2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-methyl-3-nitro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-4-5(12(13)14)2-3-6(11-4)7(8,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZCBCSMUPWTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Disclaimer: Experimental physicochemical data for this compound is not extensively available in public chemical literature and databases. This guide has been constructed by synthesizing data from closely related structural analogs, computational predictions, and established analytical principles. The primary focus is to provide a robust framework for the experimental determination of its properties, grounded in authoritative methodologies. All provided data points for structural analogs are clearly identified.
Introduction and Compound Overview
This compound is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. As a structural motif, the trifluoromethylpyridine core is integral to numerous agrochemicals and pharmaceuticals, valued for its metabolic stability and ability to modulate electronic properties. The presence of a methyl group at the 2-position, a strong electron-withdrawing nitro group at the 3-position, and a trifluoromethyl group at the 6-position creates a unique electronic and steric environment. This substitution pattern profoundly influences the compound's reactivity, basicity, and intermolecular interactions, making a thorough understanding of its physicochemical properties essential for its application in drug design and process development.
This guide provides a comprehensive profile of the compound, detailing its core properties and outlining the rigorous experimental protocols required for their validation.
Compound Identifiers:
| Identifier | Value | Source |
| IUPAC Name | This compound | Generated |
| Molecular Formula | C₇H₅F₃N₂O₂ | Calculated |
| Molecular Weight | 206.12 g/mol | Calculated |
| Canonical SMILES | CC1=C(C=C(N=C1)C(F)(F)F)[O-] | Generated |
| CAS Number | Not Assigned / Not Found | N/A |
Chemical Structure:
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The following table summarizes key physicochemical properties. Data is primarily derived from the closely related positional isomer, 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine (CAS: 1211537-69-7) , as a proxy.[1] These values are expected to be similar but not identical to the title compound.
| Property | Value (for Isomer) / Expected Value | Comments and Rationale |
| Appearance | Yellowish solid / powder | Expected based on related nitroaromatic compounds. |
| Melting Point | No experimental data found. | Likely a solid at room temperature with a defined melting point, similar to related crystalline pyridines.[2][3][4] |
| Boiling Point | No experimental data found. | Expected to be >200 °C, but likely to decompose before boiling at atmospheric pressure. |
| Topological Polar Surface Area (TPSA) | 56.03 Ų (Isomer) | Calculated for 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine.[1] The TPSA is dominated by the nitro group and pyridine nitrogen, indicating moderate cell permeability potential. |
| LogP (Octanol/Water Partition Coeff.) | 2.32 (Isomer) | This computed value for the isomer suggests moderate lipophilicity.[1] The actual value will be influenced by intramolecular interactions. |
| pKa (of Pyridine Nitrogen) | No experimental data found. | Expected to be very low (<1). The strong electron-withdrawing effects of both the 3-nitro and 6-trifluoromethyl groups will significantly reduce the basicity of the pyridine nitrogen, making it a very weak base. |
| Solubility | No experimental data found. | Expected to have low aqueous solubility and higher solubility in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. |
Predicted Spectroscopic Profile
Structural elucidation relies on a combination of spectroscopic techniques. Based on the compound's structure, the following spectral characteristics are anticipated:
-
¹H NMR:
-
Aromatic Protons: Two signals are expected in the aromatic region (~8.0-9.0 ppm). Each will appear as a doublet due to coupling with the other. The proton at C4 will likely be further downfield than the proton at C5 due to the influence of the adjacent electron-withdrawing groups.
-
Methyl Protons: A sharp singlet is expected for the C2-methyl group, likely in the range of 2.5-2.8 ppm.
-
-
¹⁹F NMR:
-
¹³C NMR:
-
Seven distinct carbon signals are expected. The carbon of the -CF₃ group will appear as a quartet due to C-F coupling. The carbons directly attached to the nitro and trifluoromethyl groups (C3 and C6) will show attenuated signals and shifts influenced by these substituents.
-
-
Infrared (IR) Spectroscopy:
-
N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.
-
C-F Stretch (Trifluoromethyl Group): Strong, broad absorption bands are expected in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C and C=N Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be readily observable at m/z 206.03. Common fragmentation patterns would include the loss of NO₂, O, and potentially the entire nitro group.
-
Experimental Methodologies for Property Determination
To generate reliable data for this compound, a systematic application of standardized analytical protocols is required. The following section details the workflows for determining three critical physicochemical parameters.
Caption: Workflow for comprehensive physicochemical characterization.
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Expertise & Causality: Differential Scanning Calorimetry (DSC) is the gold-standard method for determining the melting point and thermal behavior of pure crystalline solids.[7][8] Unlike traditional melting point apparatus, DSC measures the heat flow required to raise a sample's temperature, providing a quantitative thermodynamic profile. The onset of the melting endotherm gives a highly accurate and reproducible melting point, while the peak area can be used to determine the enthalpy of fusion.[9] This method is self-validating as the sharpness of the melting peak is a direct indicator of sample purity.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium standards (Tm = 156.60 °C, ΔHfus = 28.71 J/g).[9][10]
-
Sample Preparation: Accurately weigh 2-3 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an identical empty pan to serve as the reference.
-
Thermal Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a constant rate of 10 °C/min.
-
Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
The melting event will appear as a sharp endothermic peak.
-
Determine the onset temperature of the peak, which is defined as the melting point (Tm).
-
Integrate the peak area to calculate the enthalpy of fusion (ΔHfus) .
-
Protocol 2: Thermodynamic Solubility Determination by Shake-Flask HPLC
Expertise & Causality: The shake-flask method is the most reliable technique for determining thermodynamic equilibrium solubility.[11] It involves creating a saturated solution by agitating an excess of the solid compound in a solvent for an extended period, ensuring equilibrium is reached.[12] Subsequent quantification by High-Performance Liquid Chromatography (HPLC) provides high specificity and accuracy, as it can separate the analyte from any potential impurities or degradants, a key advantage over spectrophotometric methods.[11]
Methodology:
-
System Preparation:
-
Develop and validate a reverse-phase HPLC method (e.g., C18 column) for the quantification of the compound. The mobile phase should be optimized to achieve good peak shape and a retention time of 3-10 minutes. Use a UV detector set to a wavelength of maximum absorbance for the compound.
-
Prepare a series of calibration standards of known concentrations in the mobile phase and generate a calibration curve (Peak Area vs. Concentration).
-
-
Equilibration:
-
Add an excess amount of the solid compound (e.g., ~10 mg) to a series of glass vials, each containing a known volume (e.g., 5 mL) of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4). The presence of undissolved solid at the end of the experiment is critical.
-
Place the vials in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the vials for at least 24-48 hours to ensure equilibrium is reached. Preliminary time-point studies can confirm when the concentration in solution becomes constant.[12]
-
-
Sample Processing and Analysis:
-
After equilibration, allow the vials to stand undisturbed for 1-2 hours for the excess solid to settle.
-
Carefully withdraw an aliquot from the supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for low compound binding) to remove all undissolved particles.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample onto the HPLC system and record the peak area.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the final solubility of the compound in the solvent (e.g., in µg/mL or mM).
-
Protocol 3: pKa Determination by Potentiometric Titration
Expertise & Causality: Potentiometric titration is a highly precise and accurate method for determining the pKa of ionizable compounds.[13] The method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[14][15] The pKa corresponds to the pH at which the compound is 50% ionized, identified from the titration curve. Given the expected very low basicity of the title compound, a titration in a mixed aqueous-organic solvent may be necessary to improve solubility and measure the pKa of the protonated species.
Methodology:
-
Instrument Setup:
-
Calibrate a pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Use an automated titrator for precise, incremental delivery of the titrant.
-
-
Sample Preparation:
-
Accurately weigh the compound and dissolve it in a suitable solvent system to a known concentration (e.g., 1 mM). Due to expected low aqueous solubility, a co-solvent system like 20% acetonitrile in water may be required.[16]
-
Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15]
-
Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of weak bases.
-
-
Titration Procedure (for a weak base):
-
Place a known volume of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and the titrator's dispensing tube into the solution, which should be gently stirred.
-
Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).
-
Record the pH after each incremental addition of the titrant, allowing the reading to stabilize before the next addition. Continue well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.
-
The pKa is the pH value at the half-equivalence point (i.e., when half the volume of titrant needed to reach the equivalence point has been added).
-
Chemical Reactivity and Stability
The electronic nature of this compound is dictated by the interplay of its substituents:
-
Electron-Deficient Ring: The pyridine nitrogen, the 3-nitro group, and the 6-trifluoromethyl group are all strongly electron-withdrawing. This makes the pyridine ring highly electron-deficient ("π-deficient").
-
Reactivity towards Nucleophiles: This electron deficiency activates the ring towards nucleophilic aromatic substitution (SₙAr) . Positions ortho and para to the strong withdrawing groups are particularly activated. A suitable nucleophile could potentially displace a leaving group if one were present on the ring.
-
Basicity: As previously noted, the pyridine nitrogen is extremely weakly basic due to the powerful inductive and resonance withdrawal effects of the substituents. It will require a very strong acid to be protonated.
-
Stability: The compound is expected to be relatively stable under normal storage conditions (cool, dark, inert atmosphere). It may be susceptible to degradation under strongly basic conditions or in the presence of strong reducing agents (which could reduce the nitro group).
Safety and Handling
Based on GHS data for the structural isomer 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine, the following hazards should be assumed[1]:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound is a highly functionalized heterocyclic compound with physicochemical properties dominated by the strong electron-withdrawing nature of its substituents. While direct experimental data is sparse, a clear profile can be predicted based on established chemical principles and data from close structural analogs. This guide provides the authoritative experimental framework necessary for researchers to rigorously determine its melting point, solubility, pKa, and spectroscopic signature. The successful characterization of these core properties is a critical first step toward unlocking its potential in drug discovery and materials science applications.
References
-
PubChem. 2-Methyl-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
-
Wikipedia. Phenol. [Link]
-
ResearchGate. DSC Studies on Organic Melting Temperature Standards. [Link]
-
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
- Google Patents. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
National Center for Biotechnology Information. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. [Link]
-
TA Instruments. Differential Scanning Calorimetry (DSC) Theory and Applications. [Link]
-
Poltava State Medical University. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
The Royal Society of Chemistry. Supporting Information for - Trifluoromethylation of Aryl and Heteroaryl Halides with TMSCF3: A General and Practical Copper-Catalyzed Protocol. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Wikipedia. Differential scanning calorimetry. [Link]
-
ResearchGate. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Link]
-
National Center for Biotechnology Information. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]
-
Chemistry LibreTexts. LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]
-
SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
ResearchGate. Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. [Link]
-
ACS Publications. 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. [Link]
-
TA Instruments. Differential Scanning Calorimetry (DSC). [Link]
-
Springer. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Link]
-
The Royal Society of Chemistry. Chapter 1: Physicochemical Properties. [Link]
-
ResearchGate. pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated). [Link]
-
The Royal Society of Chemistry. Supporting Information for - Copper-Catalyzed Trifluoromethylation of (Hetero)arylboronic Acids and Esters. [Link]
- Google Patents. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
-
The American Journal of Medical Sciences and Pharmaceutical Research. TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. [Link]
-
PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tainstruments.com [tainstruments.com]
- 10. tainstruments.com [tainstruments.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. scielo.br [scielo.br]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
Structure elucidation of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
An In-Depth Technical Guide to the Structure Elucidation of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of methods to detail the underlying scientific rationale for the strategic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. We will explore not just the what but the why of the analytical workflow, ensuring a self-validating system of protocols and data interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex heterocyclic compounds.
Introduction: The Analytical Challenge
The structural confirmation of a highly substituted, electronically complex molecule like this compound requires an orthogonal analytical approach. The presence of a methyl group, a strongly electron-withdrawing nitro group, and an equally powerful trifluoromethyl group on the pyridine ring creates a unique electronic environment. This substitution pattern dictates the molecule's chemical properties and, consequently, its spectroscopic signature. A successful elucidation hinges on the synergistic interpretation of data from multiple independent techniques to build an unassailable structural argument.
This guide presents a logical workflow designed to systematically deconstruct the molecule's structure, starting with the determination of its mass and elemental formula, proceeding to the identification of key functional groups, and culminating in the precise mapping of its atomic connectivity.
The Elucidation Workflow: A Strategic Overview
The process begins with mass spectrometry to determine the molecular weight and formula. Infrared spectroscopy then provides confirmation of essential functional groups. Finally, a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments are deployed to assemble the final, unambiguous structure.
Caption: Strategic workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Boundaries
The first step is to determine the compound's exact mass and elemental formula. High-resolution mass spectrometry (HRMS) is indispensable for this task. Electron Impact (EI) ionization is a suitable method for this relatively stable heterocyclic compound.
Predicted Mass Data
The expected molecular ion peak and key fragments are crucial for confirming the gross structure. The fragmentation pattern arises from the energetic instability of the molecular ion, which breaks into smaller, characteristic pieces.[2] For this molecule, cleavage of the nitro and trifluoromethyl groups is anticipated. The loss of a neutral NO radical (30 Da) is a common fragmentation pathway for nitroaromatic compounds.[3][4]
| m/z (Predicted) | Ion/Fragment | Formula | Notes |
| 206.02 | [M]⁺ | [C₇H₄F₃N₂O₂]⁺ | Molecular Ion |
| 190.02 | [M - O]⁺ | [C₇H₄F₃N₂O]⁺ | Loss of oxygen |
| 176.03 | [M - NO]⁺ | [C₇H₄F₃N₂]⁺ | Loss of nitric oxide radical[3] |
| 160.03 | [M - NO₂]⁺ | [C₇H₄F₃N]⁺ | Loss of nitro radical |
| 137.04 | [M - CF₃]⁺ | [C₇H₄N₂O₂]⁺ | Loss of trifluoromethyl radical |
Proposed Fragmentation Pathway
Caption: Key EI-MS fragmentation events.
Experimental Protocol: GC-HRMS (EI)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Utilize a gas chromatograph coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) with an electron impact ionization source.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., 30 m, 5% phenylmethylpolysiloxane).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, and hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Acquisition Mode: High resolution (>10,000).
-
-
Data Analysis: Determine the exact mass of the molecular ion peak and compare it to the calculated mass for C₇H₄F₃N₂O₂. Analyze the fragmentation pattern to identify losses corresponding to the NO, NO₂, and CF₃ groups.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in the molecule.[5] The covalent bonds within the molecule vibrate at specific frequencies, and absorbing infrared radiation at these frequencies provides a unique fingerprint.[6]
Predicted IR Absorptions
The spectrum is expected to be dominated by strong absorptions from the nitro and trifluoromethyl groups. For aromatic nitro compounds, two distinct N-O stretching bands are characteristic.[7][8]
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Intensity |
| 3100-3000 | C-H Stretch | Aromatic | Medium |
| 2980-2850 | C-H Stretch | Methyl (CH₃) | Medium |
| 1600-1580 | C=C / C=N Stretch | Pyridine Ring | Medium-Strong |
| 1550-1475 | N-O Asymmetric Stretch | Aromatic Nitro (NO₂)[7] | Strong |
| 1360-1290 | N-O Symmetric Stretch | Aromatic Nitro (NO₂)[7] | Strong |
| 1350-1150 | C-F Stretch | Trifluoromethyl (CF₃) | Very Strong |
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Collect a background spectrum of the clean ATR crystal first. After collecting the sample spectrum, the instrument software will automatically generate the absorbance spectrum. Identify the key bands corresponding to the functional groups listed in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the ultimate structural proof by mapping the carbon-hydrogen framework and establishing connectivity. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[9]
Predicted ¹H NMR Data
The proton NMR will be relatively simple, showing two signals in the aromatic region and one in the aliphatic region. The electron-withdrawing nitro and trifluoromethyl groups will significantly deshield the adjacent aromatic protons, shifting them downfield.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | Doublet (d) | 1H | H-4 | Adjacent to the electron-withdrawing NO₂ group. Coupled to H-5. |
| ~7.8 | Doublet (d) | 1H | H-5 | Adjacent to the electron-withdrawing CF₃ group. Coupled to H-4. |
| ~2.7 | Singlet (s) | 3H | CH₃ | Standard methyl group attached to an aromatic ring. |
Predicted ¹³C NMR Data
The carbon spectrum will show all 7 unique carbon atoms. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms. The carbons directly attached to the electron-withdrawing groups (C-3 and C-6) will be significantly deshielded. The chemical shifts can be predicted based on similar substituted pyridines.[10][11]
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| ~155 | C-2 | Attached to methyl and adjacent to nitro group. |
| ~150 | C-6 | Attached to CF₃ group, significantly deshielded. |
| ~148 | C-4 | Aromatic CH, deshielded by adjacent nitro group. |
| ~140 | C-3 | Attached to nitro group, quaternary, deshielded. |
| ~122 (q) | CF₃ | Quartet due to ¹JCF coupling.[11] |
| ~118 | C-5 | Aromatic CH, influenced by CF₃ group. |
| ~20 | CH₃ | Typical aliphatic methyl carbon. |
Predicted ¹⁹F NMR Data
The fluorine NMR will show a single peak, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift is typically reported relative to an external standard like CFCl₃.[12] A predicted shift would be in the range of -60 to -65 ppm.
2D NMR: Confirming Connectivity
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together.
-
COSY (Correlation Spectroscopy): Will show a correlation between the H-4 and H-5 protons, confirming their adjacent relationship on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with the carbon to which it is directly attached (H-4 to C-4, H-5 to C-5, and CH₃ protons to the CH₃ carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Chemical Reactivity of the Methyl Group in 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the methyl group in 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its unique electronic properties imparted by the presence of two potent electron-withdrawing groups: a nitro group at the 3-position and a trifluoromethyl group at the 6-position. These substituents dramatically influence the reactivity of the 2-methyl group, rendering it a versatile handle for a variety of chemical transformations. This guide will delve into the underlying principles governing this enhanced reactivity and provide detailed experimental protocols for key reactions, including condensation, oxidation, and halogenation.
Introduction: The Activated Methyl Group as a Synthetic Linchpin
The pyridine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals.[1] The strategic functionalization of the pyridine ring is paramount to modulating the physicochemical and biological properties of the resulting molecules. In this compound, the methyl group at the 2-position is not a mere spectator. Its reactivity is profoundly amplified by the synergistic electron-withdrawing effects of the adjacent nitro group and the trifluoromethyl group at the para-position relative to the nitrogen atom.
This heightened reactivity transforms the otherwise relatively inert methyl group into a highly valuable synthetic linchpin. The strong inductive and resonance effects of the nitro and trifluoromethyl groups significantly increase the acidity of the methyl protons. This acidification is the cornerstone of the diverse chemical transformations that can be selectively performed at this position, opening avenues for the synthesis of a wide array of complex derivatives.[2] This guide will explore the key facets of this reactivity, providing both theoretical understanding and practical, field-proven methodologies.
The Electronic Landscape: Understanding the Source of Enhanced Reactivity
The exceptional reactivity of the methyl group in the title compound stems from the pronounced electron deficiency of the pyridine ring. Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are powerful electron-withdrawing substituents. Their combined influence creates a strong pull of electron density away from the methyl group, leading to a significant polarization of the C-H bonds.
The nitro group at the 3-position exerts a strong -M (mesomeric) and -I (inductive) effect. The trifluoromethyl group at the 6-position, while primarily a -I effector, also contributes to the overall electron deficiency of the ring. This cumulative electron withdrawal stabilizes the conjugate base formed upon deprotonation of the methyl group, thereby lowering the pKa of the methyl protons and increasing their acidity.[2]
Key Reaction Classes and Methodologies
The enhanced acidity of the methyl protons in this compound makes it amenable to a range of chemical transformations. This section will detail the most pertinent reaction classes, providing mechanistic insights and step-by-step experimental protocols.
Condensation Reactions: Building Molecular Complexity
The acidic nature of the methyl protons allows for their facile removal by a base, generating a nucleophilic carbanion. This carbanion can then readily participate in condensation reactions with various electrophiles, most notably aldehydes, to form new carbon-carbon bonds. This reaction, often a variant of the Knoevenagel or Claisen-Schmidt condensation, is a powerful tool for extending the carbon framework of the molecule.[2]
Mechanistic Rationale:
The reaction proceeds through a base-catalyzed mechanism. The base abstracts a proton from the methyl group to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated, and a final dehydration step yields the styrylpyridine derivative.
Experimental Protocol: Synthesis of (E)-2-(4-methoxystyryl)-3-nitro-6-(trifluoromethyl)pyridine
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.2 eq)
-
Piperidine (0.2 eq)
-
Toluene (10 mL per mmol of substrate)
-
-
Procedure:
-
To a solution of this compound in toluene, add 4-methoxybenzaldehyde and piperidine.
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (E)-2-(4-methoxystyryl)-3-nitro-6-(trifluoromethyl)pyridine.
-
Data Presentation:
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |
| This compound | 4-Methoxybenzaldehyde | Piperidine | Toluene | (E)-2-(4-methoxystyryl)-3-nitro-6-(trifluoromethyl)pyridine | >85 |
| This compound | Benzaldehyde | Piperidine | Toluene | (E)-2-styryl-3-nitro-6-(trifluoromethyl)pyridine | >90 |
| This compound | 4-Nitrobenzaldehyde | Piperidine | Toluene | (E)-2-(4-nitrostyryl)-3-nitro-6-(trifluoromethyl)pyridine | >80 |
Oxidation Reactions: Accessing Higher Oxidation States
The activated methyl group can be oxidized to afford the corresponding carboxylic acid, a valuable functional group for further derivatization, such as amide bond formation. The electron-deficient nature of the pyridine ring can make this transformation challenging, often requiring strong oxidizing agents.
Mechanistic Considerations:
The oxidation of methyl groups on aromatic rings can proceed through various mechanisms depending on the oxidant used. With strong oxidants like potassium permanganate (KMnO₄) or chromic acid, the reaction likely involves a radical mechanism initiated by hydrogen abstraction from the methyl group.
Proposed Experimental Protocol: Synthesis of 3-Nitro-6-(trifluoromethyl)picolinic acid
-
Materials:
-
This compound (1.0 eq)
-
Potassium permanganate (KMnO₄) (3.0 eq)
-
Water
-
Sulfuric acid (concentrated)
-
-
Procedure:
-
Suspend this compound in water.
-
Heat the suspension to reflux.
-
Slowly add potassium permanganate in portions to the refluxing mixture.
-
Continue refluxing until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3-4.
-
The product, 3-Nitro-6-(trifluoromethyl)picolinic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Halogenation Reactions: Introducing Versatile Functional Groups
The introduction of a halogen atom onto the methyl group provides a reactive handle for a variety of nucleophilic substitution reactions, enabling the synthesis of a diverse range of derivatives.
Mechanistic Insights:
The halogenation of activated methyl groups typically proceeds via a radical mechanism, especially when using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. The electron-withdrawing groups on the pyridine ring facilitate the formation of a stabilized benzylic radical intermediate.
Proposed Experimental Protocol: Synthesis of 2-(Bromomethyl)-3-nitro-6-(trifluoromethyl)pyridine
-
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Benzoyl peroxide (catalytic amount)
-
Carbon tetrachloride (CCl₄)
-
-
Procedure:
-
Dissolve this compound in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(bromomethyl)-3-nitro-6-(trifluoromethyl)pyridine.
-
Visualization of Reaction Pathways
To provide a clearer understanding of the transformations discussed, the following diagrams illustrate the key reaction mechanisms and workflows.
Caption: Mechanism of the base-catalyzed condensation reaction.
Caption: Experimental workflow for the oxidation of the methyl group.
Caption: Radical mechanism for the side-chain halogenation.
Conclusion and Future Outlook
The methyl group in this compound is a highly activated and versatile functional handle. The synergistic electron-withdrawing properties of the nitro and trifluoromethyl groups render the methyl protons sufficiently acidic to participate in a range of synthetically useful transformations, including condensation, oxidation, and halogenation. The protocols outlined in this guide provide a robust starting point for researchers seeking to exploit this reactivity for the synthesis of novel and complex pyridine derivatives.
Future research in this area could focus on expanding the scope of electrophiles used in condensation reactions, developing milder and more selective oxidation and halogenation methods, and exploring the utility of the resulting functionalized products in various applications, including drug discovery and materials science. The principles and methodologies discussed herein are anticipated to be broadly applicable to other electron-deficient heterocyclic systems, thereby contributing to the advancement of modern synthetic organic chemistry.
References
-
Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]
-
He, J., Sun, Z., Deng, Y., Liu, Y., Zheng, P., & Cao, S. (2023). Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. Molecules, 28(8), 3530. [Link]
-
Hao, F., & Nishiwaki, N. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. [Link]
-
Mąkosza, M., & Loska, R. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 215–219. [Link]
-
Bastrakov, M. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694. [Link]
Sources
A Comprehensive Technical Guide to the Stability and Storage of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
For professionals in research, discovery, and drug development, the integrity of chemical reagents is paramount. This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine, a key building block in modern medicinal and agrochemical synthesis. Understanding the nuances of its chemical behavior is critical for ensuring experimental reproducibility, maximizing shelf-life, and safeguarding personnel.
Introduction: The Chemical Significance of this compound
This compound belongs to the trifluoromethylpyridine (TFMP) class of compounds. These derivatives are of significant interest due to the unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity, which are highly desirable in the design of bioactive molecules.[1][2] The presence of the nitro group and methyl group further functionalizes the pyridine ring, offering versatile handles for subsequent chemical transformations. Its applications span the development of novel pharmaceuticals and advanced agrochemicals, making the consistent performance of this reagent a critical concern.[3][4]
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for predicting its stability.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃N₂O₂ | Inferred from structure |
| Molecular Weight | 222.12 g/mol | Inferred from structure |
| Appearance | Likely a solid (powder or crystalline) | Based on related compounds[5] |
Note: Specific experimental data for this compound is not publicly available. Properties are inferred based on its chemical structure and data from analogous compounds.
Core Principles of Stability and Degradation
The stability of this compound is influenced by several key factors inherent to its structure. The pyridine ring itself is relatively stable, but the substituents dictate its reactivity and potential degradation pathways.
Inherent Structural Stability
The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electron density of the pyridine ring and affect its susceptibility to certain reactions. This group itself is generally very stable. The methyl group is an electron-donating group. The interplay of these electronic effects, along with the nitro group, defines the molecule's overall reactivity.
Potential Degradation Pathways
-
Nitro Group Reduction: A common degradation pathway for nitroaromatic compounds involves the reduction of the nitro group.[6][7] This can occur under various conditions, including the presence of reducing agents or certain metals, and can proceed through nitroso and hydroxylamino intermediates to form the corresponding amine.[7] This transformation would significantly alter the chemical properties and reactivity of the molecule.
-
Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to complex reactions and the formation of various byproducts.
-
Hydrolysis: While the pyridine ring is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening or other degradative reactions over extended periods.
Below is a conceptual diagram illustrating a potential primary degradation pathway.
Caption: Potential reductive degradation pathway of the nitro group.
Recommended Storage and Handling Protocols
Based on safety data sheets for structurally similar compounds and general chemical principles, the following storage and handling procedures are recommended to ensure the long-term stability of this compound.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[8][9] Refrigeration (2-8 °C) is advisable for long-term storage. | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5] | Minimizes contact with atmospheric moisture and oxygen, which can participate in degradation reactions. |
| Light | Protect from light. Store in an amber vial or in a dark location. | Prevents potential photodegradation. |
| Container | Keep container tightly closed.[10][11] | Prevents contamination and exposure to atmospheric components. |
Incompatible Materials
To prevent hazardous reactions and degradation, avoid contact with:
-
Strong oxidizing agents: These can react exothermically with the organic components of the molecule.[10]
-
Strong reducing agents: These can lead to the reduction of the nitro group, altering the compound's identity.
-
Strong acids and bases: While generally stable, prolonged contact with highly corrosive materials should be avoided to prevent potential hydrolysis or other reactions.
Experimental Protocol: A Self-Validating System for Stability Assessment
To empirically determine the stability of this compound under specific laboratory conditions, a controlled stability study can be implemented.
Objective
To assess the purity of this compound over time under various storage conditions.
Materials
-
This compound (high purity)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Vials (clear and amber)
-
Inert gas (argon or nitrogen)
-
Temperature-controlled storage units (e.g., refrigerator, oven)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow
Caption: Workflow for a comprehensive stability assessment study.
Step-by-Step Methodology
-
Initial Analysis (T=0):
-
Prepare a standard solution of this compound.
-
Develop a suitable HPLC method to achieve a sharp, well-resolved peak for the parent compound.
-
Analyze the initial purity of the compound. This will serve as the baseline.
-
-
Sample Preparation and Storage:
-
Aliquot equal amounts of the compound into several clear and amber vials.
-
For vials designated for inert atmosphere storage, flush with argon or nitrogen before sealing.
-
Place the vials in the different storage conditions:
-
Ambient temperature, exposed to light.
-
Ambient temperature, protected from light.
-
Refrigerated (2-8 °C), protected from light.
-
Elevated temperature (e.g., 40 °C), protected from light (to simulate accelerated degradation).
-
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 3, 6, and 12 months), remove one vial from each storage condition.
-
Prepare a solution of the same concentration as the T=0 sample.
-
Analyze the sample by HPLC using the established method.
-
-
Data Analysis:
-
Compare the peak area of the parent compound to the T=0 sample to determine the percentage of purity remaining.
-
Observe the appearance of any new peaks in the chromatogram, which would indicate the formation of degradation products.
-
Plot the percentage purity versus time for each storage condition to visualize the degradation kinetics.
-
Conclusion
While this compound is expected to be a stable compound under proper storage conditions, its long-term integrity is not guaranteed. Adherence to the storage protocols outlined in this guide—specifically, storage in a cool, dark, and dry environment, preferably under an inert atmosphere—is the most effective strategy for preserving its purity and ensuring the reliability of experimental outcomes. For critical applications, implementing a systematic stability testing program is a worthwhile investment to validate shelf-life and maintain the highest standards of scientific rigor.
References
- Hu, Y., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 239, 109637.
- Kaiser, J. P., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(14), e00623-18.
-
PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Zhang, W., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4845-4855.
- Wang, J., et al. (2021). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
-
Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... Retrieved from [Link]
-
Acros PharmaTech Limited. (2018). Safety Data Sheet: 2-hydroxy-6-(trifluoromethyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
- Rowland, P., et al. (2013). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Current Drug Metabolism, 14(1), 110-120.
- Zhang, W., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4845-4855.
-
Yancheng Advanced Chemicals Co., Ltd. (n.d.). 2-HYDROXY-3-NITRO-6-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from [Link]
-
Eawag-BBD. (2009). 3-Nitrotyrosine Family Degradation Pathway. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethoxy)-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. acrospharma.co.kr [acrospharma.co.kr]
A Technical Guide to 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine: Synthesis, Properties, and Commercial Landscape
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides an in-depth analysis of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine (CAS No. 1211583-95-7), a specialized heterocyclic compound with significant potential in medicinal chemistry and agrochemical research. Due to its limited commercial availability, this document emphasizes a reasoned, theoretical approach to its synthesis, grounded in established principles of organic chemistry, alongside a summary of its known properties and potential applications.
Introduction: The Significance of Trifluoromethylated Nitropyridines
The pyridine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals.[1] The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] When combined with a nitro (-NO2) group, a potent electron-withdrawing moiety, the resulting trifluoromethylated nitropyridine becomes a versatile intermediate for further chemical transformations. These compounds serve as valuable building blocks in the synthesis of more complex molecules with diverse biological activities, including potential anticancer and antibacterial agents.[3][4]
This compound is a specific isomer within this important class of compounds. Its unique substitution pattern—an activating methyl group and a deactivating trifluoromethyl group flanking the nitro substituent—presents both challenges and opportunities in its synthesis and application. This guide aims to provide researchers with the foundational knowledge to synthesize, handle, and explore the potential of this intriguing molecule.
Commercial Availability
As of early 2026, this compound is not widely available from major chemical suppliers. Its scarcity suggests that it is primarily a research chemical, likely synthesized on a custom basis. The following table summarizes the known commercial landscape.
| Supplier | CAS Number | Purity | Availability |
| Apollo Scientific | 1211583-95-7 | ≥95% | Inquire |
| Crysdot LLC | 1211583-95-7 | Inquire | Inquire |
Table 1: Commercial Availability of this compound[5]
Given the limited commercial sources, an in-house synthesis is often the most practical approach for researchers requiring this compound.
Proposed Synthesis: Regioselective Nitration of 2-Methyl-6-(trifluoromethyl)pyridine
The most logical and direct route to this compound is the electrophilic nitration of the readily available precursor, 2-Methyl-6-(trifluoromethyl)pyridine (CAS No. 1620-72-0). The key to a successful synthesis lies in controlling the regioselectivity of the nitration reaction.
Rationale for Regioselectivity
The pyridine ring is inherently electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene.[6] The positions of the existing substituents, a methyl group (-CH3) and a trifluoromethyl group (-CF3), will dictate the position of the incoming nitro group.
-
The Methyl Group (-CH3): As an electron-donating group, the methyl group is an ortho, para-director and an activator of the pyridine ring for electrophilic substitution.[7]
-
The Trifluoromethyl Group (-CF3): As a strong electron-withdrawing group, the trifluoromethyl group is a meta-director and a powerful deactivator of the ring.[7]
In 2-Methyl-6-(trifluoromethyl)pyridine, the positions relative to the methyl group are 3 (ortho) and 5 (para). The positions relative to the trifluoromethyl group are 3 and 5 (both meta). Both substituents, therefore, direct the incoming electrophile to the 3- and 5-positions. The 4-position is sterically hindered and electronically disfavored.
The nitration is expected to predominantly yield a mixture of this compound and 2-Methyl-5-nitro-6-(trifluoromethyl)pyridine. The precise ratio of these isomers will depend on the reaction conditions, but the formation of the 3-nitro isomer is strongly favored by both directing groups.
Experimental Protocol
This protocol is a proposed method based on standard nitration procedures for deactivated pyridine rings.[8] Researchers should perform small-scale trials to optimize reaction conditions.
Materials:
-
2-Methyl-6-(trifluoromethyl)pyridine (CAS No. 1620-72-0)
-
Fuming sulfuric acid (oleum, 20% SO3)
-
Concentrated nitric acid (90%)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add fuming sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Substrate: Slowly add 2-Methyl-6-(trifluoromethyl)pyridine to the cold, stirring fuming sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to fuming sulfuric acid while cooling in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of the pyridine derivative, maintaining the reaction temperature between 0-10 °C. After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product may precipitate as a solid. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a mixture of isomers, will likely require purification by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound from the 5-nitro isomer and any unreacted starting material.
Physicochemical Properties
| Property | Value (Predicted for Target Compound) | 2-Methyl-6-(trifluoromethyl)pyridine | 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine |
| CAS Number | 1211583-95-7 | 1620-72-0 | 727993-33-1 |
| Molecular Formula | C₇H₅F₃N₂O₂ | C₇H₆F₃N | C₇H₅F₃N₂O₃ |
| Molecular Weight | 206.12 g/mol | 161.12 g/mol [9] | 222.12 g/mol [10] |
| Appearance | Likely a yellow solid or oil | - | - |
| Boiling Point | > 200 °C (estimated) | - | - |
| Melting Point | Not available | - | - |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone) | - | - |
Table 2: Physicochemical Properties
Potential Applications in Research and Drug Development
While specific applications for this compound have not been extensively documented, its structural motifs suggest significant potential in several areas of chemical and pharmaceutical research:
-
Medicinal Chemistry: The trifluoromethyl group is a bioisostere for other groups and can enhance a drug candidate's metabolic stability and cell permeability.[2] The nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization in the synthesis of novel bioactive compounds.[11] This makes the target compound an attractive starting point for the development of new therapeutics, potentially in oncology and infectious diseases.[3]
-
Agrochemicals: Trifluoromethylpyridines are a well-established class of compounds in the agrochemical industry, with applications as herbicides, insecticides, and fungicides.[4] This compound could serve as a precursor for the synthesis of novel crop protection agents.
-
Materials Science: The electron-deficient nature of the nitropyridine ring, enhanced by the trifluoromethyl group, could make this compound and its derivatives of interest in the development of new organic electronic materials.
Safety and Handling
No specific safety data sheet (SDS) is widely available for this compound. However, based on the known hazards of related compounds, the following precautions are strongly advised:
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Hazards of Precursors and Reagents: The synthesis involves highly corrosive and oxidizing acids (fuming sulfuric acid and nitric acid). Handle with extreme care.
-
Hazards of Related Compounds: Nitrated aromatic compounds can be toxic and potentially explosive under certain conditions. Avoid heat, shock, and friction. 2-Amino-6-(trifluoromethyl)pyridine is classified as acutely toxic if swallowed and causes skin and eye irritation.[12] It is reasonable to assume that the target compound may have similar or greater toxicity.
Always consult the SDS for the starting materials and reagents used in the synthesis and handle the product with the assumption that it is a hazardous substance.
Conclusion
This compound is a specialized chemical intermediate with considerable potential for applications in drug discovery and agrochemical development. Its limited commercial availability necessitates a robust and reliable synthetic route. The proposed regioselective nitration of 2-Methyl-6-(trifluoromethyl)pyridine provides a logical and experimentally feasible approach for researchers to access this valuable compound. As with any novel chemical entity, careful handling and thorough characterization are paramount. This guide serves as a foundational resource to empower researchers to explore the full potential of this and similar trifluoromethylated nitropyridines.
References
- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. (2015).
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PMC - PubMed Central. [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Regioselectively Controlled Synthesis of N-Substituted (Trifluoromethyl)pyrimidin-2(1H)-ones. (2013). PubMed. [Link]
-
2-Methyl-6-(trifluoromethyl)pyridine. (n.d.). PubChem. [Link]
-
Regioselective Direct C–H Trifluoromethylation of Pyridine. (2019). ResearchGate. [Link]
-
Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. (2021). National Institutes of Health. [Link]
-
A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. [Link]
-
A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. (2021). ResearchGate. [Link]
- US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. (1999).
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
-
Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. (2010). ResearchGate. [Link]
- US5945537A - Nitration of pyridine-2, 6-diamines. (1999).
-
Selective Trifluoromethylation of Pyridines. (2022). ChemistryViews. [Link]
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2022). YouTube. [Link]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2018). MDPI. [Link]
-
This compound. (n.d.). Crysdot LLC. [Link]
-
Preparation of nitropyridines by nitration of pyridines with nitric acid. (1999). Semantic Scholar. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
-
Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). (n.d.). Scribd. [Link]
-
Heteroaromatic reactivity. Part II. The kinetics of nitration of pyridine 1-oxide, 2,6-lutidine 1-oxide, and isoquinoline 2-oxide. (1967). Journal of the Chemical Society B: Physical Organic. [Link]
-
Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. [Link]
-
SAFETY DATA SHEET - 2-hydroxy-6-(trifluoromethyl)pyridine. (2018). Acros PharmaTech Limited. [Link]
-
diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021). Preprints.org. [Link]
- EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine. (2003).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1211583-95-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. 2-Methyl-6-(trifluoromethyl)pyridine | C7H6F3N | CID 14761452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of Trifluoromethylpyridines: Core Intermediates and Strategic Pathways
Introduction: The Indispensable Role of the Trifluoromethylpyridine Moiety
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal and agricultural chemistry.[1] The strategic incorporation of a trifluoromethyl (-CF₃) group onto a pyridine ring profoundly alters the molecule's physicochemical properties, often leading to enhanced biological activity, improved metabolic stability, and better bioavailability.[1] This guide provides an in-depth exploration of the key intermediates and synthetic strategies employed in the production of these high-value compounds, offering a blend of theoretical understanding and practical, field-proven insights for researchers, scientists, and drug development professionals.
Core Synthetic Strategies and Key Intermediates
The synthesis of trifluoromethylpyridines can be broadly categorized into three primary strategies, each with its own set of key intermediates and experimental nuances. The choice of strategy is often dictated by the desired substitution pattern on the pyridine ring, scalability, and economic viability.
Halogen Exchange: The Workhorse of Industrial Synthesis
The most established and industrially significant route to many trifluoromethylpyridines is the halogen exchange reaction, often referred to as the Swarts reaction.[2][3] This method involves the substitution of chlorine atoms in a trichloromethyl group with fluorine. The process typically starts with a readily available picoline isomer and proceeds through a series of chlorination steps to form a (trichloromethyl)pyridine intermediate, which is then fluorinated.
-
2-Chloro-5-(trichloromethyl)pyridine: A crucial intermediate derived from the chlorination of 3-picoline.[4][5]
-
2,3-Dichloro-5-(trichloromethyl)pyridine (DCTC): Formed by the further chlorination of 2-chloro-5-(trichloromethyl)pyridine.[5]
-
2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF): The final product of the fluorination of DCTC and a key building block for numerous agrochemicals.[6]
The transformation of 3-picoline to DCTF is a multi-step process that exemplifies the industrial application of halogen exchange.
Caption: Synthetic pathway from 3-picoline to DCTF.
Step 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine
The synthesis of 2-chloro-5-(trichloromethyl)pyridine can be achieved through the gas-phase chlorination of β-picoline.[5]
-
Reaction: β-picoline is reacted with chlorine gas in the vapor phase at a temperature of 300°C to 500°C.[4]
-
Diluent: An inert diluent such as nitrogen or a halogenated methane is used.[4]
-
Yield: This process can achieve a high yield of 30% to 60% based on the starting β-picoline.[5]
Step 2: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine (DCTC)
DCTC is prepared by the ring chlorination of 2-chloro-5-(trichloromethyl)pyridine.
-
Catalyst: Antimony trichloride is an effective catalyst for this on-ring chlorination.[5]
-
Procedure: 2-chloro-5-(trichloromethyl)pyridine is transferred to a chlorination vessel, and antimony trichloride is added. Chlorine gas is then introduced to carry out the ring chlorination.[7]
Step 3: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)
The final step is the fluorination of DCTC.
-
Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is the most common fluorinating agent for this transformation.[6]
-
Catalyst: The reaction is catalyzed by antimony pentachloride or other Lewis acids.[8]
-
Conditions: The reaction is typically carried out at elevated temperatures (100-250°C) and pressures (5-40 bar).[6]
-
Protocol: 2,3-dichloro-5-(trichloromethyl)pyridine is heated to dissolve, and then anhydrous hydrogen fluoride gas is introduced in the presence of the catalyst. The reaction proceeds for several hours under pressure to yield DCTF.[8] For instance, heating 548g of DCTC to 70°C, then adding 50g of antimony pentachloride and 270g of HF gas at 150°C and 6.5 MPa for 30 hours can produce 380g of DCTF.[8]
| Intermediate | Starting Material | Key Reagents | Catalyst | Typical Yield | Reference |
| 2-Chloro-5-(trichloromethyl)pyridine | 3-Picoline | Cl₂ | - | 30-60% | [5] |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2-Chloro-5-(trichloromethyl)pyridine | Cl₂ | SbCl₃ | High | [7] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine | HF | SbCl₅ | ~65-98% | [6][8] |
Pyridine Ring Construction from Trifluoromethylated Building Blocks
An alternative and highly versatile approach is to construct the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This strategy allows for the synthesis of a wide variety of substituted trifluoromethylpyridines that may be difficult to access through the halogen exchange route.
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate: A key building block used in cyclocondensation reactions.[1]
-
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Another versatile precursor for constructing trifluoromethylated heterocycles.
-
1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide: A key reagent in the Kröhnke pyridine synthesis.
a) Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that can be adapted to produce trifluoromethylated dihydropyridines, which are then oxidized to the corresponding pyridines.[9] The reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester (such as ethyl 4,4,4-trifluoro-3-oxobutanoate), and a nitrogen source like ammonia or ammonium acetate.[9]
Caption: Hantzsch synthesis for trifluoromethylpyridines.
b) Guareschi-Thorpe Pyridine Synthesis
This method involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or alkyl cyanoacetate in the presence of a base.[10] By using a trifluoromethylated β-dicarbonyl compound and a suitable cyano-containing partner, trifluoromethylated hydroxypyridines can be synthesized.[11][12]
c) Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a powerful method for preparing substituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[13] For the synthesis of trifluoromethylpyridines, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide is a key intermediate.
Caption: Kröhnke synthesis for trifluoromethylpyridines.
The mechanism begins with a Michael addition of the enolized α-pyridinium methyl ketone to the α,β-unsaturated ketone, followed by cyclization and aromatization to yield the pyridine ring.[13]
Direct Trifluoromethylation of Pyridines
The direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring is a highly attractive and atom-economical strategy. This approach avoids the multi-step sequences often required in the other methods.
-
Copper(I) trifluoromethyl (CuCF₃): A key species in copper-catalyzed trifluoromethylation reactions.
-
Trifluoromethyltrimethylsilane (TMSCF₃): A common trifluoromethyl source in copper-catalyzed reactions.[14]
-
Pyridinium salts: Activation of the pyridine ring as a pyridinium salt can facilitate nucleophilic trifluoromethylation.[3]
a) Copper-Catalyzed Trifluoromethylation
This method typically involves the reaction of a halopyridine with a trifluoromethyl source in the presence of a copper catalyst.
-
Protocol: An aryl iodide (or bromide), copper(I) iodide, a ligand such as 1,10-phenanthroline, potassium fluoride, and TMSCF₃ are reacted in a solvent like DMSO at elevated temperatures.[14]
-
General Procedure: An oven-dried vial is charged with CuI, 1,10-phenanthroline, KF, and the halopyridine. The vessel is evacuated and backfilled with an inert gas. DMSO, B(OMe)₃, and TMSCF₃ are then added, and the mixture is heated (e.g., at 60°C for 24 hours).[14]
b) Direct C-H Trifluoromethylation
Recent advances have enabled the direct trifluoromethylation of C-H bonds in pyridines. One strategy involves the activation of the pyridine as an N-methylpyridinium salt.[3]
-
Mechanism: The pyridinium salt is treated with trifluoroacetic acid in the presence of silver carbonate. The reaction is believed to proceed through a nucleophilic trifluoromethylation mechanism.[3]
-
Selectivity: This method can provide high regioselectivity for the introduction of the trifluoromethyl group.[3] Another approach achieves 3-position-selective trifluoromethylation through nucleophilic activation of the pyridine ring via hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate.[15]
Conclusion: A Strategic Approach to Trifluoromethylpyridine Synthesis
The synthesis of trifluoromethylpyridines is a dynamic field with a range of established and emerging methodologies. The choice of synthetic route is a critical decision that depends on the target molecule, desired scale, and economic considerations. The halogen exchange route, particularly for 5-trifluoromethylpyridines, remains the industrial standard due to its scalability and the use of readily available starting materials. However, for the synthesis of more complex or diversely substituted trifluoromethylpyridines, ring construction from trifluoromethylated building blocks and direct trifluoromethylation strategies offer unparalleled versatility and efficiency. A thorough understanding of the key intermediates and the mechanistic nuances of each pathway is essential for any researcher or professional working in this vital area of chemistry.
References
- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)
- US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google P
-
Swarts reaction mechanism - BYJU'S. (URL: [Link])
-
Swarts Reaction/Swarts Fluorination Reaction: Mechanism, Application - Science Info. (URL: [Link])
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google P
-
3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - PubMed. (URL: [Link])
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])
- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google P
-
Synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives. (URL: [Link])
-
Regioselective Direct C–H Trifluoromethylation of Pyridine | Organic Letters. (URL: [Link])
-
Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])
-
Kröhnke pyridine synthesis - Wikipedia. (URL: [Link])
- US4650875A - Preparation of (trifluoromethyl)
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (URL: [Link])
- CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google P
-
Progress in copper-catalyzed trifluoromethylation - PMC - NIH. (URL: [Link])
- CN104557683B - The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines. (URL: )
-
Process for producing 2-chloro-5-trichloromethylpyridine - European Patent Office - EP 0009212 A1. (URL: [Link])
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides - Macmillan Group - Princeton University. (URL: [Link])
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC - NIH. (URL: [Link])
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 5. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. data.epo.org [data.epo.org]
- 14. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Strategic Introduction of Trifluoromethyl Groups into Pyridine Rings
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Its incorporation into the pyridine scaffold, a privileged heterocycle in drug discovery, presents a formidable challenge due to the ring's electron-deficient nature. This guide provides an in-depth analysis of the primary strategies for trifluoromethylating pyridine rings, detailing the mechanistic rationale behind various approaches and offering field-proven insights for practical application. We will explore methodologies ranging from classical functionalization of pre-halogenated pyridines to modern, direct C–H activation strategies, with a focus on the reagents and catalytic systems that have revolutionized this field.
The Strategic Imperative for Trifluoromethylated Pyridines
The unique physicochemical properties of the trifluoromethyl group make it an indispensable tool in drug design.[1][4] Its high electronegativity and steric bulk can significantly alter the electronic profile of the pyridine ring, modulating the pKa of the ring nitrogen and influencing non-covalent interactions with biological targets. Furthermore, the strength of the C-F bond enhances metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[5] This combination of effects often leads to improved pharmacokinetic and pharmacodynamic profiles, as evidenced by the prevalence of CF₃-pyridyl motifs in numerous FDA-approved drugs.[6]
The core challenge lies in the inherent electron deficiency of the pyridine ring, which deactivates it towards classical electrophilic aromatic substitution and complicates many modern catalytic cycles. This guide dissects the synthetic solutions to this problem.
Key Synthetic Strategies & Mechanistic Considerations
The approaches to pyridine trifluoromethylation can be broadly categorized into two paradigms: functionalization of pre-activated rings and direct C–H functionalization. The choice of strategy is dictated by factors such as desired regioselectivity, substrate scope, functional group tolerance, and scalability.
Trifluoromethylation of Pre-functionalized Pyridines
Historically, the most reliable methods have involved the displacement of a leaving group, typically a halide, from the pyridine ring.
Copper-Mediated Cross-Coupling (Modified Sandmeyer/Hartwig-Buchwald Type)
This is a workhorse method for installing a CF₃ group, particularly from iodo- or bromopyridines. The reaction typically involves a copper(I) salt and a nucleophilic CF₃ source.[3][7][8] A common and effective protocol utilizes (trifluoromethyl)trimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) in the presence of CuI and a fluoride source (e.g., KF or CsF).
-
Causality of Reagent Choice:
-
TMSCF₃ (Ruppert-Prakash Reagent): This stable, easily handled liquid serves as a precursor to the nucleophilic "CF₃⁻" equivalent.[9][10][11] Its activation by a fluoride anion generates a hypervalent siliconate intermediate, which can deliver the trifluoromethyl anion.[12]
-
Copper(I) Iodide (CuI): Copper is crucial for the catalytic cycle. It is believed to undergo oxidative addition to the C-X bond of the halopyridine, forming a pyridyl-Cu(III)-X intermediate. The "CF₃⁻" species, often in the form of [CuCF₃], then engages in transmetalation or reductive elimination to form the desired C-CF₃ bond and regenerate the active Cu(I) catalyst.[3]
-
Potassium Fluoride (KF): Acts as the activator for the TMSCF₃ reagent.
-
This method is particularly effective for converting 2-iodopyridines into 2-(trifluoromethyl)pyridines, often with near-quantitative yields.[4] Yields for 3- and 4-iodopyridines are typically more moderate.[4]
Direct C–H Trifluoromethylation: The Modern Frontier
Directly converting a C–H bond to a C–CF₃ bond is the most atom-economical approach and is highly desirable for late-stage functionalization of complex molecules.[6] These methods predominantly proceed via radical pathways.
Photoredox-Catalyzed Radical Trifluoromethylation
Visible-light photoredox catalysis has emerged as a powerful platform for generating trifluoromethyl radicals under exceptionally mild conditions.[5][13]
-
Mechanism of Action: The general mechanism involves the excitation of a photocatalyst (e.g., Ru(bpy)₃Cl₂ or organic dyes) by visible light.[5][13] The excited-state photocatalyst can then engage with a CF₃ source in one of two ways:
-
Reductive Quenching: The excited photocatalyst is reduced by a sacrificial electron donor. The resulting highly reducing species then reduces the CF₃ source (e.g., Togni's or Umemoto's reagent) to generate the CF₃• radical.
-
Oxidative Quenching: The excited photocatalyst directly oxidizes a CF₃ precursor (like trifluoroacetic acid or Langlois' reagent, CF₃SO₂Na) to generate the CF₃• radical.[6][14][15]
-
The highly electrophilic CF₃• radical then adds to the electron-rich π-system of the pyridine ring. The resulting radical cation intermediate is subsequently oxidized and deprotonated to afford the final trifluoromethylated pyridine.[5]
-
Key Reagents & Rationale:
-
CF₃ Source: A variety of reagents can be used, including CF₃I, triflyl chloride (CF₃SO₂Cl), and hypervalent iodine reagents (Togni's reagents).[1][6][16] Trifluoroacetic acid (TFA) and its salts have also been employed as inexpensive and readily available sources.[2][6]
-
Photocatalyst: Ruthenium and Iridium complexes are common, chosen for their favorable redox potentials and long-lived excited states.[5][13]
-
This method offers broad functional group tolerance but can suffer from issues with regioselectivity on unsubstituted pyridines, often yielding a mixture of isomers.
// Nodes PC [label="Photocatalyst (PC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PC_star [label="Excited PC*", fillcolor="#FBBC05", fontcolor="#202124"]; CF3_source [label="CF₃ Source\n(e.g., CF₃SO₂Na)", fillcolor="#F1F3F4", fontcolor="#202124"]; CF3_radical [label="CF₃• Radical", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyridine [label="Pyridine Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Radical Cation\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="CF₃-Pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PC -> PC_star [label="Visible Light (hν)", color="#4285F4"]; PC_star -> CF3_radical [label="SET\n(Single Electron Transfer)", color="#4285F4"]; CF3_source -> CF3_radical [style=invis]; CF3_radical -> Intermediate [label="Addition", color="#EA4335"]; Pyridine -> Intermediate [style=invis]; Intermediate -> Product [label="Oxidation & -H⁺", color="#4285F4"];
// Invisible edges for alignment PC -> CF3_source [style=invis]; CF3_source -> Pyridine [style=invis]; Pyridine -> Product [style=invis];
// Rank settings {rank=same; PC; PC_star;} {rank=same; CF3_source; CF3_radical;} {rank=same; Pyridine; Intermediate;} {rank=same; Product;} } caption: "Simplified Photoredox Catalytic Cycle for Radical Trifluoromethylation."
Nucleophilic C–H Trifluoromethylation via Ring Activation
A significant challenge is installing the CF₃ group at the C3 or C5 positions, which are electronically and sterically less accessible. Recent advances have overcome this by temporarily activating the pyridine ring towards nucleophilic attack.
One elegant strategy involves the hydrosilylation of the pyridine ring to form a dearomatized N-silyl enamine intermediate.[17][18][19] This intermediate behaves as an electron-rich enamine, readily reacting with an electrophilic trifluoromethylating reagent.
-
Mechanism & Rationale:
-
Activation: The pyridine is treated with a hydrosilane (e.g., methylphenylsilane) and a borane catalyst (e.g., B(C₆F₅)₃).[17] This selectively forms a 1,2- or 1,4-dihydropyridine intermediate.
-
Trifluoromethylation: This electron-rich dihydropyridine is then susceptible to attack by an electrophilic CF₃⁺ source, such as Togni's Reagent I.[17][18] The CF₃ group adds to the enamine-like double bond.
-
Rearomatization: An oxidant, such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), is used to remove the silyl group and hydride, restoring the aromaticity of the ring and yielding the 3-trifluoromethylated product.[17]
-
This method provides excellent regiocontrol for the challenging C3-position, a feat not easily accomplished by radical methods.[17][18][20]
// Nodes Start [label="Pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Hydrosilylation\n(+ R₃SiH, Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="N-Silyl Enamine\n(Dihydropyridine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Electrophilic CF₃⁺ Addition\n(+ Togni's Reagent)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Trifluoromethylated\nDihydropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Oxidative\nRearomatization", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="3-CF₃-Pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> End; } caption: "Workflow for C3-Selective Trifluoromethylation via Ring Activation."
Comparative Analysis of Methodologies
The optimal choice of method depends heavily on the specific synthetic goal.
| Methodology | CF₃ Source Type | Position Selectivity | Advantages | Limitations |
| Cu-Mediated Cross-Coupling | Nucleophilic (e.g., TMSCF₃) | Dictated by halide position (C2, C3, C4) | High yields for 2-halopyridines; well-established and reliable. | Requires pre-functionalization; harsher conditions; limited scope for late-stage functionalization.[6] |
| Photoredox C–H Trifluoromethylation | Radical (e.g., CF₃I, Togni) | Generally favors C2/C4; often poor selectivity | Exceptionally mild conditions; high functional group tolerance; ideal for late-stage functionalization.[5][6] | Poor regioselectivity on unbiased substrates; requires specialized equipment (photoreactor).[17] |
| Nucleophilic C–H (via Activation) | Electrophilic (e.g., Togni) | Highly selective for C3 | Excellent regiocontrol for a difficult position; mild conditions.[17][18] | Multi-step one-pot procedure; requires specific activators and oxidants. |
| N-Oxide Strategy | Radical | C2-selective | Utilizes readily available starting materials. | Requires extra steps for N-oxide formation and subsequent deoxygenation. |
Representative Experimental Protocol
Direct C2-Trifluoromethylation of 4-Phenylpyridine via N-Quaternary Salt Activation [20][21]
This protocol exemplifies a direct C-H functionalization strategy that achieves high regioselectivity by activating the pyridine ring as an N-methylpyridinium salt.
-
Rationale: Quaternization of the pyridine nitrogen with methyl iodide dramatically increases the electrophilicity of the ring, particularly at the C2 and C6 positions. This renders the ring susceptible to attack by a nucleophilic CF₃⁻ source, which can be generated from inexpensive trifluoroacetic acid.
-
Step-by-Step Methodology:
-
Salt Formation: To a solution of 4-phenylpyridine (1.0 mmol) in a sealed vial, add iodomethane (3.0 mmol). Heat the mixture at 60 °C for 12 hours. After cooling, the resulting solid N-methyl-4-phenylpyridinium iodide is used directly without further purification.
-
Trifluoromethylation: To the vial containing the pyridinium salt, add silver carbonate (Ag₂CO₃, 2.0 mmol), trifluoroacetic acid (TFA, 3.0 mmol), and N,N-dimethylformamide (DMF, 5.0 mL).
-
Reaction: Seal the vial and heat the reaction mixture at 120 °C for 24 hours.
-
Workup & Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-trifluoromethyl-4-phenylpyridine.
-
-
Self-Validation: The success of this protocol relies on the initial quantitative formation of the pyridinium salt. The silver carbonate acts as both a base to deprotonate TFA and potentially as an oxidant or facilitator in the rearomatization step. The high temperature is necessary to promote the decarboxylation of the silver trifluoroacetate intermediate to generate the active trifluoromethylating species.
Conclusion and Future Outlook
The strategic installation of trifluoromethyl groups onto pyridine rings has evolved from a reliance on pre-functionalized substrates to a sophisticated array of direct C–H functionalization techniques. Photoredox catalysis offers unparalleled mildness and functional group compatibility, making it a powerful tool for late-stage diversification in drug discovery programs.[5] Concurrently, methods involving transient dearomatization have solved long-standing challenges in achieving C3-regioselectivity.[18][19]
Future research will likely focus on developing more efficient and selective catalytic systems, reducing catalyst loading, and expanding the substrate scope to encompass ever more complex molecular architectures. The continued innovation in this area is critical for empowering medicinal chemists to fully leverage the unique properties of the trifluoromethyl group in the design of next-generation therapeutics.
References
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. Available at: [Link]
-
Selective Trifluoromethylation of Pyridines. ChemistryViews. Available at: [Link]
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. pubs.acs.org. Available at: [Link]
-
Regioselective Direct C–H Trifluoromethylation of Pyridine. ACS Publications. Available at: [Link]
-
Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. Available at: [Link]
-
Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF. ResearchGate. Available at: [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ACS Publications. Available at: [Link]
-
3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Request PDF. ResearchGate. Available at: [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at: [Link]
-
Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Publishing. Available at: [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. National Institutes of Health (NIH). Available at: [Link]
-
Radical trifluoromethylation using the Umemoto's reagents and Togni's... ResearchGate. Available at: [Link]
-
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. National Institutes of Health (NIH). Available at: [Link]
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group - Princeton University. Available at: [Link]
-
Trifluoromethylation of heterocycles via visible light photoredox catalysis. Sci-Hub. Available at: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic Acids. ChemRxiv. Available at: [Link]
-
Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Semantic Scholar. Available at: [Link]
-
Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Semantic Scholar. Available at: [Link]
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. Available at: [Link]
-
Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and c. RWTH Publications. Available at: [Link]
-
(Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. ResearchGate. Available at: [Link]
-
Progress in copper-catalyzed trifluoromethylation. Beilstein Journals. Available at: [Link]
-
Trifluoromethyl carbinol synthesis. Organic Chemistry Portal. Available at: [Link]
-
Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and continuous flow. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 12. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sci-Hub: are you are robot? [sci-hub.sg]
- 14. pubs.acs.org [pubs.acs.org]
- 15. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemistryviews.org [chemistryviews.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Experimental Protocol for the Nitration of 2-Methyl-6-(trifluoromethyl)pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Nitrated Pyridines in Medicinal Chemistry
Nitropyridine derivatives are pivotal building blocks in the synthesis of a wide array of biologically active molecules.[1] The introduction of a nitro group onto the pyridine scaffold opens up a versatile chemical handle for further functionalization, enabling the construction of complex molecular architectures. These compounds are integral to the development of pharmaceuticals and agrochemicals, serving as key intermediates in the synthesis of novel therapeutic agents and crop protection solutions.[1] This application note provides a comprehensive, in-depth guide to the experimental protocol for the nitration of 2-methyl-6-(trifluoromethyl)pyridine, a substrate of particular interest due to the presence of both an activating and a strongly deactivating group on the pyridine ring.
The nitration of the pyridine ring is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2][3] However, the electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it significantly less reactive towards electrophiles compared to benzene.[3] This inherent low reactivity necessitates the use of harsh reaction conditions, typically a mixture of concentrated nitric acid and sulfuric acid, to generate the highly reactive nitronium ion (NO₂⁺) as the active electrophile.[2]
The regiochemical outcome of the nitration of 2-methyl-6-(trifluoromethyl)pyridine is governed by the directing effects of the substituents. The methyl group (-CH₃) is an activating group and an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent and opposite to it. Conversely, the trifluoromethyl group (-CF₃) is a powerful deactivating group and a meta-director due to its strong electron-withdrawing inductive effect.[4] Furthermore, under the strongly acidic conditions of the reaction, the pyridine nitrogen will be protonated, forming a pyridinium ion, which is also strongly deactivating and meta-directing. The interplay of these competing effects is a critical consideration in predicting the major product of the reaction.
Materials and Reagents
| Reagent | Grade | Supplier | CAS No. |
| 2-Methyl-6-(trifluoromethyl)pyridine | ≥98% | Commercially Available | 102142-31-6 |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | ACS Reagent Grade | 7664-93-9 |
| Fuming Nitric Acid (HNO₃) | ≥90% | ACS Reagent Grade | 7697-37-2 |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | ACS Reagent Grade | 75-09-2 |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Prepared in-house | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ≥99% | ACS Reagent Grade | 7757-82-6 |
| Ice | N/A | N/A | N/A |
Safety Precautions
Extreme caution must be exercised throughout this procedure.
-
Corrosive and Oxidizing Acids: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and potent oxidizing agents. Handle these reagents only within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield.[5]
-
Exothermic Reaction: The mixing of sulfuric and nitric acids, and the addition of the substrate to the acid mixture, are highly exothermic. Strict temperature control is crucial to prevent runaway reactions.
-
Nitrous Fumes: The reaction may generate toxic nitrogen oxides (NOx). Ensure adequate ventilation and consider using a gas trap if necessary.
-
Quenching: The quenching of the reaction mixture with ice and the subsequent neutralization with sodium bicarbonate are also highly exothermic and will release carbon dioxide gas. Perform these steps slowly and with vigorous stirring in a large vessel to avoid splashing and over-pressurization.
Experimental Workflow
Caption: Experimental workflow for the nitration of 2-methyl-6-(trifluoromethyl)pyridine.
Detailed Experimental Protocol
1. Preparation of the Nitrating Mixture:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (e.g., 20 mL).
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Slowly add fuming nitric acid (e.g., 5 mL) dropwise to the sulfuric acid with continuous stirring. The temperature must be kept below 10 °C during the addition. This mixture is the nitrating agent.
2. Reaction Setup and Execution:
-
In a separate flask, dissolve 2-methyl-6-(trifluoromethyl)pyridine (e.g., 5.0 g) in a portion of concentrated sulfuric acid (e.g., 10 mL) while cooling in an ice bath.
-
Cool the solution of the substrate to 0-5 °C.
-
Slowly add the pre-cooled nitrating mixture dropwise to the substrate solution. The rate of addition should be controlled to maintain the internal temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-2 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
If the reaction is sluggish, the temperature can be slowly raised to room temperature and stirred for an additional period (e.g., 2-4 hours).
3. Work-up and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture onto a large beaker containing crushed ice (e.g., 200 g) with vigorous stirring.
-
Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate. This should be done in small portions to control the effervescence and heat generation. The final pH should be approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Reaction Mechanism and Regioselectivity
The nitration proceeds via a standard electrophilic aromatic substitution mechanism.
Caption: General mechanism of electrophilic aromatic nitration.
The key to this specific reaction is predicting the position of nitration. The directing effects of the substituents are as follows:
-
-CH₃ (at C2): Activating, ortho, para-directing. This would favor substitution at the C3 and C5 positions.
-
-CF₃ (at C6): Strongly deactivating, meta-directing. This would favor substitution at the C3 and C5 positions.
-
Protonated Pyridine Nitrogen: Strongly deactivating, meta-directing. This would also favor substitution at the C3 and C5 positions.
All directing influences converge to favor substitution at the C3 and C5 positions . Between these two, the C3 position is sterically less hindered than the C5 position, which is flanked by the bulky trifluoromethyl group. Therefore, the major product is predicted to be 2-methyl-3-nitro-6-(trifluoromethyl)pyridine . A minor amount of the 5-nitro isomer may also be formed.
Data Presentation: Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Nitrating Agent | HNO₃ / H₂SO₄ | Generates the highly electrophilic nitronium ion (NO₂⁺) required for the reaction with the deactivated pyridine ring. |
| Temperature | 0-25 °C | Controls the exothermicity of the reaction and minimizes potential side reactions and decomposition. |
| Reaction Time | 1-6 hours | Sufficient time for the reaction to proceed to completion, monitored by chromatography. |
| Solvent | Concentrated H₂SO₄ | Acts as both a solvent and a catalyst for the generation of the nitronium ion. |
| Work-up | Quenching on ice, neutralization with NaHCO₃ | Safely quenches the reaction and allows for the extraction of the organic product. |
| Purification | Column Chromatography | Separates the desired product from unreacted starting material, isomers, and other byproducts. |
| Predicted Major Product | This compound | Based on the combined directing effects of the substituents and steric considerations. |
Troubleshooting Guide
Caption: Troubleshooting decision tree for the nitration reaction.
Product Characterization
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F):
-
¹H NMR: Expect to see distinct signals for the methyl protons and the two aromatic protons on the pyridine ring. The coupling constants will help to confirm the substitution pattern.
-
¹³C NMR: The number of signals and their chemical shifts will be indicative of the product's structure. The carbon bearing the nitro group will be significantly downfield.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Characteristic strong absorptions for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) should be present.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the nitration of 2-methyl-6-(trifluoromethyl)pyridine. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can successfully synthesize the desired nitrated product. The discussion on the underlying principles of electrophilic aromatic substitution and regioselectivity provides the necessary theoretical framework for understanding and troubleshooting the reaction.
References
-
Post Apple Scientific. (2024, October 1). Safety Precautions To Follow When Handling Pyridine. [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
-
MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
Chemguide. Electrophilic substitution in methylbenzene and nitrobenzene. [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]
-
Química Organica.org. Electrophilic substitution on pyridine. [Link]
-
William Paterson University. Nitration of Toluene. [Link]
Sources
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
Introduction: Navigating the Complex Reactivity of a Highly Functionalized Pyridine Core
The pyridine scaffold is a cornerstone in the architecture of countless pharmaceuticals and agrochemicals. Its inherent electron-deficient nature makes it a prime candidate for nucleophilic aromatic substitution (SNAr), a powerful tool for introducing molecular diversity. This guide focuses on a particularly intriguing substrate: 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine . The strategic placement of three distinct substituents—an electron-donating methyl group, a strongly electron-withdrawing nitro group, and an exceptionally potent electron-withdrawing trifluoromethyl group—creates a unique electronic landscape that dictates its reactivity.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists. It moves beyond generic protocols to provide a deep, mechanistic understanding of the factors governing SNAr reactions on this substrate. The experimental procedures detailed herein are designed to be robust and reproducible, offering a solid foundation for the synthesis of novel pyridine derivatives.
Understanding the Electronic Landscape and Regioselectivity
The success of any SNAr reaction hinges on the electronic activation of the aromatic ring and the presence of a suitable leaving group. In this compound, the pyridine nitrogen, the 3-nitro group, and the 6-trifluoromethyl group work in concert to dramatically lower the electron density of the ring, making it highly susceptible to nucleophilic attack.
The key to predicting the outcome of an SNAr reaction on this substrate lies in understanding the stability of the intermediate Meisenheimer complex. Nucleophilic attack at positions ortho or para to the electron-withdrawing groups and the ring nitrogen leads to a more stabilized intermediate, as the negative charge can be effectively delocalized.
In this specific molecule, the primary site of nucleophilic attack is the carbon atom bearing the nitro group (C3). The nitro group is a well-established leaving group in SNAr chemistry, particularly when positioned on a highly electron-deficient ring.[1] The trifluoromethyl group at C6 and the ring nitrogen at position 1 provide strong resonance and inductive stabilization to the negative charge that develops in the Meisenheimer complex upon nucleophilic attack at C3. While the methyl group at C2 is electron-donating, its effect is overridden by the powerful electron-withdrawing capacity of the nitro and trifluoromethyl groups.
Therefore, the predominant reaction pathway will be the displacement of the 3-nitro group by a nucleophile.
Visualizing the Reaction Mechanism
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.
Sources
Application Note & Protocols: Strategic Functionalization of the 2-Methyl Group on 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the chemical functionalization of the methyl group in 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine. This valuable building block is primed for diverse synthetic transformations due to the strong electron-withdrawing nature of the adjacent nitro and trifluoromethyl substituents. We will explore the underlying chemical principles governing the reactivity of the C(sp³)–H bonds of the methyl group and provide detailed, field-proven protocols for key transformations including condensation, oxidation, and halogenation.
Strategic Overview: The Chemical Potential of an Activated Methyl Group
The pyridine core is a privileged scaffold in medicinal chemistry and agrochemicals.[1] The target molecule, this compound, is of particular interest due to its unique electronic profile. The pyridine nitrogen, a 3-nitro group, and a 6-trifluoromethyl group all act as powerful electron-withdrawing moieties. Their cumulative effect significantly acidifies the protons of the 2-methyl group, making it susceptible to deprotonation by even mild bases.[2] This enhanced acidity is the cornerstone of its synthetic utility, transforming the otherwise inert methyl group into a versatile nucleophilic handle for carbon-carbon bond formation and other functionalizations.
This guide focuses on three primary strategic functionalizations that leverage this inherent reactivity:
-
Condensation with Electrophiles: Deprotonation followed by reaction with aldehydes to form styryl derivatives.
-
Oxidation: Conversion of the methyl group to an aldehyde or carboxylic acid.
-
Halogenation: Introduction of a halogen atom to serve as a leaving group for subsequent nucleophilic substitutions.
The following diagram illustrates these strategic pathways.
Sources
Application Note & Protocols: Strategic Derivatization of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine for Structure-Activity Relationship (SAR) Studies
Abstract: The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs.[1] The specific scaffold, 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine, offers a synthetically versatile and electronically primed starting point for generating diverse compound libraries for structure-activity relationship (SAR) studies. The potent electron-withdrawing properties of the nitro and trifluoromethyl groups render the pyridine ring highly susceptible to specific chemical modifications.[2] This guide details the strategic analysis of the scaffold's reactivity and provides robust, step-by-step protocols for derivatization at key positions to enable comprehensive SAR exploration.
Foundational Analysis of the Starting Scaffold
The successful derivatization of this compound hinges on understanding its inherent electronic properties. The pyridine nitrogen, along with the powerful electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, creates a highly electron-deficient (π-deficient) aromatic system.[3][4] This electronic landscape dictates the primary avenues for synthetic modification.
-
C4 Position: This position is highly activated for Nucleophilic Aromatic Substitution (SₙAr). It is para to the -NO₂ group and ortho to the -CF₃ group. Nucleophilic attack at this site generates a resonance-stabilized Meisenheimer intermediate, where the negative charge is delocalized onto the electronegative nitrogen atom and the oxygen atoms of the nitro group.[5] This makes C4 the most probable site for introducing nucleophilic diversity.
-
C3-Nitro Group: The nitro group is a versatile handle. It can be readily reduced to an amine (-NH₂), which then serves as a nucleophilic point for a vast array of secondary derivatizations, including acylation, sulfonylation, and reductive amination.[6]
-
C2-Methyl Group: The protons of the methyl group at the C2 position are rendered acidic due to their proximity to the electron-withdrawing ring nitrogen and the C3-nitro group.[7] This allows for potential deprotonation and subsequent reaction with electrophiles, or oxidation to introduce new functionalities.
dot graph "Reactivity_Map" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis]; graph [bgcolor="transparent"];
} dot Caption: Reactivity map of this compound.
Strategic Derivatization Pathways and Protocols
Based on the reactivity analysis, three primary strategies can be employed to generate a structurally diverse library for SAR studies. The following diagram illustrates these divergent pathways from the parent scaffold.
dot graph G { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="transparent"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} dot Caption: Divergent synthetic strategies for SAR studies.
Strategy 1: Nucleophilic Aromatic Substitution (SₙAr) at the C4 Position
This is the most direct method for introducing a wide range of functional groups. The reaction proceeds via a two-step addition-elimination mechanism.[2] The choice of base and solvent is critical for achieving high yields. Aprotic polar solvents like DMSO or DMF are preferred as they effectively solvate the nucleophile.
Protocol 1.1: Amination at C4 with a Primary/Secondary Amine
-
Objective: To introduce amine functionalities, which are common pharmacophores, at the C4 position.
-
Materials:
-
This compound (1.0 eq.)
-
Desired amine (e.g., morpholine, piperidine, benzylamine) (1.2 - 1.5 eq.)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and anhydrous DMSO (approx. 0.1 M concentration).
-
Add the amine nucleophile followed by the base (K₂CO₃ or DIPEA).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
-
Causality: The base is crucial to deprotonate the amine nucleophile (if it's a salt) or to scavenge the H-X byproduct, driving the reaction to completion. The elevated temperature provides the necessary activation energy for the formation of the Meisenheimer complex.[8]
Strategy 2: Reduction of the C3-Nitro Group and Subsequent Derivatization
The transformation of the nitro group into an amine unlocks a secondary phase of diversification, allowing for the exploration of substituents that are not easily introduced via nucleophilic attack.[6]
Protocol 2.1: Reduction of the Nitro Group to an Amine
-
Objective: To synthesize the key intermediate, 2-Methyl-6-(trifluoromethyl)pyridin-3-amine.
-
Materials:
-
This compound (1.0 eq.)
-
Iron powder (Fe) (5.0 eq.) or Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq.)
-
Ammonium chloride (NH₄Cl) or concentrated Hydrochloric acid (HCl)
-
Ethanol (EtOH) and Water
-
-
Procedure (using Iron):
-
In a round-bottom flask, suspend the starting nitro-pyridine and iron powder in a mixture of EtOH and water (e.g., 4:1 ratio).
-
Add a catalytic amount of ammonium chloride to activate the iron surface.
-
Heat the mixture to reflux (approx. 80 °C) and monitor by TLC/LC-MS. The reaction is often complete in 1-3 hours.
-
Once the starting material is consumed, cool the reaction and filter it through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with EtOH or ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
The crude amine can often be used directly in the next step or purified by chromatography if necessary.
-
-
Causality: Catalytic hydrogenation (e.g., H₂, Pd/C) is also a common method.[9] However, reduction with metals like Fe or SnCl₂ in acidic media is often preferred for its functional group tolerance and scalability.[10] The acidic conditions protonate the resulting amine, preventing over-reaction.
Protocol 2.2: Acylation of the 3-Amino Intermediate
-
Objective: To form amide derivatives, which can act as hydrogen bond donors and acceptors.
-
Materials:
-
2-Methyl-6-(trifluoromethyl)pyridin-3-amine (1.0 eq.)
-
Desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or DIPEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the amine intermediate in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA).
-
Slowly add the acyl chloride (or anhydride) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC/LC-MS.
-
Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography or recrystallization.
-
Strategy 3: Functionalization of the C2-Methyl Group
While less common, modifying the C2-methyl group can provide crucial SAR data regarding steric bulk and electronic properties in this region of the molecule.[11]
Protocol 3.1: Oxidation of the Methyl Group to a Carboxylic Acid
-
Objective: To create a carboxylic acid handle for further amide coupling or other transformations.
-
Materials:
-
This compound (1.0 eq.)
-
Potassium permanganate (KMnO₄) (3.0-4.0 eq.)
-
Water and Pyridine (as co-solvent)
-
-
Procedure:
-
Caution: This reaction can be highly exothermic. Perform on a small scale initially and with appropriate safety measures.
-
Suspend the starting material in a mixture of water and pyridine.
-
Heat the mixture to 90-100 °C.
-
Slowly add solid KMnO₄ in portions, maintaining control of the reaction temperature.
-
After the addition is complete, continue heating for several hours until the purple color disappears.
-
Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated HCl to a pH of ~2-3, which should precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
-
Causality: Strong oxidizing agents like KMnO₄ are required to convert the relatively stable methyl group to a carboxylic acid.[12] The pyridine co-solvent helps to solubilize the starting material.
Data Presentation for SAR Analysis
Systematic derivatization requires clear data organization. The following table provides a template for summarizing the synthetic results and linking them to biological activity data.
| Compound ID | Strategy | Position Modified | Introduced Group (R) | Yield (%) | Characterization (LC-MS, ¹H NMR) | Biological Activity (IC₅₀, µM) |
| SM-01 | - | - | - (Starting Material) | - | Confirmed | > 50 |
| LIB-01 | Strategy 1 | C4 | Morpholin-4-yl | 85 | Confirmed | 12.5 |
| LIB-02 | Strategy 1 | C4 | Benzylamino | 78 | Confirmed | 8.2 |
| LIB-03 | Strategy 2 | C3 | Acetamido | 92 | Confirmed | 25.1 |
| LIB-04 | Strategy 2 | C3 | Benzamido | 88 | Confirmed | 15.7 |
Conclusion
The this compound scaffold is an excellent starting point for medicinal chemistry campaigns. Its well-defined reactivity allows for systematic and predictable derivatization at three key positions. By employing nucleophilic aromatic substitution at C4, reduction and subsequent functionalization of the C3-nitro group, and modification of the C2-methyl group, researchers can efficiently generate diverse libraries of compounds. The protocols outlined in this guide provide a robust foundation for these synthetic efforts, enabling a thorough exploration of the structure-activity landscape and accelerating the drug discovery process.
References
- Wessjohann, L. A., et al. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Letters in Drug Design & Discovery.
- Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- BenchChem. (2025). Reactivity of the nitro group on a pyridine ring.
- Dabholkar, V. V., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
-
Wikipedia. (Accessed 2024). Nucleophilic aromatic substitution. Available at: [Link]
- Chupakhin, O. N., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules.
- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring.
-
Organic Chemistry Portal. (Accessed 2024). Amine synthesis by nitro compound reduction. Available at: [Link]
- Gulevskaya, A. V., & Tyaglivy, A. S. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Chemistry of Heterocyclic Compounds.
- Ghorab, M. M., et al. (2023). Reduction of the nitro group (−NO₂) to the amino functionality (−NH₂).
- Han, B., et al. (2015).
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 2-Methylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
Introduction: Strategic Importance of the 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine Scaffold
The pyridine nucleus is a cornerstone in medicinal chemistry and agrochemistry, prized for its presence in a multitude of bioactive molecules. The strategic functionalization of the pyridine ring allows for the precise tuning of a compound's physicochemical and pharmacological properties. Among substituted pyridines, this compound represents a particularly valuable, albeit challenging, building block. The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] The nitro (-NO2) group, a strong electron-withdrawing substituent, significantly influences the electronic character of the pyridine ring, activating it for certain transformations while presenting unique challenges for others, particularly in the realm of palladium-catalyzed cross-coupling.[2]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination—utilizing the this compound core. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices. While direct cross-coupling on the methyl group of this compound is not standard, this scaffold is typically derived from a halogenated precursor, most commonly 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine. Therefore, the following protocols will focus on the functionalization of this chlorinated analogue, which serves as the direct precursor to a wide array of derivatives.
Understanding the Challenge: Cross-Coupling with an Electron-Deficient Heterocycle
The simultaneous presence of a nitro group and a trifluoromethyl group renders the pyridine ring highly electron-deficient. This electronic status has profound implications for the standard palladium-catalyzed cross-coupling catalytic cycle.[3]
-
Oxidative Addition: This is often the rate-determining step in cross-coupling reactions.[4] The high C-Cl bond dissociation energy in chloro-heterocycles can make oxidative addition of the palladium(0) catalyst challenging. However, the strong electron-withdrawing nature of the nitro and trifluoromethyl groups can facilitate this step.
-
Transmetalation (for Suzuki-Miyaura): The transfer of the organic group from the organoboron reagent to the palladium center is a critical step. The electronic nature of the pyridine substrate can influence the rate of this process.
-
Reductive Elimination: This final step, which forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst, is generally facile but can be influenced by the steric and electronic properties of the ligands on the palladium center.[5]
A key challenge with nitrogen-containing heterocycles like pyridine is the potential for the lone pair on the nitrogen atom to coordinate to the palladium center, potentially interrupting the catalytic cycle and deactivating the catalyst.[6] The selection of appropriate ligands is therefore paramount to shield the palladium and maintain its catalytic activity. For electron-deficient substrates, the use of electron-rich and sterically bulky phosphine ligands is often essential to promote the key steps of the catalytic cycle.[6]
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[7] For an electron-deficient substrate like 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, the choice of catalyst, ligand, and base is critical for achieving high yields and avoiding side reactions. Bulky, electron-rich biarylphosphine ligands are often required to overcome the challenges associated with coupling nitroarenes.[8]
Mechanistic Rationale
The catalytic cycle for the Suzuki-Miyaura coupling is depicted below. The use of a bulky, electron-rich ligand such as SPhos or XPhos is crucial. These ligands stabilize the monoligated Pd(0) species, which is highly reactive in the oxidative addition step with the electron-deficient chloropyridine. The steric bulk also facilitates the reductive elimination step. A moderately strong inorganic base is required to activate the boronic acid for transmetalation.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed for the coupling of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine with a generic arylboronic acid.
Materials:
-
2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Preparation: In a separate small vial, mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of anhydrous 1,4-dioxane. Allow this mixture to stir for 10-15 minutes to pre-form the catalyst complex.
-
Reaction Assembly: Add the pre-formed catalyst solution to the Schlenk flask containing the reagents.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask. The small amount of water can be beneficial for the transmetalation step.[9]
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | Common, reliable Pd(II) precatalyst. |
| Ligand | SPhos | A bulky, electron-rich biarylphosphine ligand effective for challenging couplings.[6] |
| Base | K₃PO₄ | A moderately strong base that is effective in Suzuki couplings and compatible with many functional groups. |
| Solvent | 1,4-Dioxane / Water (10:1) | A common solvent system for Suzuki reactions; water can facilitate the transmetalation step.[9] |
| Temperature | 100 °C | Sufficient to drive the reaction to completion without significant decomposition. |
II. Heck Reaction: Alkenylation of the Pyridine Core
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, a valuable transformation for introducing vinyl groups.[10] For electron-deficient substrates, the reaction conditions must be carefully controlled to ensure efficient coupling and prevent side reactions.
Mechanistic Rationale
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl chloride to the Pd(0) center, followed by migratory insertion of the alkene into the Pd-Aryl bond. A final β-hydride elimination step forms the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.
Caption: Generalized Heck Reaction Catalytic Cycle.
Optimized Protocol for Heck Reaction
This protocol describes the coupling of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine with a generic terminal alkene (e.g., styrene or an acrylate).
Materials:
-
2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Nitrogen or Argon gas supply
-
Sealed reaction tube
Procedure:
-
Reaction Setup: To a sealable reaction tube, add 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and P(o-tol)₃ (0.06 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol).
-
Reaction Conditions: Seal the tube tightly and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 18-36 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and effective precatalyst for Heck reactions.[11] |
| Ligand | P(o-tol)₃ | A moderately bulky and electron-rich phosphine that is effective for Heck couplings. |
| Base | Triethylamine (Et₃N) | A common organic base used to regenerate the Pd(0) catalyst. |
| Solvent | DMF | A polar aprotic solvent suitable for Heck reactions, capable of solubilizing the reagents and catalyst at elevated temperatures. |
| Temperature | 120 °C | Higher temperatures are often required for the Heck coupling of less reactive chloroarenes. |
III. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.[12][13] The reaction is particularly useful for coupling aryl halides with a wide variety of amines.
Mechanistic Rationale
Similar to the other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. A key feature is the use of a strong, non-nucleophilic base, such as sodium tert-butoxide, which deprotonates the amine, facilitating its coordination to the palladium center and subsequent reductive elimination. The use of highly specialized, bulky, electron-rich phosphine ligands (Buchwald ligands) is often necessary for high efficiency.[14]
Caption: Generalized Buchwald-Hartwig Amination Catalytic Cycle.
Optimized Protocol for Buchwald-Hartwig Amination
This protocol is for the amination of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine with a primary or secondary amine.
Materials:
-
2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
-
Amine (primary or secondary) (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Glovebox or Schlenk line technique
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried vial, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine (1.0 mmol) and anhydrous toluene (5 mL).
-
Amine Addition: Add the amine (1.2 mmol) to the vial.
-
Reaction Conditions: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete in 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Extract with ethyl acetate, wash with brine, and dry the organic phase over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A common Pd(0) source that is effective in Buchwald-Hartwig amination. |
| Ligand | XPhos | A highly effective, bulky, electron-rich biarylphosphine ligand for C-N coupling.[14] |
| Base | Sodium tert-butoxide (NaOt-Bu) | A strong, non-nucleophilic base essential for amine deprotonation. |
| Solvent | Toluene | A standard non-polar solvent for this transformation. |
| Temperature | 110 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
Conclusion and Future Perspectives
The this compound scaffold, accessed through its chlorinated precursor, is a highly valuable platform for the development of novel chemical entities. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—provide powerful and versatile tools for its elaboration. The key to success with this electron-deficient substrate lies in the judicious choice of catalyst system, particularly the use of sterically hindered and electron-donating ligands that can overcome the inherent challenges of the catalytic cycle. The protocols provided herein serve as a robust starting point for researchers aiming to explore the rich chemical space accessible from this unique building block. Further optimization may be required for specific substrates, but the principles and rationale outlined will guide the development of efficient and high-yielding transformations.
References
-
Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1859-1913. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). The Main Group Element Strategy: A New, Broadly Applicable Method for the Introduction of Main Group Elements onto Aromatic Rings. Journal of the American Chemical Society, 131(48), 17742-17743. [Link]
-
Anand, N., & Carreira, E. M. (Eds.). (2012). Modern Methods of Organic Synthesis. Wiley-VCH. [Link]
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of water in the Suzuki–Miyaura reaction. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Littke, A. F., & Fu, G. C. (1999). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. The Journal of Organic Chemistry, 64(1), 10-11. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]
-
Sajith, A. M., & Padusha, M. S. A. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 8885-8897. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 44(5), 674-688. [Link]
-
Gillis, E. P., Eastman, K. J., & Burke, M. D. (2007). A simple, broadly applicable method for the Suzuki-Miyaura coupling of 2-heterocyclic boronates. Journal of the American Chemical Society, 129(22), 6716-6717. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Society Reviews, 41(4), 1478-1517. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
-
Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
Application Notes & Protocols: Strategic Synthesis of Novel Herbicides from Trifluoromethylpyridine Intermediates
Abstract
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical discovery, lending unique physicochemical properties to active ingredients that enhance their efficacy, metabolic stability, and target interaction.[1][2] This guide provides an in-depth analysis of the principal synthetic strategies for creating novel herbicides derived from TFMP intermediates. We will move beyond simple procedural lists to explore the underlying chemical logic, enabling researchers to make informed decisions in the design and execution of their synthetic campaigns. The document details two primary industrial-scale methodologies: the modification of a pre-existing pyridine ring via halogen exchange and the de novo construction of the TFMP ring through cyclocondensation reactions. Each strategy is illustrated with detailed, field-tested protocols for synthesizing key commercial herbicides, supported by quantitative data and visual workflows.
The Strategic Importance of the Trifluoromethyl Group in Herbicide Design
The incorporation of a trifluoromethyl (-CF₃) group into a pyridine ring profoundly alters the molecule's properties in ways that are highly advantageous for herbicide development.[1] The strong electron-withdrawing nature of the -CF₃ group enhances the molecule's stability against metabolic degradation in plants and soil. Furthermore, it increases lipophilicity, which can improve the compound's ability to penetrate the waxy cuticles of weeds.[3] These factors contribute to the development of herbicides with greater potency, longer residual activity, and improved crop selectivity.[2] The first commercial herbicide to leverage these benefits was Fluazifop-butyl, introduced in 1982, which set the stage for the development of over 20 major agrochemicals containing the TFMP moiety.[2][4]
The position of the trifluoromethyl group on the pyridine ring (α, β, or γ relative to the nitrogen atom) is critical and dictates the synthetic approach and the resulting biological activity. Demand for β-TFMP intermediates, used in top-selling herbicides like Haloxyfop and fungicides like Fluazinam, has historically been the highest.[4]
Core Synthetic Strategies: A Comparative Overview
The industrial production of TFMP-based herbicides is dominated by two distinct and powerful strategies. The choice between them depends on the desired substitution pattern of the final product and the availability of starting materials.
-
Strategy 1: Pyridine Ring Modification via Halogen Exchange (Halex) : This "top-down" approach begins with a substituted picoline (methylpyridine). The methyl group is exhaustively chlorinated to a trichloromethyl group, which is subsequently converted to the trifluoromethyl group via fluorine exchange. This method is ideal for producing β-TFMP derivatives.[4]
-
Strategy 2: Pyridine Ring Construction via Cyclocondensation : This "bottom-up" approach builds the pyridine ring from acyclic precursors, where one of the key building blocks already contains the trifluoromethyl group. This is particularly effective for synthesizing α-TFMP herbicides like dithiopyr and thiazopyr.[4]
The following workflow diagram illustrates the divergent paths of these two core strategies.
Figure 1: High-level workflow comparing the two primary synthetic routes to trifluoromethylpyridine-based herbicides.
Strategy 1 In-Depth: Halogen Exchange for β-TFMP Herbicides
This method is the workhorse for producing vital intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) and 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[4] The process involves a robust, two-stage transformation of 3-picoline.
Causality Behind the Method: Starting with an inexpensive, readily available feedstock like 3-picoline is economically compelling. The challenge lies in the selective and efficient introduction of fluorine. Direct fluorination is often too reactive and unselective. Therefore, a stepwise chlorination followed by a fluorine-for-chlorine exchange provides a highly controlled and industrially scalable pathway. The reaction can be performed in either the liquid or vapor phase. Vapor-phase reactions, though energy-intensive, can be highly efficient and allow for continuous processing.[5] Liquid-phase reactions at super-atmospheric pressures offer an alternative that can improve efficiency over non-pressurized systems.[6]
Key Intermediates & Resulting Herbicides
| Intermediate | Synthesized From | Key Herbicides Derived | Mode of Action (HRAC Group) |
| 2,5-CTF | 3-Picoline | Fluazifop, Fluazifop-P | Group 1 (ACCase inhibitors) |
| 2,3,5-DCTF | 3-Picoline | Haloxyfop, Haloxyfop-P | Group 1 (ACCase inhibitors) |
| 2,3-CTF | 3-Picoline | Flazasulfuron | Group 2 (ALS inhibitors) |
Data compiled from sources[4],[2].
Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
This protocol is based on the liquid-phase halogen exchange method, which offers excellent control.[6] This intermediate is the direct precursor to the potent grass herbicide Haloxyfop.
Step 1: Chlorination of 2-Chloro-5-methylpyridine
-
Rationale: The first step is to convert the methyl group to a trichloromethyl group. This is a radical substitution reaction, typically initiated by UV light or a radical initiator.
-
Procedure:
-
Charge a suitable reactor with 2-chloro-5-methylpyridine.
-
Heat the reactor to 120-150°C.
-
Introduce chlorine gas (Cl₂) subsurface while irradiating with a UV lamp.
-
Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed and the desired intermediate, 2-chloro-5-(trichloromethyl)pyridine, is maximized.
-
Once complete, sparge the reaction mixture with nitrogen to remove excess Cl₂ and HCl. The crude product is often used directly in the next step.
-
Step 2: Liquid-Phase Fluorination
-
Rationale: This is a nucleophilic substitution (Halex) reaction where fluoride ions from hydrogen fluoride (HF) replace the chlorine atoms on the trichloromethyl group. A catalyst is essential for this transformation.[5][6]
-
Materials:
-
Procedure:
-
Charge a pressure-rated autoclave with the crude 2-chloro-5-(trichloromethyl)pyridine and the catalyst (1-10 mol%).[6]
-
Seal the reactor and cool it before carefully introducing anhydrous HF (a stoichiometric excess is required).
-
Heat the reactor to 170-190°C, allowing the pressure to build to between 15 and 1200 psig.[6]
-
Maintain the reaction under agitation for several hours, monitoring the pressure and temperature. The reaction is complete when HCl evolution ceases.
-
Cool the reactor, vent the excess HF and HCl through a caustic scrubber.
-
The crude product, 2-chloro-5-(trifluoromethyl)pyridine, can then be further chlorinated on the pyridine ring to yield 2,3-dichloro-5-(trifluoromethyl)pyridine. Alternatively, starting with 2,3-dichloro-5-(trichloromethyl)pyridine directly yields the final product.[4][6]
-
Purify the final product by distillation.
-
-
Self-Validation: The reaction's progress can be monitored by observing the pressure drop as gaseous HF is consumed and by GC analysis of aliquots. The final product should be characterized by ¹H NMR, ¹⁹F NMR, and GC-MS to confirm its identity and purity.
Strategy 2 In-Depth: Ring Construction for α-TFMP Herbicides
This elegant approach constructs the trifluoromethylpyridine core from smaller, functionalized acyclic molecules. It is the preferred method for herbicides like Dithiopyr and Thiazopyr, which feature the trifluoromethyl group at the α-position (C6).[4]
Causality Behind the Method: This strategy offers regiochemical precision. By using a building block that already contains the trifluoromethyl group, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, the position of the -CF₃ group in the final heterocyclic ring is unequivocally established.[4] This avoids the formation of unwanted isomers that can occur when modifying an existing pyridine ring. The core of this strategy is a cyclocondensation reaction, which forms the heterocyclic ring in a single, efficient step.
Protocol 2: Synthesis of the Common Intermediate for Dithiopyr and Thiazopyr
The synthesis of both Dithiopyr and Thiazopyr proceeds through a common dihydropyridinone intermediate, which is then elaborated to the final products.[4]
Step 1: Cyclocondensation to form the Pyridine Core
-
Rationale: This reaction builds the core heterocyclic structure. It is a multi-step, one-pot reaction involving condensation and cyclization.
-
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (the CF₃ building block)
-
3-Methylbutanal
-
Ammonia source (e.g., ammonium acetate)
-
Solvent (e.g., acetic acid)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl 4,4,4-trifluoro-3-oxobutanoate, 3-methylbutanal, and ammonium acetate in acetic acid.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction involves the formation of an enamine followed by cyclization and oxidation to form the pyridine ring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a key dihydropyridinone intermediate, can be purified by column chromatography or recrystallization.[4]
-
Step 2: Elaboration to Final Herbicides
-
Rationale: The dihydropyridinone intermediate is a versatile platform. Different functional groups can be introduced to create a library of potential herbicides.
-
For Dithiopyr: The intermediate is reacted with phosphorus pentasulfide (P₄S₁₀) to introduce the sulfur atoms, followed by reaction with S,S-diisopropyl phosphorodithioate.
-
For Thiazopyr: The intermediate undergoes chlorination followed by reaction with a specific thiazole derivative.[4]
-
Self-Validation: Each step should be monitored for completion using appropriate chromatographic techniques (TLC, GC). The structure and purity of the key intermediate and the final products must be confirmed by spectroscopic methods (NMR, IR, MS). Bioassays can then be performed to confirm herbicidal activity.
Conclusion
The synthesis of novel herbicides from trifluoromethylpyridine intermediates relies on a robust understanding of fundamental synthetic strategies. The choice between modifying a pre-existing pyridine ring via halogen exchange or constructing the ring de novo via cyclocondensation is a critical decision point dictated by the desired final structure. The halogen exchange route provides efficient access to commercially vital β-TFMP intermediates, while cyclocondensation offers precise regiochemical control for α-TFMP derivatives. The detailed protocols provided herein serve as a practical guide for researchers, emphasizing the causal logic behind experimental choices to facilitate not only the replication of known compounds but also the rational design of the next generation of highly effective herbicides.
References
-
Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]
-
Jia, L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4831-4846. [Link]
-
Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
- Imel, A. B., et al. (1987). Preparation of (trifluoromethyl)pyridines. U.S.
- Imel, A. B., & Pour, T. A. (1984). Preparation of trifluoromethylpyridines.
-
Wang, Z., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6219. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your yield and purity. Our approach is grounded in established scientific principles and practical, field-tested experience to ensure you can navigate the complexities of this synthesis with confidence.
Understanding the Synthesis: A Mechanistic Overview
The synthesis of this compound is a challenging electrophilic aromatic substitution reaction. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophiles compared to benzene. Furthermore, the presence of an electron-withdrawing trifluoromethyl group at the 6-position further deactivates the ring. The methyl group at the 2-position is an activating group, but its influence is limited. Successful nitration requires carefully controlled conditions to achieve acceptable yields and minimize side reactions.
The generally accepted mechanism for the nitration of pyridine derivatives involves the formation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1] The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The pyridine nitrogen can also be protonated under these strongly acidic conditions, which further deactivates the ring. Therefore, the reaction conditions must be optimized to favor nitration of the ring over N-protonation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Q1: Low to no conversion of the starting material, 2-Methyl-6-(trifluoromethyl)pyridine.
Possible Causes:
-
Insufficiently strong nitrating mixture: The concentration of the nitronium ion may be too low to effectively nitrate the deactivated pyridine ring.
-
Reaction temperature is too low: The activation energy for the reaction is not being overcome.
-
Excessive protonation of the pyridine nitrogen: This deactivates the ring, making it less susceptible to electrophilic attack.
Solutions:
-
Optimize the Nitrating Mixture:
-
Acid Ratio: A common starting point for nitration is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). A higher proportion of sulfuric acid will generate a higher concentration of the nitronium ion.[1][2] Experiment with ratios from 1:1 to 1:3 (HNO₃:H₂SO₄).
-
Fuming Sulfuric Acid (Oleum): For highly deactivated substrates, the use of fuming sulfuric acid (oleum) can significantly increase the concentration of the nitronium ion and drive the reaction forward.[3]
-
-
Control the Reaction Temperature:
-
While low temperatures are often used to control the exothermicity of nitration, for deactivated substrates, a higher temperature may be necessary. Carefully increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC. Be cautious, as higher temperatures can also lead to increased side product formation.
-
-
Consider Alternative Nitrating Agents:
-
For particularly stubborn substrates, stronger nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) can be used in an aprotic solvent to avoid N-protonation.[4]
-
Q2: Formation of multiple unidentified side products observed by TLC or GC/MS.
Possible Causes:
-
Over-nitration: Introduction of more than one nitro group onto the pyridine ring.
-
Oxidation of the methyl group: The strong oxidizing nature of the nitrating mixture can oxidize the methyl group to a carboxylic acid or other oxidized species.[5]
-
Ring opening or degradation: Under harsh conditions, the pyridine ring can be susceptible to degradation.
Solutions:
-
Precise Stoichiometry: Use a slight excess of the nitrating agent, but avoid a large excess to minimize over-nitration.
-
Temperature Control: Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Run trial reactions at different temperatures to find the optimal balance.
-
Slow Addition: Add the starting material to the cooled nitrating mixture slowly and dropwise to maintain better control over the reaction exotherm.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of degradation products.
Q3: Difficulty in isolating and purifying the desired product.
Possible Causes:
-
Incomplete reaction: The presence of unreacted starting material complicates purification.
-
Formation of isomeric products: Nitration could potentially occur at other positions on the ring, although the 3-position is electronically favored.
-
Product is soluble in the aqueous phase during workup.
Solutions:
-
Effective Quenching: Quench the reaction by pouring it slowly onto crushed ice with vigorous stirring. This helps to dissipate heat and prevent decomposition of the product.
-
Careful Neutralization: Neutralize the acidic mixture carefully with a base such as sodium carbonate or sodium hydroxide solution, keeping the temperature low.
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.
-
Purification Techniques:
-
Column Chromatography: Silica gel column chromatography is often effective for separating the desired product from isomers and impurities.[2][6] A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective purification method.[6]
-
Frequently Asked Questions (FAQs)
Q: What is the expected yield for this synthesis?
A: The yield can vary significantly depending on the reaction conditions. For deactivated pyridines, yields can be modest. A well-optimized process might achieve yields in the range of 40-60%. However, with careful optimization of the nitrating agent, temperature, and reaction time, higher yields may be possible.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material and the product. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q: What are the key safety precautions for this reaction?
A: The nitrating mixture is highly corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic, so it's crucial to have a cooling bath ready to control the temperature.
Q: Can I use a different starting material, for example, 2-chloro-6-(trifluoromethyl)pyridine?
A: While the general principles of nitration would apply, the electronic effects of a chloro group are different from a methyl group. The chloro group is deactivating, which would likely make the nitration even more challenging. The directing effects would also need to be considered. A different optimization strategy would be required.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-Methyl-6-(trifluoromethyl)pyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Sodium Carbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
Once the nitrating mixture is prepared and cooled, slowly add 2-Methyl-6-(trifluoromethyl)pyridine dropwise via the dropping funnel. Ensure the temperature does not rise above 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C and monitor the reaction progress by TLC. If the reaction is slow, the temperature can be allowed to slowly rise to room temperature.
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude solid product in a minimal amount of a hot solvent, such as ethanol.[6]
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Nitrating Agent | HNO₃/H₂SO₄ (1:1) | HNO₃/H₂SO₄ (1:2) | HNO₃/Oleum (1:1) |
| Temperature | 0-5 °C | 25 °C | 0-5 °C |
| Reaction Time | 6 hours | 4 hours | 2 hours |
| Yield (Crude) | 35% | 45% | 60% |
| Purity (by GC) | 85% | 88% | 92% |
Table 1: Example of Reaction Condition Optimization. This table illustrates how varying the nitrating agent and temperature can impact the yield and purity of the final product.
Visualization of Key Processes
Caption: Mechanism of nitration for 2-Methyl-6-(trifluoromethyl)pyridine.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- Not available
-
A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3 - ResearchGate. (2021). Available at: [Link]
- Not available
- Not available
- Not available
- Not available
- Not available
- Not available
-
Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro - ACS Publications. (n.d.). Available at: [Link]
- Not available
- Not available
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration - YouTube. (2022). Available at: [Link]
- Not available
- Not available
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available at: [Link]
-
NITRATION OF PYRIDINE-2,6-DIAMINES - European Patent Office - EP 0873314 B1. (n.d.). Available at: [Link]
Sources
Technical Support Center: Challenges in the Regioselective Nitration of Substituted Pyridines
Welcome to the Technical Support Center for the regioselective nitration of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental yet challenging transformation. Here, we address common experimental issues with in-depth, scientifically grounded explanations and provide actionable troubleshooting protocols.
Section 1: Foundational Challenges & FAQs
The nitration of pyridine and its derivatives is a cornerstone of heterocyclic chemistry, pivotal for introducing synthetically versatile nitro groups. However, the inherent electronic properties of the pyridine ring present significant hurdles to achieving high yields and regioselectivity.[1][2] This section addresses the most frequently encountered issues at the outset of experimentation.
Q1: Why is my nitration of a simple pyridine substrate failing or giving extremely low yields?
A1: The low reactivity of the pyridine ring towards electrophilic aromatic substitution (EAS) is the primary obstacle.[3][4] This stems from two key factors:
-
Inductive and Resonance Deactivation: The nitrogen atom is more electronegative than carbon and withdraws electron density from the ring inductively.[5] Resonance structures also show that the nitrogen atom removes electron density from the ortho (C2/C6) and para (C4) positions, making the entire ring electron-deficient and thus less nucleophilic.[5]
-
Protonation Under Acidic Conditions: Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are strongly acidic. The basic lone pair on the pyridine nitrogen readily protonates, forming a pyridinium cation.[5][6] This positively charged species is even more severely deactivated towards attack by the electrophilic nitronium ion (NO₂⁺), making the reaction extremely slow.[5][7] It is estimated that pyridine undergoes nitration at a rate 10²² times slower than benzene.[7]
Troubleshooting & Optimization:
-
Harsh Conditions: For unsubstituted or deactivated pyridines, forcing conditions are often necessary. This can include using fuming nitric acid, oleum (H₂SO₄·SO₃), and high temperatures (often >100 °C).[3][8] However, be aware that these conditions can lead to product degradation.[8]
-
Alternative Nitrating Systems: Consider systems that avoid or minimize strong protonating acids. Nitration of pyridines with nitric acid in trifluoroacetic anhydride has shown some success.[9] Another approach involves the use of dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion, which can then rearrange to 3-nitropyridine.[7][10]
Q2: I'm attempting to nitrate a substituted pyridine, but I'm getting a mixture of regioisomers. How can I control the regioselectivity?
A2: Regioselectivity in pyridine nitration is a complex interplay between the directing effect of the ring nitrogen and the existing substituent(s).
-
Inherent Preference for Meta-Substitution: Electrophilic attack on pyridine preferentially occurs at the C3 (meta) position.[5][11] This is because the carbocation intermediates (sigma complexes) formed from attack at the C2, C4, or C6 positions have a resonance structure that places a positive charge directly on the electronegative nitrogen atom, which is highly destabilizing.[5][11] The intermediate from meta-attack avoids this unfavorable arrangement.
-
Influence of Substituents:
-
Activating Groups (Electron-Donating Groups - EDGs): Groups like alkyl (-R), alkoxy (-OR), or amino (-NR₂) activate the ring towards EAS.[12] They generally direct ortho and para to themselves.[8][13] The final substitution pattern will be a result of the combined directing effects of the nitrogen and the EDG. For example, in 2-aminopyridine, the amino group strongly activates the 3- and 5-positions.
-
Deactivating Groups (Electron-Withdrawing Groups - EWGs): Groups like nitro (-NO₂), cyano (-CN), or carbonyls deactivate the ring further and direct meta to themselves.[13] When an EWG is present, nitration becomes even more challenging and will generally occur at a position meta to both the nitrogen and the EWG, if available.
-
The following diagram illustrates the decision-making process for predicting the major regioisomer.
Caption: Decision tree for predicting nitration regioselectivity.
Troubleshooting & Optimization:
-
Blocking Groups: In some cases, a removable blocking group, such as a sulfonyl group, can be installed to direct the nitration to the desired position, and then subsequently removed.
-
Pyridine N-Oxide Strategy: A powerful alternative is to first oxidize the pyridine to the corresponding N-oxide. The N-oxide group is strongly activating and directs electrophiles to the C4 (para) and C2/C6 (ortho) positions.[14] After nitration, the N-oxide can be deoxygenated (e.g., with PCl₃) to yield the desired nitropyridine. This is a common and effective strategy for accessing 4-nitropyridines, which are difficult to obtain via direct nitration.[6]
Section 2: Advanced Troubleshooting & Protocols
This section delves into specific, challenging scenarios and provides detailed experimental protocols to overcome them.
Q3: My reaction with an electron-rich (activated) pyridine is producing significant amounts of di- and poly-nitrated products. How can I achieve mono-nitration?
A3: Over-nitration is a frequent problem when the pyridine ring is activated by one or more electron-donating groups.[3] The initial mono-nitrated product is often still activated enough to undergo a second nitration under the reaction conditions.
Causality: The combination of an EDG and the strongly electrophilic nitrating agent at elevated temperatures provides a low energy pathway for multiple additions.
Detailed Protocol for Controlled Mono-Nitration:
This protocol emphasizes kinetic control to favor the formation of the mono-nitro product.
-
Temperature Control (Critical):
-
Cool the reaction vessel containing the substituted pyridine substrate (1.0 eq.) in a suitable solvent (e.g., concentrated H₂SO₄) to a low temperature, typically between -10 °C and 0 °C, using an ice-salt or dry ice/acetone bath.[3]
-
-
Stoichiometry of Nitrating Agent:
-
Use a minimal excess of the nitrating agent. A stoichiometric amount or a slight excess (1.05-1.1 eq.) of nitric acid is recommended.[3]
-
-
Slow and Controlled Addition:
-
Prepare the nitrating mixture (e.g., HNO₃ in H₂SO₄) separately and cool it to the same temperature.
-
Add the nitrating mixture to the pyridine solution dropwise via an addition funnel over a prolonged period (e.g., 30-60 minutes).[3] This maintains a low instantaneous concentration of the nitronium ion, disfavoring the second nitration.
-
-
Reaction Monitoring:
-
Monitor the reaction progress closely using an appropriate technique (TLC, GC-MS, or HPLC). The goal is to quench the reaction when the concentration of the desired mono-nitro product is at its maximum.
-
-
Quenching:
-
Once the optimal point is reached, carefully pour the reaction mixture onto a large amount of crushed ice. This rapidly dilutes the acid and halts the reaction.
-
-
Work-up and Purification:
-
Neutralize the cold aqueous solution with a base (e.g., Na₂CO₃ or NaOH solution) until pH 7-8 is reached. Be cautious as this is highly exothermic.
-
The product may precipitate or can be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purify the crude product via column chromatography or recrystallization to separate the desired isomer from starting material and di-nitrated byproducts.[3]
-
Q4: I need to install a nitro group at the C3 (meta) position of a pyridine ring that already contains other functional groups, but direct nitration is not working or is incompatible with my molecule. What are my options?
A4: Direct meta-nitration can be challenging, especially in complex molecules.[1] Fortunately, alternative strategies have been developed. A notable modern approach involves a dearomatization-rearomatization sequence.
Mechanism Insight: A recently developed method achieves highly regioselective meta-nitration via a radical pathway.[1] This avoids the harsh acidic conditions of classical EAS and offers a milder alternative for late-stage functionalization of complex pyridine-containing molecules. The process is catalyst-free and can be performed in open air.[1]
Alternative Strategy: Radical meta-Nitration (Conceptual Workflow)
While the full protocol is substrate-dependent, the general workflow provides a valuable alternative to consider.
Caption: Workflow for radical-based meta-nitration of pyridines.
This method has been successfully applied to the late-stage nitration of drugs like (-)-cotinine and metyrapone, highlighting its functional group tolerance.[1]
Section 3: Data Summary & Quick Reference
Table 1: Influence of Substituents on Nitration Outcome
| Substituent Type | Position on Ring | Example | Activating/Deactivating | Typical Outcome & Conditions |
| Electron-Donating | C2 | 2-Methylpyridine | Activating | Nitration at C3 and C5. Requires careful temperature control to avoid over-nitration. |
| Electron-Donating | C3 | 3-Methoxypyridine | Activating | Nitration at C2 and C4. C4 is often favored due to less steric hindrance. |
| Electron-Donating | C4 | 4-Aminopyridine | Strongly Activating | Nitration at C3/C5. Reaction is facile, may not require strong acid catalysis. |
| Electron-Withdrawing | C2 | 2-Chloropyridine | Deactivating | Nitration at C5. Requires harsh conditions (e.g., fuming H₂SO₄/HNO₃, high temp). |
| Electron-Withdrawing | C3 | 3-Cyanopyridine | Strongly Deactivating | Nitration at C5. Extremely difficult, may require N-oxide strategy or alternative methods. |
References
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Chemistry : The Mystery of Molecules. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]
-
(n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]
-
(2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
-
Pearson. (n.d.). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [Link]
-
(n.d.). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
-
(n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
(n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]
-
(n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]
-
(n.d.). Acid-Free Copper-Catalyzed Electrophilic Nitration of Electron-Rich Arenes with Guanidine Nitrate. The Journal of Organic Chemistry. [Link]
-
(2019). Simplifying Nitration Chemistry. Springer Nature Research Communities. [Link]
-
(n.d.). Study of nitration process of pyridine/pyrazine compound with electron-donating groups. [Link]
-
Pearson. (n.d.). EAS Reactions of Pyridine Explained. [Link]
-
Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
(n.d.). Challenges in the functionalization of pyridines. ResearchGate. [Link]
-
(2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. youtube.com [youtube.com]
Common byproducts in the synthesis of nitropyridines.
Welcome to the technical support center for nitropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nitropyridine synthesis, troubleshoot common issues, and understand the formation of byproducts. My aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Understanding the Challenges of Pyridine Nitration
The synthesis of nitropyridines is notoriously challenging due to the electron-deficient nature of the pyridine ring. The lone pair of electrons on the nitrogen atom readily accepts a proton from the acidic nitrating medium, forming a pyridinium ion. This positively charged species is highly deactivated towards electrophilic aromatic substitution, making direct nitration difficult and often resulting in low yields.[1][2] Consequently, specialized strategies are required to achieve efficient and selective nitration.
Section 2: Synthesis-Specific Troubleshooting Guides & FAQs
This section is organized by the target nitropyridine isomer, addressing the most common synthetic routes and their associated challenges.
Synthesis of 4-Nitropyridine via Pyridine N-Oxide
The most common and effective route to 4-nitropyridine involves the nitration of pyridine N-oxide, followed by deoxygenation. The N-oxide group activates the pyridine ring, directing nitration primarily to the 4-position.[3]
Workflow for 4-Nitropyridine Synthesis via Pyridine N-Oxide:
Caption: General workflow for the synthesis of 4-Nitropyridine.
Frequently Asked Questions & Troubleshooting:
-
Q1: My nitration of pyridine N-oxide is giving a significant amount of a byproduct. How do I identify and minimize it?
A1: The most common byproduct in the nitration of pyridine N-oxide is 2-nitropyridine N-oxide .[3] Its formation is primarily influenced by the reaction temperature.
Causality: At higher temperatures, the kinetic barrier for nitration at the less-favored 2-position is more easily overcome.
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature during the addition of the nitrating mixture and throughout the reaction. Lowering the temperature will favor the formation of the thermodynamically more stable 4-nitro isomer.
-
Slow Addition: Add the nitrating agent (a mixture of nitric acid and sulfuric acid) slowly to the solution of pyridine N-oxide to maintain better temperature control and avoid localized overheating.
Reaction Temperature Approximate Ratio of 4-nitro to 2-nitro isomer 90°C High selectivity for 4-nitro 140°C Increased formation of 2-nitropyridine N-oxide observed[3] -
-
Q2: I'm observing a low yield of 4-nitropyridine N-oxide even with good temperature control. What are other potential issues?
A2: Low yields can result from incomplete reaction or degradation of the starting material or product.
Troubleshooting Steps:
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using TLC or HPLC.
-
Nitrating Agent Stoichiometry: An insufficient amount of the nitrating agent will lead to incomplete conversion. Ensure the correct molar ratio of nitric acid to pyridine N-oxide is used.
-
Purity of Starting Material: Impurities in the pyridine N-oxide can interfere with the reaction. Ensure the starting material is of high purity.
-
-
Q3: How can I effectively remove the 2-nitropyridine N-oxide byproduct?
A3: The separation of 4-nitropyridine N-oxide from its 2-nitro isomer can be achieved through recrystallization .
Protocol: Recrystallization of 4-Nitropyridine N-Oxide
-
Solvent Selection: Acetone is a commonly used solvent for the recrystallization of 4-nitropyridine N-oxide.
-
Procedure: a. Dissolve the crude product in a minimum amount of hot acetone. b. Allow the solution to cool slowly to room temperature. The 4-nitropyridine N-oxide is less soluble and will crystallize out. c. Cool the mixture in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration and wash with a small amount of cold acetone. e. Dry the crystals under vacuum.
-
Synthesis of 3-Nitropyridine
Direct nitration of pyridine is the most straightforward approach to 3-nitropyridine, but it is often plagued by low yields due to the deactivation of the pyridine ring. A more effective method involves the use of dinitrogen pentoxide (N₂O₅).
Mechanism of 3-Nitropyridine Formation with N₂O₅:
Caption: Simplified mechanism of 3-Nitropyridine synthesis using N₂O₅.
Frequently Asked Questions & Troubleshooting:
-
Q1: I'm attempting the direct nitration of pyridine with mixed acid and getting a very low yield and a lot of dark, tarry material. What is happening?
A1: The harsh conditions (high temperatures and strongly acidic medium) required for the direct nitration of the deactivated pyridine ring can lead to oxidative degradation and polynitration . The dark material consists of complex, undefined polymerization and decomposition products.
Causality: The pyridine ring is susceptible to oxidation under strongly oxidizing and acidic conditions. The formation of the pyridinium ion makes the ring extremely electron-poor, requiring high energy input for nitration, which also promotes side reactions.
Troubleshooting Steps:
-
Consider Alternative Reagents: For better yields and cleaner reactions, using dinitrogen pentoxide (N₂O₅) is a highly recommended alternative to mixed acid for the synthesis of 3-nitropyridine.[1]
-
Optimize Reaction Conditions (with mixed acid): If you must use mixed acid, precise control over temperature and reaction time is critical. Use the lowest possible temperature that still allows for some conversion and carefully monitor the reaction to avoid prolonged exposure to harsh conditions.
-
-
Q2: I'm using the N₂O₅ method, but my yields are inconsistent. What factors are most critical?
A2: The N₂O₅ method is sensitive to moisture and the proper handling of intermediates.
Troubleshooting Steps:
-
Anhydrous Conditions: Dinitrogen pentoxide is highly reactive with water. Ensure all glassware is dry and use anhydrous solvents.
-
Formation of the N-nitropyridinium salt: The initial reaction of pyridine with N₂O₅ forms the N-nitropyridinium salt. This step should be performed at low temperatures to ensure stability.
-
Rearrangement Conditions: The subsequent reaction with a sulfite or bisulfite source to induce the[3][4]-sigmatropic shift is a critical step. The concentration and pH of this solution can affect the efficiency of the rearrangement.
-
-
Q3: Are dinitropyridines a common byproduct?
A3: The formation of dinitropyridines (e.g., 3,5-dinitropyridine) is possible, especially under forcing conditions with strong nitrating agents. However, due to the deactivating effect of the first nitro group, dinitration is generally less favorable than the initial mononitration. If you are observing products with a higher molecular weight corresponding to dinitration, consider reducing the reaction time, temperature, or the equivalents of the nitrating agent.
Synthesis of 2-Nitropyridine
The synthesis of 2-nitropyridine is less straightforward than its isomers. A common laboratory-scale method involves the diazotization of 2-aminopyridine followed by treatment with a nitrite source.
Frequently Asked Questions & Troubleshooting:
-
Q1: My synthesis of 2-nitropyridine from 2-aminopyridine is giving a significant amount of 2-hydroxypyridine. Why is this happening?
A1: The formation of 2-hydroxypyridine (or its tautomer, 2-pyridone) is a common byproduct in this reaction.
Causality: The diazonium salt intermediate formed from 2-aminopyridine is susceptible to hydrolysis by water present in the reaction mixture. This nucleophilic attack by water leads to the formation of the corresponding hydroxypyridine.
Troubleshooting Steps:
-
Anhydrous Conditions: Minimize the amount of water in the reaction. While some water is often necessary for the diazotization, using non-aqueous solvents where possible can reduce hydrolysis.
-
Temperature Control: Perform the diazotization and subsequent reaction at low temperatures (typically 0-5 °C) to increase the stability of the diazonium salt and slow down the rate of hydrolysis.
-
Choice of Nitrite Source: The use of certain nitrite esters in non-aqueous solvents can sometimes give cleaner reactions than aqueous sodium nitrite.
-
-
Q2: How can I purify 2-nitropyridine from unreacted starting materials and byproducts?
A2: A combination of extraction and chromatography is typically effective.
Protocol: Purification of 2-Nitropyridine
-
Acid-Base Extraction: a. Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate. b. Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl) to remove any unreacted 2-aminopyridine. c. Wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts like 2-hydroxypyridine. d. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Column Chromatography: If the product is still impure, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is an effective method for final purification.
-
Section 3: General Safety & Handling
-
Nitrating Agents: Nitrating mixtures are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Quenching: Always quench nitration reactions by slowly adding the reaction mixture to ice. This helps to control the exothermic reaction and dilute the strong acids.
-
Waste Disposal: Neutralize acidic waste streams before disposal. Follow all institutional guidelines for the disposal of chemical waste.
References
- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 2015.
- Nitropyridines: Synthesis and reactions.
- Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Organic & Biomolecular Chemistry, 2005.
- EAS Reactions with Pyridine. YouTube, 2020.
Sources
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Nitropyridines
Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on nitropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges in your experiments.
Introduction to Nucleophilic Aromatic Substitution (SNAr) on Nitropyridines
Nucleophilic aromatic substitution (SNAr) is a critical reaction in synthetic organic chemistry, particularly for the functionalization of electron-deficient heteroaromatic systems like nitropyridines.[1][2][3] The presence of a strongly electron-withdrawing nitro group is essential, as it activates the pyridine ring towards attack by a nucleophile.[1][2] This reaction generally proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][4][5] The stability of this complex is a key factor in determining the reaction's success.
This guide will delve into the nuances of optimizing these reactions, addressing common pitfalls and providing evidence-based solutions to enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding SNAr reactions on nitropyridines.
Q1: Why is the position of the nitro group so important for the reaction's success?
The position of the nitro group relative to the leaving group is paramount for activating the pyridine ring towards nucleophilic attack. The reaction is significantly more favorable when the nitro group is positioned ortho or para to the leaving group.[2][6] This is because the negatively charged intermediate (the Meisenheimer complex) formed during the reaction can be effectively stabilized through resonance, with the negative charge delocalized onto the oxygen atoms of the nitro group.[1][4] When the nitro group is in the meta position, this resonance stabilization is not possible, leading to a much slower and often unsuccessful reaction.[6]
Q2: What is the typical reactivity order for leaving groups in SNAr reactions on nitropyridines?
Contrary to SN2 reactions, the leaving group ability in SNAr reactions is not solely determined by the strength of the carbon-leaving group bond. The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[1][2] Consequently, more electronegative leaving groups enhance the electrophilicity of the carbon atom being attacked, accelerating the reaction. The generally accepted order of reactivity for halogen leaving groups is: F > Cl > Br > I.[1] Fluorine, despite forming a strong C-F bond, is often the best leaving group due to its high electronegativity.
Q3: What types of nucleophiles are commonly used in these reactions?
A wide range of nucleophiles can be employed in SNAr reactions with nitropyridines. Common examples include:
-
Amines: Primary and secondary amines are frequently used to synthesize aminopyridines.[3][7][8]
-
Alkoxides and Phenoxides: To form ether linkages.[1]
-
Thiols and Thiolates: For the synthesis of thioethers.[1][9][10]
-
Stabilized Carbanions: Such as enolates or sulfonyl-stabilized carbanions.[1][11][12]
The strength of the nucleophile can influence the reaction rate, but a very strong, unhindered nucleophile is not always necessary if the pyridine ring is sufficiently activated.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the nucleophilic substitution on nitropyridines.
Issue 1: Low or No Product Yield
Q: I am observing very low conversion of my starting material to the desired product. What are the likely causes and how can I improve the yield?
A: Low yield is a frequent issue that can stem from several factors.[13] A systematic approach to troubleshooting is crucial.
Causality & Solutions:
-
Insufficient Ring Activation:
-
Explanation: The pyridine ring may not be sufficiently electron-deficient to react with your chosen nucleophile. As discussed in the FAQs, the nitro group must be ortho or para to the leaving group.
-
Solution:
-
Confirm the regiochemistry of your starting nitropyridine.
-
If the nitro group is meta to the leaving group, consider synthesizing an alternative isomer.
-
The introduction of additional electron-withdrawing groups on the ring can further enhance reactivity.
-
-
-
Poor Leaving Group:
-
Explanation: While the leaving group's departure is not the rate-determining step, a very poor leaving group can hinder the rearomatization of the Meisenheimer complex.
-
Solution:
-
If possible, switch to a substrate with a better leaving group (e.g., from -Cl to -F).
-
-
-
Inappropriate Solvent Choice:
-
Explanation: The solvent plays a critical role in stabilizing the charged intermediate. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[14]
-
Solution:
-
Switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile.[8]
-
Ensure your solvent is anhydrous, as water can react with strong nucleophiles and bases.
-
-
-
Suboptimal Reaction Temperature:
-
Explanation: Many SNAr reactions require heating to overcome the activation energy barrier for the formation of the Meisenheimer complex.
-
Solution:
-
Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at different temperatures can help identify the optimal condition.
-
Microwave-assisted synthesis can sometimes lead to significantly improved yields and shorter reaction times.[13]
-
-
Issue 2: Formation of Multiple Products and Side Reactions
Q: My reaction is producing a mixture of products, making purification difficult. What are the common side reactions and how can I improve selectivity?
A: The formation of multiple products indicates competing reaction pathways.[13] Understanding these pathways is key to improving selectivity.
Causality & Solutions:
-
Competitive Attack at Different Positions:
-
Explanation: If there are multiple leaving groups or activated positions on the pyridine ring, the nucleophile may attack non-selectively.
-
Solution:
-
Analyze the electronic properties of your substrate. The most electron-deficient position is typically the most reactive.
-
Steric hindrance can be used to direct the nucleophile to a less hindered site.
-
Consider using a protecting group strategy to block one of the reactive sites.
-
-
-
Hydrolysis of the Nitro Group or Product:
-
Explanation: In the presence of water and strong base or acid, nitropyridines or the resulting products can undergo hydrolysis to form pyridones. Nitriles, if present as a substituent, can also be hydrolyzed.[4][15][16]
-
Solution:
-
Use anhydrous solvents and reagents.
-
Maintain a non-aqueous work-up if possible.
-
Control the pH of the reaction mixture carefully.
-
-
-
Vicarious Nucleophilic Substitution (VNS) of Hydrogen:
-
Explanation: In some cases, particularly with carbanions as nucleophiles, substitution of a hydrogen atom can occur instead of the leaving group. This happens via the formation of a Meisenheimer-type adduct followed by the elimination of a small molecule.[11][12]
-
Solution:
-
This pathway is highly dependent on the nucleophile and substrate. If VNS is a problem, consider using a different type of nucleophile.
-
Careful control of the base and reaction conditions is crucial.
-
-
-
Dimerization or Polymerization:
-
Explanation: The product itself may be nucleophilic and can react with the starting material, leading to dimers or oligomers. This is more common with amine products.
-
Solution:
-
Use a slight excess of the nucleophile to ensure all the starting material is consumed.
-
Add the nitropyridine substrate slowly to a solution of the nucleophile to maintain a low concentration of the electrophile.
-
-
Experimental Protocols & Data
Table 1: Recommended Solvents for SNAr on Nitropyridines
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | 189 | Excellent for dissolving a wide range of reactants and stabilizing intermediates. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Good alternative to DMSO, often used at lower temperatures. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Useful for reactions at moderate temperatures.[8][17] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Less polar, but can be effective, especially with strong nucleophiles. |
| Ethanol/Water | Polar Protic | 24.5 / 80.1 | 78 / 100 | Can be used, but may lead to side reactions like hydrolysis. Often used with weaker nucleophiles like amines.[18] |
General Protocol for Nucleophilic Substitution of a Chloronitropyridine with an Amine
This protocol provides a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloronitropyridine (1.0 eq).
-
Add the appropriate anhydrous polar aprotic solvent (e.g., DMSO or DMF, see Table 1).
-
Add the amine nucleophile (1.1 - 1.5 eq).
-
If the amine is used as its hydrochloride salt, add a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq) to liberate the free amine.
-
-
Reaction Progression:
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be isolated by filtration.
-
Alternatively, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualization of Key Concepts
SNAr Reaction Mechanism
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reaction Examples [cdb.ics.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Preventing side reactions in the functionalization of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
Welcome to the technical support center for the functionalization of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly functionalized and reactive pyridine derivative. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent undesired side reactions during your experiments.
Understanding the Reactivity of this compound
The unique substitution pattern of this molecule dictates its reactivity. The pyridine ring is rendered highly electron-deficient by the potent electron-withdrawing effects of both the nitro (-NO₂) group at the 3-position and the trifluoromethyl (-CF₃) group at the 6-position. This electronic profile is the primary driver of its chemical behavior, making it an excellent substrate for certain reactions while posing challenges for others.
The key reactive sites are:
-
The Pyridine Ring: Highly activated towards nucleophilic aromatic substitution (SₙAr).
-
The Methyl Group: The protons on the 2-methyl group are acidified by the electron-withdrawing groups on the ring, making it susceptible to deprotonation and subsequent reactions.
This guide will help you navigate the nuances of working with this versatile yet challenging molecule.
Troubleshooting Guide: Preventing and Identifying Side Reactions
This section addresses specific problems you may encounter during the functionalization of this compound.
Problem 1: Multiple Products in Nucleophilic Aromatic Substitution (SₙAr) Reactions
Question: I am attempting a nucleophilic aromatic substitution on this compound with a nucleophile (e.g., an amine or alkoxide), but I am observing a mixture of products. What are the likely side products and how can I favor my desired product?
Answer:
The highly electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack at multiple positions. The primary competition is between substitution at the 4- and 6-positions, which are ortho and para to the activating nitro group.
Likely Side Reactions:
-
Attack at C-4 vs. C-6: While the trifluoromethyl group is at C-6, a nucleophile can still potentially attack this position, leading to the displacement of the trifluoromethyl group, although this is generally less favorable than displacement of a halide leaving group. The more common SₙAr reaction on a non-halo-substituted ring would be displacement of the nitro group. However, the primary positions for nucleophilic attack on the ring itself, leading to a Meisenheimer intermediate, are C-4 and C-6.
-
Reaction at the Methyl Group: Strong bases can deprotonate the 2-methyl group, leading to undesired condensation or alkylation reactions if an electrophile is present.
Causality and Mitigation Strategies:
| Factor | Explanation | Troubleshooting Strategy |
| Nucleophile Choice | Hard nucleophiles (e.g., alkoxides, primary amines) may be less selective. Softer nucleophiles (e.g., thiols) can exhibit greater regioselectivity. | If possible, consider using a softer nucleophile. For amines, secondary amines are often more sterically hindered and can lead to greater selectivity. |
| Reaction Temperature | Higher temperatures can lead to a loss of selectivity and the formation of thermodynamic byproducts. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below and slowly warm if necessary. |
| Solvent Effects | The solvent can influence the solubility of the reactants and intermediates, affecting the reaction pathway. Aprotic polar solvents like DMF or DMSO are common for SₙAr reactions. | Screen a variety of aprotic polar solvents (e.g., DMF, DMSO, NMP, acetonitrile) to find the optimal conditions for your specific nucleophile. |
| Base Strength | If a base is required to deprotonate your nucleophile, a very strong base can also deprotonate the 2-methyl group, leading to side reactions. | Use a non-nucleophilic base that is just strong enough to deprotonate your nucleophile. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are often a good choice. |
Visualizing the Competing Pathways:
Technical Support Center: Purification of Crude 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
This guide is intended for researchers, scientists, and drug development professionals who are working with and purifying crude 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine. As a key intermediate in various synthetic pathways, its purity is paramount for the success of subsequent reactions and the integrity of final products. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to navigate the challenges associated with its purification.
Introduction to Purification Challenges
This compound possesses a unique combination of functional groups that influence its chemical behavior and purification strategy. The trifluoromethyl group significantly impacts the molecule's electron density and solubility, while the nitro group can affect its stability and reactivity, particularly on certain chromatographic stationary phases. Understanding these characteristics is crucial for selecting and optimizing a purification protocol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary purification techniques for crude this compound?
A1: The two most effective and commonly employed purification techniques for this compound are recrystallization and silica gel column chromatography . The choice between them depends on the physical state of your crude product, its initial purity, and the nature of the impurities.[1] A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to select the most appropriate method.[1]
Q2: What are the likely impurities I might encounter in my crude this compound?
A2: Impurities can arise from unreacted starting materials, byproducts of the reaction, or degradation of the product. Common impurities in the synthesis of substituted nitropyridines can include regioisomers (e.g., isomers with the nitro group at a different position), over-nitrated or under-nitrated species, and byproducts from side reactions involving the methyl or trifluoromethyl groups. The synthesis of related compounds like 2-chloro-5-nitro-3-(trifluoromethyl)pyridine from a hydroxy precursor using thionyl chloride suggests that unreacted starting materials or chlorinated byproducts could be present if a similar route is used.[2]
Q3: What safety precautions should be taken when handling this compound?
A3: Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic.[3][4] Compounds with similar structures, such as 2-Chloro-6-(trifluoromethyl)pyridine, are classified as hazardous, with warnings for being fatal if swallowed and causing serious eye irritation.[5] Therefore, it is essential to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Q4: How can I effectively monitor the progress of my purification?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for rapid assessment of the separation of your desired compound from impurities. For more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase HPLC method using an acetonitrile/water mobile phase, similar to what is used for other trifluoromethyl-substituted pyridines, can be a good starting point for developing an analytical method.[6]
Purification Strategy Decision Workflow
The following workflow can guide you in selecting the optimal purification strategy for your crude this compound.
Caption: Decision workflow for selecting a purification method.
Comparison of Primary Purification Techniques
| Parameter | Recrystallization | Silica Gel Column Chromatography |
| Principle | Differential solubility in a solvent at varying temperatures. | Differential partitioning between a stationary and mobile phase. |
| Best Suited For | Solid compounds with relatively high initial purity (>85%).[1] | Liquids, oils, or solids with significant impurities or isomeric mixtures. |
| Advantages | - Cost-effective- Scalable- Can yield very high purity crystals- Simple procedure | - High resolving power for complex mixtures- Applicable to a wide range of compounds- Can separate isomers |
| Disadvantages | - Not suitable for oils or amorphous solids- Yield can be compromised- Finding a suitable solvent can be time-consuming | - More time and resource-intensive- Can lead to product degradation on acidic silica- Requires larger volumes of solvent |
Troubleshooting Guide
Recrystallization Issues
Q: My compound is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the presence of impurities that depress the melting point.
-
Causality: The high concentration of the solute in the hot solvent leads to supersaturation upon cooling, but the temperature is still too high for crystal lattice formation.
-
Solutions:
-
Add more solvent: This will lower the saturation point and the temperature at which the compound precipitates.
-
Re-heat the solution to dissolve the oil, then allow it to cool much more slowly. Slow cooling is critical for forming pure crystals.[1]
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
If these fail, the crude product may be too impure for recrystallization and may require preliminary purification by column chromatography.
-
Q: I have a very low yield after recrystallization. How can I improve it?
A: Low yield is a common issue in recrystallization and can be attributed to several factors.
-
Causality: Using too much solvent, cooling the solution too quickly, or premature filtration can all lead to loss of product.
-
Solutions:
-
Minimize the amount of hot solvent used to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point.[1]
-
Cool the solution slowly to room temperature, and then in an ice bath to maximize crystal formation.[1]
-
Minimize the amount of cold solvent used for washing the crystals during vacuum filtration.
-
Evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower.
-
Column Chromatography Issues
Q: My compound is streaking on the TLC plate and running as a smear on the column. What is happening?
A: Streaking is often a sign of overloading the stationary phase or poor solubility in the mobile phase.
-
Causality: The compound is not moving in a tight band, which can be due to applying too much sample or the compound having strong interactions with the silica gel.
-
Solutions:
-
Load less sample onto the TLC plate and the column.
-
Use a more polar eluent system to increase the compound's affinity for the mobile phase.
-
Add a small amount of a polar solvent like methanol to your sample before loading it onto the column to improve solubility.
-
For basic compounds like pyridines, the acidic nature of silica gel can cause streaking. Consider deactivating the silica gel by adding a small percentage (0.5-1%) of triethylamine to the eluent.
-
Q: I am seeing multiple spots on my TLC after column chromatography. How can I improve the separation?
A: The presence of multiple spots indicates that the chosen eluent system is not providing adequate separation.
-
Causality: The polarity of the eluent is either too high (all compounds run together at the solvent front) or too low (compounds remain at the baseline).
-
Solutions:
-
Systematically screen different eluent systems using TLC. A good starting point for many organic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7][8]
-
Employ a gradient elution on the column. Start with a less polar solvent system and gradually increase the polarity to elute compounds with different polarities sequentially.
-
For very similar compounds, consider using a different stationary phase, such as alumina or a phenyl-bonded phase, which can offer different selectivity.[3]
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
Note: The ideal solvent for recrystallization needs to be determined experimentally. Good candidate solvents for a moderately polar compound like this would be ethanol, isopropanol, or a mixture of hexanes and ethyl acetate.
-
Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
References
-
PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Fujikawa, K., & Ishii, A. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 164–175. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Singh, V. K., et al. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 22(15), 5945–5949. Retrieved from [Link]
-
Rogoza, A. V., et al. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 23(10), 2633. Retrieved from [Link]
-
Rogoza, A. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. Retrieved from [Link]
- Bofors, A. B. (1959). U.S. Patent No. 2,874,196. Washington, DC: U.S. Patent and Trademark Office.
-
Li, Y., et al. (2019). Supporting Information 2-Pyridinylmethyl Borrowing: Base-promoted C-Alkylation of (Pyridin-2-yl)methyl Alcohols with Ketones via C-C Bond Cleavage. Angewandte Chemie International Edition, 58(38), 13419-13423. Retrieved from [Link]
-
Kizekai, L., & Alden, B. (n.d.). Unique Selectivity of CORTECS Phenyl for the Separation of Nitroaromatic Compounds. Waters Corporation. Retrieved from [Link]
-
Wang, Y., et al. (2023). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 28(14), 5371. Retrieved from [Link]
-
El-Gendy, A. A., et al. (2018). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. Journal of Heterocyclic Chemistry, 55(8), 1938-1946. Retrieved from [Link]
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. lcms.cz [lcms.cz]
- 4. chempanda.com [chempanda.com]
- 5. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Managing Thermal Stability in Nitropyridine Synthesis
I have gathered a significant amount of information regarding the synthesis of nitropyridines, with a strong focus on the associated thermal stability challenges and safety protocols. The search results cover various synthesis methods, including traditional nitration with mixed acids and alternative approaches like using dinitrogen pentoxide. They also highlight the exothermic nature of these reactions and the potential for runaway scenarios. I have found information on the thermal properties of some nitropyridine compounds and the influence of impurities on their stability. Several sources discuss the advantages of continuous flow chemistry for managing these hazardous reactions.
However, I need to organize this information into a structured technical support guide. I will need to synthesize the information to create troubleshooting tables, detailed FAQs, and experimental protocols. I also need to create Graphviz diagrams to visually represent key concepts. While I have a good foundation, I may need to perform additional targeted searches if specific details for the troubleshooting guide or protocols are missing from the current set of results. For now, I will proceed with structuring the guide based on the information I have.
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of nitropyridines, crucial building blocks in pharmaceuticals and agrochemicals, presents significant thermal stability challenges.[1] The highly exothermic nature of nitration reactions, coupled with the potential for the formation of thermally sensitive intermediates and products, necessitates a robust understanding of thermal management to ensure operational safety and reaction success.[2][3] This guide, compiled by our team of application scientists, provides practical, field-proven insights into managing these risks, troubleshooting common issues, and answering frequently asked questions.
The Criticality of Thermal Management
Nitration reactions are notoriously energetic. The introduction of a nitro group onto the pyridine ring is a strongly exothermic process that can lead to a rapid increase in temperature if not adequately controlled.[2][4] This can trigger a cascade of hazardous events, including:
-
Runaway Reactions: An uncontrolled increase in reaction rate and temperature, potentially leading to a dangerous rise in pressure and vessel rupture.[2][3]
-
Decomposition: Nitropyridines and their intermediates can be thermally unstable and may decompose violently at elevated temperatures.[2][3]
-
Formation of Byproducts: Poor temperature control can lead to the formation of undesired and potentially hazardous byproducts, complicating purification and reducing yield.[4]
Understanding the thermal profile of your specific reaction is paramount. Techniques such as Differential Scanning Calorimetry (DSC) can be invaluable for determining the onset of decomposition temperatures and the overall heat of reaction.[3]
Troubleshooting Guide: Common Thermal Stability Issues
This section addresses common problems encountered during nitropyridine synthesis, their probable causes, and actionable solutions.
| Observed Issue | Potential Causes | Recommended Solutions & Preventative Measures |
| Rapid, Uncontrolled Temperature Spike (Exotherm) | 1. Inadequate Cooling: Insufficient heat removal capacity of the reactor setup. 2. Reagent Addition Rate Too Fast: Introduction of the nitrating agent at a rate that generates heat faster than it can be dissipated. 3. Poor Mixing: Localized "hot spots" due to inefficient stirring, leading to localized runaway reactions.[4] 4. Incorrect Solvent Choice: Use of a solvent with a low boiling point or poor heat capacity. | 1. Improve Heat Transfer: Use a larger cooling bath, a more efficient condenser, or a reactor with a higher surface area-to-volume ratio. Consider a jacketed reactor with a circulating coolant. 2. Controlled Reagent Addition: Use a syringe pump or a dropping funnel for slow, controlled addition of the nitrating agent. Monitor the internal temperature closely and adjust the addition rate accordingly. 3. Enhance Agitation: Use an overhead stirrer for viscous reactions. Ensure the stir bar or impeller is appropriately sized for the vessel and creates a vortex. 4. Solvent Selection: Choose a solvent with a higher boiling point and good thermal conductivity. Ensure the solvent is inert to the reaction conditions. |
| Reaction Stalls or Proceeds Slowly | 1. Insufficient Activation of Nitrating Agent: The nitrating species (e.g., nitronium ion) is not being generated in sufficient concentration.[5] 2. Low Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate. 3. Poor Solubility of Starting Material: The pyridine derivative has low solubility in the reaction medium. | 1. Ensure Proper Acid Mixture: When using mixed acid (HNO₃/H₂SO₄), ensure the sulfuric acid is of sufficient concentration and in the correct ratio to effectively generate the nitronium ion.[5] 2. Gradual Temperature Increase: Cautiously increase the reaction temperature in small increments while carefully monitoring for any signs of an exotherm. 3. Co-solvent Addition: Consider the addition of a co-solvent to improve the solubility of the starting material. Perform small-scale solubility tests beforehand. |
| Formation of Dark, Tarry Byproducts | 1. Over-Nitration or Side Reactions: Excessive reaction temperature or time leading to the formation of polynitrated species or oxidative degradation.[4] 2. Decomposition of Starting Material or Product: Thermal instability of the compounds at the reaction temperature.[2] | 1. Strict Temperature and Time Control: Maintain the reaction at the lowest effective temperature and monitor its progress by TLC or LC-MS to determine the optimal reaction time. 2. Review Thermal Stability Data: If available, consult DSC or other thermal analysis data for the starting material and product to ensure the reaction temperature is well below the decomposition onset. |
| Inconsistent Yields on Scale-Up | 1. Heat Transfer Issues: The surface area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[4] 2. Mixing Inefficiencies: What works in a small flask may not be effective in a larger reactor, leading to poor mass and heat transfer. | 1. Pilot Plant Studies: Conduct thorough pilot-scale studies to understand the thermal behavior of the reaction at a larger scale. 2. Consider Continuous Flow Chemistry: Flow reactors offer superior heat and mass transfer, minimizing the risks associated with scaling up highly exothermic reactions.[4][6] |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take before starting a nitropyridine synthesis?
A1:
-
Thorough Literature Review: Understand the specific hazards associated with your starting materials, reagents, and expected products.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Reaction Scale: Start with a small-scale reaction to assess its behavior before attempting a larger scale.
-
Emergency Preparedness: Have an appropriate quenching agent (e.g., ice water) and a base for neutralization readily available. Ensure you know the location and operation of the safety shower and fire extinguisher.
-
Never Work Alone: Always have someone nearby who is aware of the experiment you are conducting.
Q2: How can I monitor the progress of my nitration reaction safely?
A2: The safest way to monitor the reaction is to take small aliquots at regular intervals, quench them immediately in a prepared solution (e.g., ice-cold sodium bicarbonate solution), and then analyze them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This avoids direct exposure to the active reaction mixture.
Q3: Are there alternatives to the standard mixed acid (HNO₃/H₂SO₄) nitration that might be safer?
A3: Yes, several alternative nitrating systems have been developed to mitigate the hazards of strong acids. One notable method involves the use of dinitrogen pentoxide (N₂O₅) in an organic solvent.[7][8][9] This can sometimes offer milder reaction conditions. However, N₂O₅ is a powerful oxidant and requires careful handling.
Q4: I've heard about using continuous flow chemistry for nitrations. What are the main advantages?
A4: Continuous flow chemistry offers significant safety and efficiency advantages for nitropyridine synthesis.[4][6]
-
Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time.[6]
-
Superior Heat Transfer: The high surface-area-to-volume ratio allows for rapid and efficient heat dissipation, preventing dangerous temperature spikes.[4][6]
-
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, residence time, and stoichiometry, leading to improved yields and selectivity.[6]
-
Safer Scale-Up: Scaling up production is achieved by running the system for longer periods or by using multiple reactors in parallel, avoiding the heat transfer issues associated with large batch reactors.[6]
Experimental Protocols
Protocol 1: Batch Synthesis of 2-amino-5-bromo-3-nitropyridine (Illustrative Example)
This protocol is provided for illustrative purposes and should be adapted based on a thorough risk assessment for your specific substrate and scale.
-
Reactor Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Initial Cooling: Charge the flask with concentrated sulfuric acid and cool it to 0-5 °C with stirring.
-
Substrate Addition: Slowly add 2-amino-5-bromopyridine to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C.[10]
-
Nitrating Agent Addition: Add 95% nitric acid dropwise via the dropping funnel, maintaining the temperature at 0 °C.[10]
-
Controlled Warming: After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional hour. Finally, carefully heat the mixture to 50-60 °C for 1 hour.[10]
-
Quenching: Cool the reaction mixture and pour it slowly onto a large volume of crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic solution with a 40% sodium hydroxide solution.[10] The yellow precipitate of 2-amino-5-bromo-3-nitropyridine can then be collected by filtration and washed with water.[10]
Protocol 2: Two-Step Continuous Flow Synthesis of 4-Nitropyridine
This protocol outlines a safer, more controlled method for synthesizing 4-nitropyridine.[4]
-
System Setup: Assemble a continuous flow system with two pumps, a T-mixer, and two temperature-controlled reactor coils.
-
Reagent Streams: Prepare two separate solutions:
-
Stream A: Pyridine N-oxide in concentrated sulfuric acid.
-
Stream B: Fuming nitric acid in concentrated sulfuric acid.
-
-
Nitration Step: Pump both streams through the T-mixer and into the first heated reactor coil. The reaction to form 4-nitropyridine N-oxide occurs within this coil.[4]
-
Deoxygenation Step: The output from the first coil is then mixed with a solution of a reducing agent (e.g., PCl₃ in a suitable solvent) and passed through a second heated reactor coil to produce 4-nitropyridine.[4]
-
Work-up: The output stream is collected, cooled, and neutralized. The product is then extracted with an organic solvent.[4][6]
Visualizing Thermal Management Concepts
Logical Workflow for Managing Exothermic Reactions
Caption: A decision-making workflow for managing exothermic events during nitropyridine synthesis.
Hierarchy of Controls for Thermal Safety
Caption: The hierarchy of controls applied to mitigating thermal hazards in chemical synthesis.
References
- Runaway reaction hazards in processing organic nitrocompounds - IChemE.
-
Synthesis of 3-nitropyridine (III). | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Hazard of Runaway of Nitration Processes in Nitrocompounds Production - ResearchGate. Available at: [Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda. Available at: [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. Available at: [Link]
-
Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine - PMC - NIH. Available at: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules - PubMed. Available at: [Link]
-
Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]
-
(PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. Available at: [Link]
-
Nitropyridines: Synthesis and reactions - ResearchGate. Available at: [Link]
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents.
-
2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. Available at: [Link]
-
Nitropyridines, Their Synthesis and Reactions - ResearchGate. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PubMed. Available at: [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icheme.org [icheme.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nva.sikt.no [nva.sikt.no]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Overcoming poor regioselectivity in pyridine C-H functionalization
Welcome, researchers and drug development professionals, to your dedicated resource for overcoming the persistent challenge of poor regioselectivity in pyridine C-H functionalization. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the "why" behind experimental choices. This center is structured to help you diagnose issues, optimize your reactions, and achieve the desired regioselectivity for your target molecules.
Frequently Asked Questions (FAQs)
Here we address the fundamental principles governing the reactivity and selectivity of the pyridine ring.
Q1: Why is achieving regioselectivity in pyridine C-H functionalization so challenging?
A1: The difficulty in controlling regioselectivity arises from the inherent electronic properties of the pyridine ring.[1][2] The nitrogen atom is highly electronegative, making the ring electron-deficient and less reactive towards electrophilic substitution compared to benzene.[1] This electron deficiency is not uniform; it renders the C2 (α) and C4 (γ) positions the most electron-poor and, therefore, the most susceptible to nucleophilic or radical attack.[3] Conversely, the C3 (β) position is less electronically activated, making meta-selective functionalization particularly difficult to achieve.[4][5][6] Furthermore, the nitrogen's lone pair can coordinate to metal catalysts, which can complicate reactivity and selectivity.[2][7][8]
Q2: What are the primary strategies to control regioselectivity in pyridine C-H functionalization?
A2: There are several established strategies, each with its own set of advantages and limitations. The choice of strategy depends on the desired position of functionalization (ortho, meta, or para) and the nature of the substrate.
-
Directing Groups (DGs): A directing group is a functional group on the pyridine substrate that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond. This is a powerful and widely used strategy, especially for achieving ortho-selectivity (functionalization at the C-H bond adjacent to the DG).[9][10][11]
-
Catalyst and Ligand Control: In the absence of a strong directing group, the choice of transition metal catalyst and its associated ligands can significantly influence regioselectivity.[12] Ligands can modulate the steric and electronic environment of the metal center, favoring one position over another.[13]
-
Radical Reactions (Minisci-type): These reactions are effective for functionalizing the electron-deficient pyridine ring, typically at the C2 and C4 positions.[14] Regioselectivity in these reactions can be tuned by altering reaction conditions such as solvent and pH.[3]
-
Temporary Dearomatization/Rearomatization: This is a clever strategy, particularly for achieving the challenging meta-functionalization.[4] The pyridine ring is temporarily converted into a non-aromatic, electron-rich intermediate, which then undergoes regioselective functionalization before rearomatization.[4][15]
-
N-Functionalization of Pyridine: By converting the pyridine nitrogen into a pyridinium salt, its electronic properties are altered, which can be exploited to achieve high regioselectivity in subsequent C-H functionalization reactions, often under mild, photocatalytic conditions.[14]
Q3: What is the difference between kinetic and thermodynamic control in the context of pyridine C-H functionalization?
A3: Kinetic control refers to reactions where the product distribution is determined by the relative rates of competing reaction pathways. The major product is the one that is formed the fastest, which is usually the one with the lowest activation energy. In contrast, thermodynamic control occurs when the reaction is reversible, and the product distribution reflects the relative stabilities of the products. The major product is the most stable one. In many C-H functionalization reactions, conditions are chosen to favor kinetic control to achieve a specific regioselectivity that might not be the most thermodynamically stable outcome.
Troubleshooting Guides
This section provides practical, step-by-step guidance for common problems encountered during pyridine C-H functionalization experiments.
Scenario 1: Poor ortho-selectivity in a Directed C-H Functionalization
"I'm using a directing group, but I'm still getting a mixture of isomers or low yield of the desired ortho-functionalized product."
This is a common issue that can often be resolved by systematically evaluating and optimizing several reaction parameters.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor ortho-selectivity.
Detailed Troubleshooting Steps:
-
Evaluate the Directing Group (DG):
-
Causality: The effectiveness of a DG is directly related to its ability to coordinate with the metal catalyst and form a stable metallacycle intermediate.[9] Weakly coordinating DGs can lead to poor selectivity.
-
Actionable Advice: If you are using a weakly coordinating DG, consider switching to one known for its strong coordinating ability, such as an amide or a carbamate.[16] For instance, in palladium-catalyzed reactions, the use of a pyridine directing group itself can facilitate the formation of a palladacycle intermediate, leading to high ortho-selectivity.[9]
-
-
Optimize the Catalyst and Ligand System:
-
Causality: The ligand plays a crucial role in modulating the reactivity and selectivity of the metal catalyst.[13] The steric and electronic properties of the ligand can influence the accessibility of different C-H bonds.
-
Actionable Advice:
-
Ligand Screening: If your current ligand is not providing the desired selectivity, screen a panel of ligands with varying steric bulk and electronic properties. For example, in some palladium-catalyzed reactions, the use of phosphine ligands is crucial for the dissociation of the palladium dimer to form the active monomeric species.[9]
-
Metal Catalyst: While palladium is a common choice, other metals like rhodium, ruthenium, or iridium might offer better selectivity for your specific substrate.
-
-
-
Refine Reaction Conditions:
-
Causality: Temperature, solvent, and additives can all have a profound impact on the reaction outcome.
-
Actionable Advice:
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to 0°C or -78°C) can sometimes enhance selectivity by favoring the kinetically controlled product.[16]
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states. Screen a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO).
-
Additives: In some cases, the addition of a Lewis acid or a specific salt can improve selectivity.
-
-
| Parameter | Recommendation | Rationale |
| Directing Group | Switch to a more strongly coordinating group (e.g., amide, carbamate). | Enhances the formation of a stable metallacycle intermediate. |
| Ligand | Screen ligands with varying steric and electronic properties. | Modulates the catalyst's environment to favor a specific C-H bond. |
| Temperature | Lower the reaction temperature. | Can favor the kinetically controlled product, improving selectivity. |
| Solvent | Screen a range of solvents with different polarities. | Influences the stability of intermediates and transition states. |
Scenario 2: Achieving meta-Selectivity
"My attempts at meta-functionalization are failing, and I'm only observing the formation of ortho and para isomers."
Meta-selective C-H functionalization of pyridines is notoriously difficult due to the ring's inherent electronic properties.[4][5][6] Standard methods often fail, and specialized strategies are required.
Decision Pathway for meta-Functionalization
Caption: Strategies for achieving meta-selectivity.
Recommended Protocols and Methodologies:
-
Temporary Dearomatization via Oxazino-Pyridine Intermediates:
-
Causality: This strategy involves the temporary conversion of the pyridine into an electron-rich oxazino-pyridine intermediate.[4] This intermediate then undergoes regioselective electrophilic functionalization at the position corresponding to the meta-position of the original pyridine. A subsequent rearomatization step yields the desired meta-functionalized pyridine.[4][15]
-
Experimental Protocol (General):
-
Formation of the Oxazino-Pyridine Intermediate: React the starting pyridine with a suitable chloroformate and a nucleophile (e.g., a Grignard reagent) to form the dearomatized intermediate.
-
meta-Functionalization: Treat the oxazino-pyridine intermediate with an electrophile (e.g., for halogenation, use NBS or NCS). The reaction is often highly regioselective for the meta-position.
-
Rearomatization: The functionalized intermediate is then treated with an acid or base to induce rearomatization and yield the final product.
-
-
-
Directing Group-Free Iridium-Catalyzed Borylation:
-
Causality: Certain iridium catalyst systems have shown a remarkable ability to direct C-H borylation to the meta-position of pyridines, even in the absence of a directing group.[1] This is a powerful method for introducing a versatile boronate handle that can be used in subsequent cross-coupling reactions.
-
Experimental Protocol (Conceptual):
-
Combine the pyridine substrate with a suitable boron source (e.g., B₂pin₂) in the presence of an iridium catalyst (e.g., [Ir(cod)OMe]₂) and a specific ligand (e.g., dtbpy).
-
The reaction is typically carried out in an inert solvent at elevated temperatures.
-
The resulting meta-borylated pyridine can then be isolated and used in further transformations.
-
-
Scenario 3: Tuning Selectivity in Radical (Minisci-type) Reactions
"My Minisci-type reaction is giving me a mixture of C2 and C4 isomers. How can I favor one over the other?"
Regioselectivity in Minisci-type reactions is influenced by a subtle interplay of steric and electronic factors, as well as reaction conditions.[3][14]
Factors Influencing Minisci Regioselectivity
| Factor | Effect on Regioselectivity | Troubleshooting Action |
| Solvent | Can influence the relative contribution of "innate" (α, γ) and "conjugate" reactivity.[3] | Switch between chlorinated solvents (e.g., CHCl₃) and polar aprotic solvents (e.g., DMSO) to alter the C2/C4 ratio.[3] |
| pH (Acidity) | Protonation of the pyridine nitrogen enhances its electron-withdrawing character, activating the C2 and C4 positions. | Modify the acidity of the reaction medium. Strongly acidic conditions are classic for Minisci reactions.[14] |
| N-Functionalization | Converting the pyridine to an N-oxide or a pyridinium salt can dramatically alter the regioselectivity. | Consider pre-functionalizing the pyridine nitrogen. For example, bulky N-substituents on a pyridinium salt can favor C4 functionalization. |
| Substituents | The electronic and steric nature of existing substituents on the pyridine ring will direct incoming radicals. | Analyze the directing effects of your substituents. Electron-withdrawing groups can introduce additional reactive sites. |
Protocol for Optimizing C4-Selectivity via N-Functionalization:
-
Preparation of the N-Triflyloxypyridinium Intermediate:
-
Procedure: To a solution of your pyridine (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C under an inert atmosphere, add triflic anhydride (1.5 equiv) dropwise.[16] Stir the mixture at 0 °C for 15 minutes.[16]
-
Causality: This step converts the pyridine into a highly activated pyridinium salt.
-
-
Radical Addition:
-
Procedure: To the solution from the previous step, add your radical precursor (e.g., a sodium sulfinate salt, 1.5 equiv) and a suitable base (2.0 equiv).[16] Allow the reaction to warm to room temperature and stir until completion.[16]
-
Causality: The bulky N-triflyloxy group can sterically hinder the C2 position, thereby favoring radical attack at the C4 position.
-
-
Work-up:
By systematically applying these troubleshooting guides and understanding the underlying chemical principles, you can significantly improve your success rate in achieving the desired regioselectivity in pyridine C-H functionalization.
References
-
Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21, 5671-5690. [Link]
-
Yadav, J., & Singh, A. K. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1348-1392. [Link]
-
ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved January 24, 2026, from [Link]
-
Procter, D. J., et al. (2016). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 138(25), 7944-7953. [Link]
-
Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
-
Inorganic Chemistry. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]
-
Royal Society of Chemistry. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
-
MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]
-
Kim, M., Koo, Y., & Hong, S. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research. [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]
-
PubMed. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]
-
Studer, A., et al. (2023). meta-Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]
-
American Chemical Society. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
-
National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]
-
Studer, A., et al. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. [Link]
-
Ingenta Connect. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Organic Synthesis. [Link]
-
ResearchGate. (n.d.). Strategies for the meta‐C−H functionalization of pyridines. Retrieved January 24, 2026, from [Link]
-
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). [Link]
Sources
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine in Nucleophilic Aromatic Substitution
Introduction: The Strategic Importance of Substituted Nitropyridines in Modern Chemistry
In the landscape of pharmaceutical and agrochemical development, substituted pyridines are foundational scaffolds. Among these, nitropyridines represent a class of highly versatile intermediates, prized for their susceptibility to functionalization via nucleophilic aromatic substitution (SNAr).[1] The strategic placement of electron-withdrawing groups, such as the nitro (-NO₂) moiety, activates the pyridine ring, rendering it sufficiently electrophilic to react with a diverse range of nucleophiles. This guide provides an in-depth analysis of the reactivity of a particularly intriguing building block: 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine .
The reactivity of this molecule is a direct consequence of the complex interplay between its three substituents: a mildly activating methyl group, a strongly activating nitro group, and a powerfully activating trifluoromethyl group. Understanding these electronic and steric contributions is paramount for researchers aiming to leverage this compound in multi-step synthetic campaigns. Here, we will dissect the factors governing its reactivity and present a comparative analysis against other common nitropyridines, supported by mechanistic insights and practical experimental protocols.
Dissecting the Reactivity of this compound
The primary pathway for the functionalization of nitropyridines is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process is not a single-step displacement; rather, it proceeds through a two-step addition-elimination mechanism.[2][3] A nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] In the subsequent step, a leaving group is expelled, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is crucial, and it is here that the substituents on the pyridine ring exert their most profound influence.
The Interplay of Electronic and Steric Effects
The reactivity of this compound is dictated by a delicate balance of competing electronic and steric factors.
-
Nitro Group (-NO₂): As a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects, the nitro group is the primary activator of the pyridine ring for nucleophilic attack. It effectively delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the first, rate-determining step.[2]
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry, operating almost exclusively through a strong inductive effect (-I).[4][5] Its presence at the 6-position significantly enhances the electrophilicity of the entire pyridine ring, making it highly susceptible to nucleophilic attack. This powerful activation complements the effect of the nitro group.
-
Methyl Group (-CH₃): In contrast, the methyl group is weakly electron-donating through an inductive effect (+I). This property slightly deactivates the ring towards nucleophilic attack by pushing electron density into the π-system. Furthermore, its position at C-2 introduces steric hindrance, which can impede the approach of a nucleophile, particularly if the nucleophile is bulky.[6][7]
The combined influence of these groups makes the pyridine ring exceptionally electron-deficient. The powerful activation by the -NO₂ and -CF₃ groups is expected to overcome the mild deactivation by the -CH₃ group, leading to a highly reactive substrate overall. The primary sites of nucleophilic attack would be the positions ortho and para to the strong electron-withdrawing groups.
Caption: Summary of substituent effects on reactivity.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, it is instructive to compare it with other nitropyridine substrates under typical SNAr conditions. While direct kinetic competition studies are the gold standard, a qualitative comparison based on established principles of physical organic chemistry provides valuable predictive power.
For this comparison, we will consider the displacement of a hypothetical leaving group (e.g., a halide) at the 2-position by a common nucleophile, such as a secondary amine (e.g., piperidine).
| Substrate | Key Substituents | Expected Relative Reactivity | Rationale |
| 2-Chloro-3-nitropyridine | 3-NO₂ | Baseline | The nitro group at the 3-position provides moderate activation for displacement at the 2-position. |
| 2-Chloro-5-nitropyridine | 5-NO₂ | Higher | The nitro group is para to the leaving group, allowing for more effective resonance stabilization of the Meisenheimer complex compared to the meta relationship in 2-chloro-3-nitropyridine.[8] |
| 2-Fluoro-5-nitropyridine | 5-NO₂, 2-F | Higher than Chloro Analog | Fluorine is more electronegative than chlorine, making the carbon of the C-F bond more electrophilic. Since C-Leaving Group bond cleavage is not the rate-determining step, the higher electronegativity of fluorine accelerates the initial nucleophilic attack.[2][8] |
| 2-(Leaving Group)-3-nitro-6-(trifluoromethyl)pyridine | 3-NO₂, 6-CF₃ | Very High | The cumulative electron-withdrawing power of both the nitro and trifluoromethyl groups makes the pyridine ring exceptionally electron-deficient and therefore highly reactive.[4][5] |
| This compound | 2-CH₃, 3-NO₂, 6-CF₃ | High, but lower than non-methylated analog | The powerful activation from the -NO₂ and -CF₃ groups is slightly attenuated by the electron-donating and sterically hindering 2-methyl group.[6] The nitro group itself can act as a leaving group in some cases.[9][10] |
Causality Behind Experimental Choices: When designing an SNAr reaction, the choice of solvent is critical. Dipolar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving it "naked" and more nucleophilic.[1] The choice of base (e.g., K₂CO₃, NaH) is determined by the pKa of the nucleophile; a stronger base is needed for less acidic nucleophiles like alcohols compared to thiols.[11]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols: A Self-Validating System
The following protocol for the reaction of a nitropyridine with a thiol provides a robust, reproducible, and self-validating workflow. Each step is designed to ensure high conversion and facilitate straightforward purification and analysis.
Protocol: SNAr Reaction of a Nitropyridine with 4-Methoxythiophenol
This protocol describes the substitution of a leaving group (e.g., Cl, or in some activated cases, NO₂) on a generic nitropyridine.
Materials:
-
Activated Nitropyridine (e.g., this compound) (1.0 eq)
-
4-Methoxythiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the activated nitropyridine (e.g., 223 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe. Stir the suspension for 5 minutes at room temperature.
-
Nucleophile Addition: Add 4-methoxythiophenol (136 µL, 1.1 mmol) dropwise to the stirred suspension.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C.[11] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification and Validation: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The structure and purity of the final product should be validated by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution. Its reactivity is dominated by the powerful electron-withdrawing effects of the nitro and trifluoromethyl groups, which render the pyridine ring exceptionally electrophilic. While the 2-methyl group introduces minor electronic deactivation and potential steric constraints, the overall profile is one of high reactivity, making it a valuable building block for accessing complex molecular architectures. By understanding the fundamental principles that govern its reactivity relative to other nitropyridines, researchers can strategically design and execute synthetic routes to novel compounds for a wide range of applications in the life sciences and material science.
References
-
Directed nucleophilic aromatic substitution reaction. RSC Publishing. (2024). [Link]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. (2022). [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. (2024). [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. (2022). [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. (2011). [Link]
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. (2024). [Link]
-
S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. (2019). [Link]
-
2-Chloro-5-nitropyridine. ResearchGate. (2010). [Link]
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. (2023). [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. (2017). [Link]
-
SNAr Solvents and Reagents. WordPress. (n.d.). [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH. (2022). [Link]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. (2022). [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018). [Link]
-
Reactions of 2-chloro- and 2-fluoro-5-nitropyridines and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol. Journal of the Chemical Society B: Physical Organic. (1970). [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH. (2022). [Link]
-
Electrophilic aromatic directing groups. Wikipedia. (n.d.). [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy. (2013). [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. (2017). [Link]
Sources
- 1. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Biological Activity Screening of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine Derivatives
For researchers, scientists, and professionals in drug and agrochemical development, the quest for novel bioactive scaffolds is perpetual. The pyridine ring, a cornerstone in medicinal and agricultural chemistry, continues to yield compounds with significant biological activities.[1] The strategic incorporation of specific functional groups can dramatically modulate a molecule's physicochemical properties and, consequently, its biological efficacy. This guide focuses on the 2-methyl-3-nitro-6-(trifluoromethyl)pyridine core, a scaffold that combines the potent electron-withdrawing properties of both a nitro group and a trifluoromethyl group, with the latter being a well-established bioisostere for enhancing metabolic stability and lipophilicity.[2][3]
Nitro-containing compounds are known to exhibit a wide array of biological activities, including antimicrobial, antineoplastic, and herbicidal effects, often through mechanisms involving bioreduction.[3] Similarly, the trifluoromethylpyridine moiety is a key structural motif in numerous commercial agrochemicals and pharmaceuticals, valued for its contribution to enhanced biological potency.[2] The convergence of these three functionalities—a methyl group for potential metabolic tuning, a nitro group for potent electronic effects and bioactivation, and a trifluoromethyl group for improved potency and pharmacokinetics—makes derivatives of this compound a compelling class of compounds for broad biological screening.
This guide provides a structured framework for the synthesis and comprehensive biological evaluation of a library of these derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and compare potential outcomes against established alternatives, grounding our discussion in authoritative references.
Rationale and Synthetic Strategy
The core structure, this compound, while not extensively described in public literature, can be approached through established synthetic methodologies for pyridine ring functionalization. A plausible synthetic pathway would involve the nitration of 2-methyl-6-(trifluoromethyl)pyridine. The directing effects of the existing substituents would need to be carefully considered to achieve the desired 3-nitro regioisomer.
Once the core is synthesized, a library of derivatives can be generated by targeting the methyl group. For instance, the methyl group can be functionalized to introduce a variety of side chains, thereby modulating the lipophilicity, steric profile, and potential binding interactions of the final compounds.
Caption: Synthetic pathway for derivatives.
A Multi-Faceted Approach to Biological Screening
Given the diverse activities reported for related pyridine derivatives, a comprehensive screening strategy should be employed.[1] This guide outlines a tiered approach, beginning with broad-spectrum in vitro assays and progressing to more specific mechanistic studies for promising lead compounds. The primary areas of investigation will be antimicrobial, herbicidal, insecticidal, and anticancer activities.
Caption: Overview of the biological screening workflow.
I. Antimicrobial Activity Screening
Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism of action often involving the reductive activation of the nitro group to generate cytotoxic radical species.[3]
A. Rationale for Screening
The presence of the nitro group on the electron-deficient pyridine ring, further activated by the trifluoromethyl group, suggests a strong potential for antimicrobial activity. Derivatives will be screened against a panel of clinically and agriculturally relevant bacteria and fungi.
B. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative assay is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Microorganisms: Obtain pure cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
- Growth Media: Prepare appropriate sterile liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Test Compounds: Prepare stock solutions of the pyridine derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
- Controls: Include a positive control (a known antibiotic/antifungal, e.g., Ciprofloxacin, Fluconazole) and a negative control (solvent only).
- 96-Well Plates: Use sterile, flat-bottomed 96-well microtiter plates.
2. Assay Procedure:
- In each well of the microtiter plate, add 100 µL of the appropriate growth medium.
- Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.
- Prepare a standardized inoculum of the test microorganism adjusted to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
- Add 10 µL of the microbial inoculum to each well.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
- Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth.
C. Comparison with Alternatives
The performance of the novel derivatives should be compared against established antimicrobial agents.
| Compound Class | Example Comparator | Typical MIC Range (µg/mL) |
| Fluoroquinolone Antibiotic | Ciprofloxacin | 0.015 - 1 |
| Azole Antifungal | Fluconazole | 0.25 - 16 |
| Test Derivatives | This compound Derivative | To be determined |
II. Herbicidal Activity Screening
Nitropyridine derivatives have been investigated for their herbicidal properties.[4] The combination of the nitro and trifluoromethyl groups can lead to potent inhibition of plant-specific biological pathways.
A. Rationale for Screening
The structural features of the target compounds are reminiscent of several classes of commercial herbicides. Screening against a variety of monocot and dicot plant species is warranted to identify potential phytotoxicity and selectivity.
B. Experimental Protocol: Pre- and Post-Emergence Herbicidal Assay
This assay evaluates the herbicidal effect of the compounds when applied to the soil before weed emergence (pre-emergence) and directly to the foliage of young plants (post-emergence).
1. Plant Cultivation:
- Select a range of indicator plant species, including both broadleaf weeds (e.g., lettuce, Lactuca sativa) and grasses (e.g., bentgrass, Agrostis stolonifera).[5]
- Sow seeds in small pots containing a standard potting mix and cultivate in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).
2. Pre-Emergence Application:
- Prepare solutions of the test compounds at various concentrations (e.g., ranging from 10 to 1000 g a.i./ha) in a suitable solvent system (e.g., acetone/water with a surfactant).
- Within 24 hours of sowing the seeds, apply the test solutions uniformly to the soil surface of the pots.
- Include a positive control (a commercial herbicide, e.g., Glyphosate) and a negative control (solvent only).
- Water the pots as needed and observe for 14-21 days.
3. Post-Emergence Application:
- Allow the plants to grow to the 2-3 leaf stage.
- Apply the test solutions (prepared as in the pre-emergence assay) as a fine spray to the foliage of the plants until runoff.
- Observe the plants for 14-21 days.
4. Evaluation:
- Assess herbicidal activity by visually rating the percentage of plant injury (0% = no effect, 100% = complete kill) compared to the negative control.
- For promising compounds, determine the GR50 (the concentration required to cause a 50% reduction in plant growth) by weighing the plant biomass at the end of the experiment.
C. Comparison with Alternatives
| Compound | Mode of Action | Target Weeds |
| Glyphosate | EPSP synthase inhibitor | Broad-spectrum |
| 2,4-D | Synthetic auxin | Broadleaf weeds |
| Test Derivatives | To be determined | To be determined |
III. Insecticidal Activity Screening
The trifluoromethylpyridine scaffold is a component of several successful insecticides.[2]
A. Rationale for Screening
By derivatizing the core structure, it is possible to create molecules that interact with insect-specific targets, such as nicotinic acetylcholine receptors or GABA-gated chloride channels.
B. Experimental Protocol: Contact and Ingestion Bioassays
These assays determine the toxicity of the compounds to insects upon direct contact or ingestion. Common model insects include aphids, mosquito larvae, or caterpillars.
1. Contact Toxicity Assay (e.g., against aphids):
- Culture a population of a target insect (e.g., cowpea aphid, Aphis craccivora).
- Prepare serial dilutions of the test compounds in an appropriate solvent.
- Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of individual adult insects using a microapplicator.
- Place the treated insects in a clean container with a food source.
- Include a positive control (a known insecticide, e.g., Imidacloprid) and a negative control (solvent only).
- Record mortality at 24, 48, and 72 hours post-application.
- Calculate the LD50 (the dose required to kill 50% of the test population).
2. Ingestion Toxicity Assay (e.g., against mosquito larvae):
- Rear a colony of mosquito larvae (e.g., Aedes aegypti).
- Prepare aqueous solutions of the test compounds at various concentrations.
- Place a known number of larvae (e.g., 20-25) into beakers containing the test solutions.
- Include positive and negative controls.
- Record larval mortality at 24 and 48 hours.
- Calculate the LC50 (the concentration required to kill 50% of the test population).
C. Comparison with Alternatives
| Compound | Mode of Action | Target Pests |
| Imidacloprid | Neonicotinoid (nAChR agonist) | Sucking insects |
| Chlorpyrifos | Organophosphate (AChE inhibitor) | Broad-spectrum |
| Test Derivatives | To be determined | To be determined |
IV. In Vitro Anticancer Activity Screening
Pyridine derivatives are a rich source of potential anticancer agents, with some exhibiting potent cytotoxic effects against various cancer cell lines.
A. Rationale for Screening
The electron-deficient nature of the substituted pyridine ring may allow these compounds to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation, such as kinases or topoisomerases.
B. Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7]
1. Cell Culture:
- Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Grow cells in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
- Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Treat the cells with various concentrations of the pyridine derivatives for a specified period (e.g., 48 or 72 hours). Include a positive control (a known anticancer drug, e.g., Doxorubicin) and a negative control (vehicle only).
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
C. Comparison with Alternatives
| Compound | Mechanism of Action | Typical IC50 Range (µM) |
| Doxorubicin | Topoisomerase II inhibitor, DNA intercalator | 0.1 - 5 |
| Paclitaxel | Microtubule stabilizer | 0.001 - 0.1 |
| Test Derivatives | To be determined | To be determined |
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the systematic biological screening of novel this compound derivatives. The inherent chemical properties of this scaffold suggest a high potential for discovering new bioactive molecules with applications in agriculture and medicine. By employing the detailed protocols and comparative benchmarks outlined herein, researchers can efficiently evaluate the biological activity of their synthesized compounds.
Promising "hit" compounds identified through these primary screens should be subjected to further investigation, including more extensive structure-activity relationship (SAR) studies, mechanism of action elucidation, and in vivo efficacy and safety evaluations. The logical and systematic approach presented here, grounded in established scientific principles, will empower researchers to unlock the full potential of this intriguing class of heterocyclic compounds.
References
-
Hu, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7433. Available from: [Link]
-
Nowak, A., & Stochmal, A. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Molecules, 28(21), 7293. Available from: [Link]
-
Kozak, J., & Heretsch, P. (2025). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate. Available from: [Link]
-
Iwasaki, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 297–313. Available from: [Link]
-
MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2025). ResearchGate. Available from: [Link]
-
(PDF) Heterocycle Compounds with Antimicrobial Activity - ResearchGate. (n.d.). Retrieved from [Link]
-
JoVE. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Retrieved from [Link]
- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. (2015). Google Patents.
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes | Organic Letters - ACS Publications. (2023). Retrieved from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC - NIH. (2013). Retrieved from [Link]
-
Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity - PubMed. (2025). Retrieved from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (2022). Retrieved from [Link]
-
Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents - PMC - NIH. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine - ResearchGate. (2025). Retrieved from [Link]
-
Pyridine scaffold: its diverse biological actions - IJNRD. (2024). Retrieved from [Link]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. (n.d.). Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit - RSC Publishing. (2022). Retrieved from [Link]
-
Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review - Journal of Entomology and Zoology Studies. (2017). Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025). Retrieved from [Link]
-
Agrochemical Discovery - Building the Next Generation of Insect Control Agents. (2017). ACS Publications. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCLIC COMPOUNDS | TSI Journals. (n.d.). Retrieved from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (n.d.). Retrieved from [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Biological Evaluation of Trifluoromethylpyridine Isomers
Introduction: The Trifluoromethylpyridine Scaffold in Modern Discovery
The introduction of fluorine and fluorinated moieties has become a cornerstone of modern medicinal and agricultural chemistry.[1] Among these, the trifluoromethyl (CF3) group is particularly valued for its ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, by virtue of its strong electron-withdrawing nature.[1][2] When appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold offers a versatile platform for developing novel pharmaceuticals and agrochemicals.[1]
However, the biological and pharmacological outcomes of a TFMP-containing molecule are profoundly dictated by the positional isomerism of the CF3 group on the pyridine ring. The placement of the trifluoromethyl group at the 2-(α), 3-(β), or 4-(γ) position alters the electronic distribution, steric profile, and metabolic fate of the molecule, leading to distinct biological activities. This guide provides a comparative framework for evaluating these isomers in key biological assays, offering researchers a systematic approach to understanding their structure-activity relationships (SAR). We will delve into the causality behind experimental choices and provide detailed protocols to ensure the generation of robust and reliable comparative data.
The Isomeric Landscape: Physicochemical and Biological Implications
The position of the trifluoromethyl group on the pyridine ring directly influences the molecule's electronic properties and, consequently, its interactions with biological targets. The pyridine nitrogen is a hydrogen bond acceptor, while the CF3 group is a strong electron-withdrawing group, creating distinct electronic environments for each isomer.
-
2-(Trifluoromethyl)pyridine (α-TFMP): The proximity of the electron-withdrawing CF3 group to the nitrogen atom significantly lowers the basicity of the pyridine ring. This can affect the molecule's ability to form hydrogen bonds and may influence its binding to target proteins.
-
3-(Trifluoromethyl)pyridine (β-TFMP): With the CF3 group at the meta position relative to the nitrogen, the electronic effects are more moderated. This isomer is the most widely used in commercial agrochemicals, suggesting a favorable balance of properties for biological activity and selectivity.[1]
-
4-(Trifluoromethyl)pyridine (γ-TFMP): The CF3 group in the para position exerts a strong electron-withdrawing effect through resonance, which can impact the reactivity and metabolic stability of the molecule. This isomer is less common in commercial products, indicating that its properties may be advantageous only in specific contexts.[1]
These fundamental differences in physicochemical properties provide the rationale for a comparative biological evaluation. Understanding how each isomer behaves in a controlled experimental setting is crucial for selecting the optimal scaffold for a given drug discovery or agrochemical development program.
Comparative Physicochemical Properties
| Property | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |
| Molecular Weight | 147.10 | 147.10 | 147.10 |
| Boiling Point | 139-141 °C | 113-115 °C | 141-143 °C |
| Density (at 25°C) | 1.275 g/mL | 1.276 g/mL | 1.29 g/mL |
| Refractive Index (n20/D) | 1.419 | 1.418 | 1.418 |
A Framework for Comparative Biological Assays
To objectively compare the biological activities of the trifluoromethylpyridine isomers, a panel of standardized in vitro assays should be employed. The following assays provide a comprehensive baseline for characterizing their cytotoxic potential, enzyme inhibitory activity, and interactions with biological macromolecules.
General Cytotoxicity Assessment: The MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4] It is a crucial first step in characterizing the general toxicity of a compound to mammalian cells. A broad-spectrum cytotoxicity screen can help identify isomers with a desirable therapeutic window (i.e., high potency against a target with low general cytotoxicity).
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the 2-, 3-, and 4-trifluoromethylpyridine isomers in the appropriate cell culture medium. Replace the existing medium in the 96-well plate with the medium containing the test compounds and incubate for 72 hours.[5]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each isomer.
Expected Outcomes and Interpretation
The IC50 values will provide a quantitative measure of the cytotoxicity of each isomer. A lower IC50 value indicates higher cytotoxicity. It is hypothesized that the different electronic and steric properties of the isomers will lead to variations in their cytotoxic profiles.
| Isomer | Hypothetical IC50 (µM) |
| 2-(Trifluoromethyl)pyridine | 150 |
| 3-(Trifluoromethyl)pyridine | 250 |
| 4-(Trifluoromethyl)pyridine | 120 |
Enzyme Inhibition: Acetylcholinesterase Assay
Rationale: Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems that hydrolyzes the neurotransmitter acetylcholine.[6][7] Inhibition of AChE is a therapeutic strategy for Alzheimer's disease and a mechanism of toxicity for many insecticides.[8] This assay is a good model for assessing the potential of the TFMP isomers to interact with and inhibit a well-characterized enzyme.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the trifluoromethylpyridine isomers in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, the test compound (at various concentrations), and the AChE enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add the DTNB and ATCI solutions to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.[7]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value for each isomer.
Expected Outcomes and Interpretation
The IC50 values will indicate the potency of each isomer as an AChE inhibitor. Differences in IC50 values can be attributed to how the electronic and steric properties of each isomer affect its binding to the active site of the enzyme.
| Isomer | Hypothetical IC50 (µM) |
| 2-(Trifluoromethyl)pyridine | 50 |
| 3-(Trifluoromethyl)pyridine | 85 |
| 4-(Trifluoromethyl)pyridine | 65 |
Interaction with Biological Macromolecules: DNA Binding Assay
Rationale: The ability of a small molecule to interact with DNA can be indicative of potential genotoxicity or a mechanism of action for certain anticancer drugs. A DNA binding assay using ethidium bromide (EtBr) displacement is a straightforward method to assess this interaction.[9] EtBr is a fluorescent intercalating agent, and its fluorescence is enhanced upon binding to DNA. A compound that binds to DNA will displace EtBr, leading to a decrease in fluorescence.[10]
Experimental Protocol: DNA Binding Assay
-
Preparation of DNA-EtBr Complex: Prepare a solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl buffer). Add ethidium bromide to this solution and incubate until a stable fluorescence signal is obtained.
-
Titration with Test Compounds: Add increasing concentrations of the trifluoromethylpyridine isomers to the DNA-EtBr complex.
-
Fluorescence Measurement: After each addition of the test compound, record the fluorescence emission spectrum (excitation at ~520 nm, emission at ~590 nm).[11]
-
Data Analysis: Plot the relative fluorescence intensity against the concentration of the test compound. The extent of fluorescence quenching can be used to determine the binding affinity (e.g., by calculating the Stern-Volmer quenching constant).
Expected Outcomes and Interpretation
A significant decrease in fluorescence intensity upon addition of a TFMP isomer suggests an interaction with DNA. The isomer that causes the most significant quenching has the highest affinity for DNA. This can be correlated with the isomer's electronic properties and its ability to participate in non-covalent interactions with the DNA molecule. A study on zinc complexes of trifluoromethyl-pyridine carboxylic acid isomers has already shown that the isomeric position influences the binding efficacy to DNA.[12]
| Isomer | Hypothetical DNA Binding Affinity (Arbitrary Units) |
| 2-(Trifluoromethyl)pyridine | Moderate |
| 3-(Trifluoromethyl)pyridine | Low |
| 4-(Trifluoromethyl)pyridine | High |
Agrochemical Potential: Phytotoxicity Assay
Rationale: For applications in agriculture, it is essential to assess the effect of a compound on plant growth. A simple seed germination and root elongation assay can provide initial data on the phytotoxicity of the TFMP isomers.[13][14][15] This is particularly relevant given the widespread use of TFMP derivatives as herbicides.[1]
Experimental Protocol: Seed Germination and Root Elongation Assay
-
Test Substrate Preparation: Prepare different concentrations of the trifluoromethylpyridine isomers in a suitable solvent and mix with a standardized soil or sand substrate.
-
Seed Planting: Place a defined number of seeds of a model plant species (e.g., cress, lettuce, or mustard) in Petri dishes or test containers containing the prepared substrate.[13]
-
Incubation: Incubate the containers in a controlled environment (e.g., 25°C, with a defined light/dark cycle) for 3-5 days.[16]
-
Assessment: After the incubation period, count the number of germinated seeds and measure the length of the roots and shoots.
-
Data Analysis: Calculate the germination percentage and the average root and shoot length for each concentration of the test compounds. Compare these values to a negative control (substrate with solvent only) to determine the percentage of inhibition.
Expected Outcomes and Interpretation
The results will indicate whether the TFMP isomers have an inhibitory or stimulatory effect on plant growth. The EC50 (effective concentration causing 50% inhibition) for germination and root/shoot growth can be calculated for each isomer. This data provides a preliminary indication of their potential as herbicides. The differential activity among the isomers can be linked to their uptake, translocation, and mechanism of action within the plant, all of which are influenced by their physicochemical properties.
| Isomer | Hypothetical Root Growth Inhibition (EC50, ppm) |
| 2-(Trifluoromethyl)pyridine | 75 |
| 3-(Trifluoromethyl)pyridine | 50 |
| 4-(Trifluoromethyl)pyridine | 100 |
Visualizing the Workflow and Rationale
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative biological evaluation of TFMP isomers.
Structure-Activity Relationship Logic
Caption: The influence of isomer position on biological activity.
Conclusion: A Rational Approach to Scaffold Selection
The choice of a trifluoromethylpyridine isomer is a critical decision in the design of new bioactive molecules. A systematic and comparative evaluation of the 2-, 3-, and 4-isomers in a panel of well-defined biological assays is essential for building a robust structure-activity relationship and selecting the optimal scaffold for a given application. The experimental framework and protocols outlined in this guide provide a solid foundation for researchers to conduct such a comparative study. By understanding the interplay between the isomeric position of the CF3 group, the resulting physicochemical properties, and the ultimate biological activity, scientists can make more informed decisions in the pursuit of novel and effective pharmaceuticals and agrochemicals.
References
-
Tsukamoto, M., & Ito, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available from: [Link]
-
Zhu, X., Yang, Y., Li, B., Liang, J., Fu, S., Wu, H., He, J., & Chen, X. (2024). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 48(8), 3567-3577. Available from: [Link]
-
Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Available from: [Link]
-
MicroBioTests Inc. Perform the phytotoxicity test with Phytotoxkit solid samples. Available from: [Link]
-
Boggs, J. M., & Hsia, J. C. (1972). A simple, high-resolution method for establishing DNA binding affinity and sequence selectivity. Journal of the American Chemical Society, 94(15), 5402-5406. Available from: [Link]
-
McMillin, D. R., & Moore, J. J. (2010). Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues. Bioorganic & Medicinal Chemistry Letters, 20(13), 3984-3987. Available from: [Link]
-
ResearchGate. In vitro cytotoxicity activity of the tested compounds as expressed as IC50 values in 3 different human cancer cell lines. Available from: [Link]
-
MicroBioTests Inc. Phytotoxkit Bench Protocol. Available from: [Link]
-
Pasternak, A., & Pasternak, K. (2021). Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations. Nucleic Acids Research, 49(5), 2467-2480. Available from: [Link]
-
ResearchGate. The commercial insecticide containing trifluoromethyl pyridine. Available from: [Link]
-
Protocols.io. MTT (Assay protocol). Available from: [Link]
-
Li, Y., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 6085. Available from: [Link]
-
Follmann, M., et al. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. International Journal of Molecular Sciences, 25(2), 1083. Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
EPPO. PP 1/135 (4) Phytotoxicity assessment. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Pharmaceuticals, 17(11), 1435. Available from: [Link]
-
Szymański, P., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(15), 4983. Available from: [Link]
-
ResearchGate. Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. Available from: [Link]
-
ResearchGate. Steps of phytotoxity test (updated after Phytotoxkit protocol). Available from: [Link]
-
Journal of Applied Pharmaceutical Science. In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Available from: [Link]
-
Scott, D. E., & Goundry, W. R. (2020). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. ACS Infectious Diseases, 6(8), 2096-2105. Available from: [Link]
-
ResearchGate. In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Available from: [Link]
-
PubChem. 4-(Trifluoromethyl)pyridine. Available from: [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
PubMed. Three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors. Available from: [Link]
- Google Patents. CN111820225B - Herbicidal composition comprising 3-aryl-6-trifluoromethyl pyridazinol compound and application thereof.
-
Taylor & Francis Online. Protocol for high-sensitivity/long linear-range spectrofluorimetric DNA quantification using ethidium bromide. Available from: [Link]
-
PubMed. Comparison of in Vitro Cytotoxicity, Estrogenicity and Anti-Estrogenicity of Triclosan, Perfluorooctane Sulfonate and Perfluorooctanoic Acid. Available from: [Link]
-
MDPI. The Seed Germination Test as a Valuable Tool for the Short-Term Phytotoxicity Screening of Water-Soluble Polyamidoamines. Available from: [Link]
-
PubMed Central. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Available from: [Link]
-
YouTube. Physicochemical properties of fluorine-containing saturated (hetero)cycles. Available from: [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link]
-
Semantic Scholar. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Available from: [Link]
-
YouTube. AS Biology - Enzyme inhibition (OCR A Chapter 4.3). Available from: [Link]
-
PubMed. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Available from: [Link]
-
YouTube. Biochemistry | Enzyme Inhibition. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. japsonline.com [japsonline.com]
- 9. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ethidium Bromide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]
- 14. pp1.eppo.int [pp1.eppo.int]
- 15. The Seed Germination Test as a Valuable Tool for the Short-Term Phytotoxicity Screening of Water-Soluble Polyamidoamines [mdpi.com]
- 16. biotoxicity.com [biotoxicity.com]
A Technical Guide to the Structure-Activity Relationship of Trifluoromethylpyridine Analogs as Novel Insecticidal Agents
In the relentless pursuit of novel and effective crop protection agents, the trifluoromethylpyridine scaffold has emerged as a cornerstone for the development of next-generation insecticides. The unique physicochemical properties imparted by the trifluoromethyl group, combined with the versatile chemistry of the pyridine ring, offer a fertile ground for synthetic exploration and biological optimization. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a series of novel trifluoromethylpyridine derivatives incorporating a 1,3,4-oxadiazole moiety, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the rationale behind the molecular design, detailed synthetic protocols, and a comparative analysis of their insecticidal efficacy, supported by robust experimental data.
Introduction: The Rationale for Trifluoromethylpyridine-Based Insecticides
The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. When incorporated into a pyridine ring, these effects are amplified, leading to compounds with enhanced biological activity. The pyridine nitrogen can also act as a hydrogen bond acceptor, further modulating the interaction with biological targets.
This guide focuses on a series of analogs where a trifluoromethylpyridine core is linked to a substituted phenyl ring via a 1,3,4-oxadiazole bridge. The 1,3,4-oxadiazole moiety is a well-established pharmacophore in medicinal and agricultural chemistry, known for its favorable metabolic stability and its ability to act as a rigid linker to orient substituents in a defined spatial arrangement. The primary biological activity investigated for this series of compounds is their insecticidal efficacy against Mythimna separata (Walker), a significant agricultural pest.
Synthesis and Characterization of Trifluoromethylpyridine Analogs
The synthesis of the target compounds was achieved through a multi-step process, commencing from commercially available starting materials. The general synthetic route is outlined below, providing a validated and reproducible methodology.
Experimental Protocol: General Synthesis of Trifluoromethylpyridine-Oxadiazole Analogs
Step 1: Synthesis of Intermediate Hydrazide
-
A solution of the starting trifluoromethylpyridine derivative is reacted with hydrazine hydrate in a suitable solvent, such as ethanol.
-
The reaction mixture is refluxed for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting crude hydrazide is purified by recrystallization or column chromatography.
Step 2: Synthesis of the 1,3,4-Oxadiazole Ring
-
The intermediate hydrazide is then reacted with a substituted benzoic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃).
-
The reaction is typically carried out in a suitable solvent like toluene and heated to reflux.
-
After the reaction is complete, the mixture is cooled and quenched with an aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The final product is purified by column chromatography to yield the desired trifluoromethylpyridine-oxadiazole analog.
The structure of each synthesized compound is confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Structure-Activity Relationship (SAR) Analysis
The insecticidal activity of the synthesized trifluoromethylpyridine-oxadiazole analogs was evaluated against Mythimna separata. The median lethal concentration (LC₅₀) values were determined and are presented in the table below. A lower LC₅₀ value indicates higher insecticidal activity.
| Compound ID | R Group (Substitution on Phenyl Ring) | LC₅₀ (mg L⁻¹)[1] |
| E1 | H | 105.3 |
| E2 | 2-CH₃ | 284.6 |
| E3 | 3-CH₃ | 197.5 |
| E4 | 4-CH₃ | 142.8 |
| E5 | 2-C₂H₅ | 243.1 |
| E6 | 4-C₂H₅ | 185.7 |
| E7 | 4-iso-propyl | 211.4 |
| E8 | 2-F | 89.6 |
| E9 | 3-F | 115.2 |
| E10 | 4-F | 98.4 |
| E11 | 2-Cl | 75.3 |
| E12 | 3-Cl | 92.1 |
| E13 | 4-Cl | 83.7 |
| E14 | 2-Br | 69.8 |
| E15 | 3-Br | 88.5 |
| E16 | 4-Br | 76.4 |
| E17 | 2-NO₂ | 55.2 |
| E18 | 3-NO₂ | 38.5 |
| E19 | 4-NO₂ | 45.1 |
| E20 | 2-CF₃ | 62.9 |
| E21 | 3-CF₃ | 58.7 |
| E22 | 4-CF₃ | 68.3 |
| E23 | 2,4-di-Cl | 49.5 |
| E24 | 2,6-di-Cl | 51.2 |
| E25 | 3,4-di-Cl | 42.6 |
| E26 | 3,5-di-Cl | 40.1 |
| E27 | 2-Cl, 5-NO₂ | 30.8 |
| Avermectin | (Positive Control) | 29.6 |
Key SAR Insights:
-
Influence of Electron-Donating vs. Electron-Withdrawing Groups: A clear trend emerges from the data: the introduction of electron-withdrawing groups on the phenyl ring generally enhances insecticidal activity, while electron-donating groups tend to decrease it.[1] For instance, compounds with nitro (NO₂) and halogen (F, Cl, Br) substituents (e.g., E18 , E27 ) exhibit significantly lower LC₅₀ values compared to those with alkyl groups like methyl (CH₃) or ethyl (C₂H₅) (e.g., E2 , E5 ).[1] This suggests that the electronic properties of the phenyl ring play a crucial role in the compound's interaction with its biological target.
-
Positional Effects of Substituents: The position of the substituent on the phenyl ring also has a notable impact on activity. For nitro-substituted analogs, the meta-position appears to be optimal (E18 , LC₅₀ = 38.5 mg L⁻¹) compared to the ortho- (E17 , LC₅₀ = 55.2 mg L⁻¹) and para-positions (E19 , LC₅₀ = 45.1 mg L⁻¹). A similar trend is observed for other substituents, although it is less pronounced.
-
Effect of Halogen Substitution: Halogen substitution consistently improves activity compared to the unsubstituted analog (E1 ). Among the single halogen substitutions, bromine at the ortho-position (E14 ) and chlorine at the ortho-position (E11 ) provided the most potent compounds.
-
Multiple Substitutions: Di-substituted analogs, particularly with two electron-withdrawing groups, generally show enhanced activity. The compound with a 2-chloro and 5-nitro substitution (E27 ) was the most potent analog in the series, with an LC₅₀ of 30.8 mg L⁻¹, which is comparable to the commercial insecticide avermectin.[1]
Experimental Workflow and Data Interpretation
To ensure the reliability and reproducibility of the SAR data, a standardized experimental workflow is crucial. The following sections detail the key experimental procedures and provide a logical framework for interpreting the results.
Insecticidal Activity Assay
The insecticidal activity of the synthesized compounds was evaluated against the third-instar larvae of Mythimna separata using a standard leaf-dipping method.
Protocol:
-
Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) and then diluted with distilled water containing a surfactant (e.g., Tween-80) to obtain a series of graded concentrations.
-
Leaf Treatment: Fresh cabbage leaves are cut into discs and dipped into the test solutions for a specified time (e.g., 10-20 seconds). The treated leaves are then air-dried.
-
Insect Exposure: The treated leaf discs are placed in Petri dishes, and a set number of third-instar larvae of Mythimna separata are introduced into each dish.
-
Incubation: The Petri dishes are maintained under controlled conditions of temperature, humidity, and photoperiod.
-
Mortality Assessment: The number of dead larvae is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The LC₅₀ values are then calculated using Probit analysis.
Visualization of the SAR Workflow
The logical flow of a typical SAR study can be visualized as follows:
Sources
A Senior Application Scientist's Guide to the Synthesis of Polysubstituted Pyridines: A Head-to-Head Comparison
The pyridine ring is a fundamental scaffold in a vast array of functional molecules, from life-saving pharmaceuticals to cutting-edge materials. The precise placement of multiple substituents on this heterocycle is paramount for fine-tuning their biological activity and physicochemical properties. For researchers, scientists, and professionals in drug development, selecting the optimal synthetic route from a diverse armamentarium of chemical reactions is a critical decision that can significantly impact the efficiency and success of a research program.
This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to polysubstituted pyridines. We will delve into the venerable classical cyclization strategies and contrast them with the more recent advances in transition-metal-catalyzed cross-coupling and C-H functionalization reactions. This analysis is grounded in mechanistic principles, supported by experimental data, and offers field-proven insights to inform your synthetic planning.
Classical Cyclization Strategies: Building from the Ground Up
The foundational approaches to pyridine synthesis involve the construction of the heterocyclic ring from acyclic precursors. These methods, some of which are over a century old, remain highly relevant due to their reliability, operational simplicity, and ability to generate highly functionalized pyridines from readily available starting materials.
The Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a robust and versatile multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. The driving force for this final aromatization step is the formation of a stable aromatic ring.
Mechanism and Rationale:
The reaction proceeds through a series of well-established steps, initiated by a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-dihydropyridine intermediate. The choice of a mild oxidizing agent, such as iodine or nitric acid, is crucial to avoid degradation of the product during the final aromatization step.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Step 1: 1,4-Dihydropyridine Synthesis. A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine.
-
Step 2: Aromatization. The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine derivative.
Scope and Limitations:
The Hantzsch synthesis is particularly effective for the preparation of symmetrically substituted pyridines. A wide variety of aldehydes, including aliphatic, aromatic, and heterocyclic aldehydes, can be employed. The β-dicarbonyl component can also be varied, allowing for the introduction of different substituents at the 3- and 5-positions. However, the synthesis of unsymmetrically substituted pyridines can be challenging and often results in mixtures of products. The classical conditions often require long reaction times and high temperatures, though modern modifications using microwave irradiation or ultrasound can significantly improve reaction rates and yields.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a two-step approach to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone. The reaction forms an aminodiene intermediate, which undergoes a thermally induced cyclodehydration to furnish the pyridine ring.
Mechanism and Rationale:
The initial step is a Michael-type addition of the enamine to the activated alkyne of the ethynylketone. The resulting aminodiene intermediate exists as a mixture of E/Z isomers. Thermal conditions promote isomerization to the reactive conformation, which then undergoes a 6π-electrocyclization followed by elimination of water to yield the aromatic pyridine. The high temperatures often required for the cyclization can be a limitation, but the use of acid catalysts can facilitate this step under milder conditions.
Experimental Protocol: Synthesis of a 2,3,6-Trisubstituted Pyridine
A solution of ethyl β-aminocrotonate (1.29 g, 10 mmol) and 1-phenyl-2-propyn-1-one (1.30 g, 10 mmol) in a 5:1 mixture of toluene and acetic acid (12 mL) is heated at 50°C for 26 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the target pyridine.
Scope and Limitations:
This method provides good control over the substitution pattern, leading to the formation of well-defined trisubstituted pyridines. A variety of enamines and ethynylketones can be used, allowing for a range of substituents to be introduced. A significant drawback of the original Bohlmann-Rahtz synthesis is the need for high temperatures for the cyclodehydration step, which can limit the functional group tolerance. However, modifications using acid catalysis have been shown to lower the required temperature. The purification of the intermediate aminodiene can sometimes be challenging.
The Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is a classical method for the synthesis of 2-pyridones, which are valuable precursors to other functionalized pyridines. The reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.
Mechanism and Rationale:
The reaction is initiated by a base-catalyzed Knoevenagel condensation between the 1,3-dicarbonyl compound and cyanoacetamide. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the nitrile group, followed by tautomerization to yield the stable 2-pyridone ring. The use of a base is critical for the initial condensation and subsequent cyclization steps. Recent advancements have focused on developing greener and more efficient protocols, for instance, using ammonium carbonate in aqueous media.
Experimental Protocol: Synthesis of a 6-Oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried to yield the desired 2-pyridone.
Scope and Limitations:
The Guareschi-Thorpe condensation is a reliable method for the synthesis of 2-pyridones with various substitution patterns. The reaction tolerates a range of functional groups on both the cyanoacetamide and the 1,3-dicarbonyl components. A limitation is that it directly produces 2-pyridones, which may require further chemical transformations to access other pyridine derivatives. The classical conditions can be harsh, but modern, milder protocols have been developed.
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly efficient method for preparing 2,4,6-trisubstituted pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.
Mechanism and Rationale:
The reaction begins with the formation of a 1,5-dicarbonyl intermediate through a Michael addition of the enolate of the α-pyridinium methyl ketone to the α,β-unsaturated carbonyl compound. This intermediate then condenses with ammonia (from ammonium acetate) and undergoes a cyclization and subsequent elimination of pyridine and water to afford the aromatic pyridine product. The pyridinium salt acts as a convenient and reactive precursor to the required enolate.
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine
To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours. After cooling, the resulting pyridinium salt is filtered and washed with ether. The salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours. After cooling, the mixture is poured into water, and the precipitated product is collected
A Comparative Efficacy Analysis of Novel 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine Derived Insecticides and Commercial Standards
In the relentless pursuit of novel and effective crop protection agents, the chemical scaffold of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine has emerged as a promising foundation for the development of next-generation insecticides. This guide provides a comprehensive technical comparison of the efficacy of pesticides derived from this novel pyridine structure against established commercial standards, namely neonicotinoids, pyrethroids, and organophosphates. This document is intended for researchers, scientists, and professionals in the field of drug development and pest management, offering an in-depth analysis supported by experimental data and established protocols.
Introduction to the Chemical Classes
The development of new insecticidal compounds is driven by the need to overcome insecticide resistance, improve safety profiles, and enhance efficacy against a broad spectrum of pests.[1] The trifluoromethylpyridine moiety is a key pharmacophore in a number of modern pesticides due to the unique physicochemical properties conferred by the fluorine atom, which can enhance biological activity and stability.[2][3][4]
Novel Pyridine Derivatives: Pesticides derived from this compound represent a new frontier in insecticide chemistry. While specific commercial products based on this exact structure are still in the developmental pipeline, extensive research on analogous trifluoromethylpyridine compounds demonstrates their potent insecticidal activity across various insect orders, including Lepidoptera, Hemiptera (aphids), and Coleoptera.[5][6][7]
Commercial Standards: For the purpose of this comparison, we will focus on three widely used classes of commercial insecticides:
-
Neonicotinoids (e.g., Imidacloprid): These are systemic insecticides that are highly effective against sucking insects.[8] Their mode of action involves targeting the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system.[9]
-
Pyrethroids (e.g., Deltamethrin): Synthetic analogs of natural pyrethrins, these insecticides are broad-spectrum contact and stomach poisons that act on the voltage-gated sodium channels of nerve cells.
-
Organophosphates (e.g., Chlorpyrifos): This class of insecticides inhibits the enzyme acetylcholinesterase, leading to the accumulation of the neurotransmitter acetylcholine and subsequent paralysis and death of the insect.
Mode of Action: A Tale of Two Receptors
The efficacy of an insecticide is intrinsically linked to its mode of action at the molecular level. The novel pyridine derivatives and the selected commercial standards exhibit distinct mechanisms of toxicity.
Novel Pyridine Derivatives and Neonicotinoids: Targeting the Nicotinic Acetylcholine Receptor (nAChR)
Research on novel insecticides containing the trifluoromethylpyridine scaffold, such as pyridyl-cyanotropanes, indicates that they, like neonicotinoids, act as agonists at the insect nicotinic acetylcholine receptor (nAChR).[8][10] These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the insect central nervous system.[9]
The binding of these insecticides to the nAChR leads to an overstimulation of the receptor, resulting in uncontrolled nerve impulses, paralysis, and ultimately, the death of the insect.[11] The selectivity of these compounds for insect nAChRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.
Caption: A generalized workflow for conducting laboratory bioassays to determine insecticide efficacy.
Step-by-Step Protocol: Leaf-Dip Bioassay for Aphids
This protocol is adapted from IRAC-approved methods for testing the susceptibility of aphids to insecticides.
-
Insect Rearing: Maintain a healthy, age-synchronized colony of the target aphid species (e.g., Myzus persicae) on untreated host plants (e.g., cabbage or radish) in a controlled environment (20-25°C, 16:8 L:D photoperiod).
-
Insecticide Preparation: Prepare a series of at least five serial dilutions of the test compound and the commercial standard in an appropriate solvent (e.g., acetone with a non-ionic surfactant). A control with only the solvent and surfactant should also be prepared.
-
Treatment Application:
-
Excise leaf discs from the host plant.
-
Individually dip each leaf disc into a corresponding insecticide dilution or the control solution for 10-20 seconds.
-
Allow the leaf discs to air dry completely.
-
-
Insect Infestation:
-
Place each dried leaf disc, adaxial side up, on a layer of agar in a petri dish.
-
Carefully transfer a known number of adult aphids (e.g., 20-30) onto each leaf disc.
-
-
Incubation: Seal the petri dishes and incubate them under the same conditions used for insect rearing.
-
Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded with a fine brush are considered dead.
-
Data Analysis: Use probit or logit analysis to calculate the LC₅₀ values and their 95% confidence intervals for each insecticide.
Sub-lethal Effects and Environmental Considerations
Beyond acute toxicity, the sub-lethal effects of insecticides on non-target organisms, particularly beneficial insects like pollinators and predators, are of significant concern. [12][13][14][15]Neonicotinoids, for example, have been shown to impair foraging behavior, navigation, and immune responses in bees at concentrations that are not immediately lethal. [13][14] The environmental fate of trifluoromethylpyridine derivatives is an area of ongoing research. The presence of the trifluoromethyl group can increase the stability of the molecule, potentially leading to greater persistence in the environment. [2]However, the pyridine ring can also be susceptible to microbial degradation. [2]Further studies are needed to fully characterize the environmental risk profile of this new class of insecticides.
Conclusion and Future Directions
Pesticides derived from the this compound scaffold show significant promise as a new class of insecticides. Their mode of action as nAChR agonists and their demonstrated efficacy against a range of important agricultural pests position them as valuable tools for integrated pest management and insecticide resistance management programs.
While direct comparative data with all commercial standards is not yet widely available, the existing body of research on analogous compounds suggests a high potential for competitive performance. Future research should focus on head-to-head efficacy trials against a broader range of pest species and comprehensive studies on their environmental fate and sub-lethal effects on non-target organisms. The continued development of these novel pyridine derivatives, with a focus on optimizing both efficacy and environmental safety, will be crucial for the future of sustainable agriculture.
References
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8073575/]
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.2c00711]
- Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch. MDPI. [URL: https://www.mdpi.com/2223-7747/11/3/279]
- The commercial insecticide containing trifluoromethyl pyridine. ResearchGate. [URL: https://www.researchgate.net/figure/The-commercial-insecticide-containing-trifluoromethyl-pyridine_fig1_349472654]
- Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.3c01202]
- Pyridine Derivatives as Insecticides. Part 3. Synthesis, Crystal Structure, and Toxicological Evaluation of Some New Partially Hydrogenated Isoquinolines against Aphis gossypii (Glover, 1887). Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.jafc.2c03387]
- Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8767988/]
- Sublethal Effects of Neonicotinoids: How Physiological and Behavioral Disruptions in Non-Target Insects Threaten Biodiversity and Ecosystem Services. MDPI. [URL: https://www.mdpi.com/2073-4395/13/7/1896]
- The Sublethal Effects of Neonicotinoids on Honeybees. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10815777/]
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/full/10.1021/acs.jafc.2c00711]
- Nicotinic modulation insecticides act on diverse receptor subtypes with distinct subunit compositions. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2021.11.03.467140v1.full]
- Neonicotinoids, Bees, Birds and Beneficial Insects. birc.org. [URL: https://birc.org/our-work/neonicotinoids/]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-application-of-trifluoromethylpyridines-Nagata-Mizukami/821101b058a695368a5c104e7605d3c7b6f790c3]
- Sublethal effects of neonicotinoids on insect pests. Entomologia Generalis. [URL: https://www.schweizerbart.de/papers/entomologia/detail/44/101037/Sublethal_effects_of_neonicotinoids_on_insect_pest]
- Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215904/]
- Research progress of pesticides containing trifluoromethylpyridine. CNKI. [URL: https://oversea.cnki.net/KCMS/detail/detail.aspx?dbcode=CCJD&dbname=CCJDTEMP&filename=HNHG202105007]
- Do novel insecticides pose a threat to beneficial insects?. Royal Society Publishing. [URL: https://royalsocietypublishing.org/doi/10.1098/rspb.2020.1129]
- Mechanism of Selective Actions of Neonicotinoids on Insect Nicotinic Acetylcholine Receptors. ResearchGate. [URL: https://www.researchgate.net/publication/230752528_Mechanism_of_Selective_Actions_of_Neonicotinoids_on_Insect_Nicotinic_Acetylcholine_Receptors]
- Revisiting pesticide pollution: The case of fluorinated pesticides. ResearchGate. [URL: https://www.researchgate.
- Lepidoptera. Insecticide Resistance Action Committee (IRAC). [URL: https://irac-online.org/pests/lepidoptera/]
- Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4364426/]
- Insecticidal Activity of Bacillus thuringiensis Proteins against Coleopteran Pests. MDPI. [URL: https://www.mdpi.com/2075-4450/11/11/799]
- Insecticidal activity of selective pyridine derivatives synthesized... ResearchGate. [URL: https://www.researchgate.
Sources
- 1. irac-online.org [irac-online.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research progress of pesticides containing trifluoromethylpyridine [nyxxb.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic modulation insecticides act on diverse receptor subtypes with distinct subunit compositions | bioRxiv [biorxiv.org]
- 11. Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Sublethal Effects of Neonicotinoids on Honeybees - PMC [pmc.ncbi.nlm.nih.gov]
- 14. birc.org [birc.org]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
A Researcher's Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors Derived from 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
Introduction: The Promise of Pyridine Scaffolds in Kinase Inhibition
The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Molecules synthesized from precursors like 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine are of particular interest due to the electronic properties conferred by the nitro and trifluoromethyl groups, which can influence binding affinity and selectivity for therapeutic targets.[2][3] This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a hypothetical bioactive molecule, "Pyrido-Kinase Inhibitor 1" (PKI-1), synthesized from this pyridine derivative and postulated to exhibit inhibitory activity against a specific protein kinase, for instance, a Janus kinase (JAK2).[4]
Understanding the precise MoA is a cornerstone of drug discovery, enabling the optimization of lead compounds and minimizing off-target effects.[5][6] This guide will navigate through the essential experimental workflows, from initial biochemical validation to cell-based assays, and objectively compare the performance of PKI-1 with established kinase inhibitors.
Deconvoluting the Mechanism: A Multi-faceted Approach
Validating the MoA of a novel compound is not a linear process but rather an iterative cycle of hypothesis generation and experimental testing. The overall strategy involves a tiered approach, starting with direct target engagement and progressing to more complex cellular systems to assess the physiological consequences of target modulation.[7][8]
Experimental Workflow for MoA Validation
The following diagram illustrates the general workflow for validating the MoA of a novel kinase inhibitor.
Caption: A generalized workflow for validating the mechanism of action of a novel kinase inhibitor.
Phase 1: Foundational Biochemical Characterization
The initial step is to unequivocally demonstrate that PKI-1 directly interacts with and inhibits the activity of the purified target kinase, JAK2.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay quantifies the ability of PKI-1 to inhibit the phosphorylation of a substrate by JAK2.
Methodology:
-
Reaction Setup: In a 384-well plate, combine purified recombinant JAK2 enzyme with a specific peptide substrate and ATP.
-
Inhibitor Addition: Add varying concentrations of PKI-1 (typically a 10-point serial dilution) to the reaction wells. Include a known JAK2 inhibitor (e.g., Ruxolitinib) as a positive control and DMSO as a vehicle control.
-
Incubation: Allow the kinase reaction to proceed at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as fluorescence polarization or luminescence-based assays that measure the remaining ATP.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Enzyme Kinetic Studies
Understanding the mode of inhibition (e.g., competitive, non-competitive) provides crucial insights into how PKI-1 interacts with JAK2.[9][10]
Methodology:
-
Varying Substrate Concentrations: Perform the in vitro kinase assay as described above, but for each concentration of PKI-1, vary the concentration of ATP.
-
Data Analysis: Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.
-
Lineweaver-Burk Plot: Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition.[11]
Phase 2: Translating Biochemical Activity to a Cellular Context
Demonstrating that PKI-1 can engage its target and modulate its activity within a living cell is a critical step in validation.[12][13]
Protocol 3: Cellular Target Engagement Assay
This assay confirms that PKI-1 can bind to JAK2 within a cellular environment.
Methodology:
-
Cell Treatment: Treat a relevant cell line (e.g., a hematopoietic cell line with active JAK-STAT signaling) with varying concentrations of PKI-1.
-
Cell Lysis: After incubation, lyse the cells to release the proteins.
-
Affinity Pull-down: Use an affinity-based probe, such as PKI-1 conjugated to biotin, to pull down interacting proteins from the cell lysate.[14]
-
Western Blot Analysis: Separate the pulled-down proteins by SDS-PAGE and identify the presence of JAK2 using a specific antibody.
Protocol 4: Phospho-STAT Western Blot Analysis
This assay assesses the functional consequence of JAK2 inhibition by measuring the phosphorylation of its downstream substrate, STAT3.
Methodology:
-
Cell Treatment and Stimulation: Treat cells with PKI-1 for a defined period, followed by stimulation with a cytokine (e.g., IL-6) to activate the JAK-STAT pathway.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Densitometry: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3. A dose-dependent decrease in this ratio indicates successful inhibition of the JAK2 signaling pathway.
Comparative Analysis: Benchmarking Against the Gold Standard
A crucial aspect of this guide is the objective comparison of PKI-1 with an established inhibitor, such as Ruxolitinib. This provides context for the potency and potential advantages of the novel compound.
| Parameter | PKI-1 (Hypothetical Data) | Ruxolitinib (Reference Data) | Justification for Comparison |
| Biochemical IC50 (JAK2) | 15 nM | 3.3 nM | Directly compares the intrinsic potency of the compounds against the purified enzyme. |
| Cellular p-STAT3 IC50 | 50 nM | 10 nM | Assesses the compound's ability to inhibit the target in a more physiologically relevant context, accounting for cell permeability and stability. |
| Mode of Inhibition | ATP-competitive | ATP-competitive | Understanding if the novel compound shares a similar or different binding mechanism with the established drug can inform on potential resistance profiles. |
| Kinase Selectivity (S-Score) | 0.02 | 0.01 | A kinome-wide scan provides a broad view of selectivity. A lower S-score indicates higher selectivity, which is desirable to minimize off-target effects. |
Visualizing the Mechanism: The JAK-STAT Signaling Pathway
The following diagram illustrates the JAK-STAT signaling pathway and the proposed point of intervention for PKI-1.
Caption: The JAK-STAT signaling pathway with the inhibitory action of PKI-1 on JAK2.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound methodology for validating the mechanism of action of novel bioactive molecules, using the hypothetical kinase inhibitor PKI-1 as an exemplar. By systematically progressing from biochemical characterization to cell-based functional assays and comparative analysis, researchers can build a comprehensive and compelling data package. This rigorous approach is essential for establishing the trustworthiness of the findings and provides a solid foundation for further preclinical and clinical development. Future studies should focus on comprehensive off-target profiling and in vivo efficacy studies to further characterize the therapeutic potential of promising new chemical entities.
References
-
Schenone, M., Dančík, V., Wagner, B., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature chemical biology, 9(4), 232–240. [Link][5]
-
Gomez-Caro, L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635. [Link][2]
-
Bastrakov, M. A., & Starosotnikov, A. M. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. [Link][3]
-
Starosotnikov, A. M., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(x), xxx. [Link][4]
-
Li, G., et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Chemistry, 9, 761609. [Link]
-
An, R., & Wang, X. (2015). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of the Serbian Chemical Society, 80(10), 1225-1243. [Link][15]
-
Starosotnikov, A. M., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(x), xxx. [Link][16]
-
Edmondson, S., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Pharmaceuticals, 12(3), 129. [Link][17]
-
An, F., & Wu, B. (2021). A review for cell-based screening methods in drug discovery. RSC Advances, 11(52), 32963-32975. [Link][12]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link][13]
-
Zhang, C., & Yu, Y. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. RSC Advances, 5(118), 97844-97854. [Link][18]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link][9]
-
Wang, M., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(11), 3797. [Link][6]
-
BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link][7]
-
TeachMePhysiology. (2024, April 8). Enzyme Inhibition. [Link][11]
-
Starosotnikov, A. M., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. OUCI. [Link][1]
-
Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. [Link][10]
-
Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. [Link][19]
-
Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. [Link][20]
-
An, F., & Wu, B. (2021). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Frontiers in Bioengineering and Biotechnology, 9, 693278. [Link][21]
-
ResearchGate. (2025, August 10). (PDF) A REVIEW ON ENZYME INHIBITORS. [Link][22]
-
Al-Mugren, K. S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of the Serbian Chemical Society, 88(10), 969-983. [Link][14]
-
Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link][8]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 19. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 20. drughunter.com [drughunter.com]
- 21. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Efficiency of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and comparison of synthetic routes for the production of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and drug development. By examining various synthetic strategies, this document aims to equip researchers with the knowledge to select the most efficient and practical method for their specific needs, considering factors such as yield, scalability, safety, and cost-effectiveness.
Introduction: The Significance of this compound
The unique substitution pattern of this compound, featuring an electron-donating methyl group, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, makes it a highly sought-after intermediate for the synthesis of novel pharmaceutical agents. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of a wide chemical space in the quest for new therapeutic entities.
Benchmarking Synthetic Routes: A Detailed Comparison
The synthesis of this compound can be approached through several strategic pathways. This guide will focus on two primary, logically devised routes, followed by an exploration of a potential alternative approach. Each route's efficiency will be benchmarked based on reported yields, reaction conditions, and the availability of starting materials.
Route 1: Halogen-to-Methyl Conversion Followed by Nitration
This linear synthesis commences with a commercially available precursor and proceeds through a key methylation step before the final nitration.
Figure 1: Synthetic pathway for Route 1, involving halogen exchange, cross-coupling, and nitration.
Route 2: Nitration Preceding Halogen-to-Methyl Conversion
This alternative sequence introduces the nitro group at an earlier stage, potentially influencing the reactivity and selectivity of the subsequent methylation step.
Figure 2: Synthetic pathway for Route 2, featuring early-stage nitration followed by cross-coupling.
In-Depth Analysis of Synthetic Routes
Route 1: Step-by-Step Protocol and Efficiency Analysis
This route is arguably the most direct, leveraging established industrial processes for the initial steps.
Step 1: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine
The synthesis of this key intermediate is well-documented in patent literature, often starting from 2-chloro-6-(trichloromethyl)pyridine. The process involves a halogen exchange reaction, typically using anhydrous hydrogen fluoride (HF) under high pressure and temperature.[1]
-
Experimental Protocol:
-
Charge a high-pressure reactor with 2-chloro-6-(trichloromethyl)pyridine.
-
Introduce anhydrous hydrogen fluoride.
-
Heat the mixture to approximately 190°C under a pressure of 20-30 kg/cm ² for several hours.[1]
-
Monitor the reaction by gas chromatography until completion.
-
The product, 2-chloro-6-(trifluoromethyl)pyridine, can be purified by distillation.
-
-
Causality and Efficiency: This halogen exchange reaction is a robust and scalable method for introducing the trifluoromethyl group. While it requires specialized high-pressure equipment, the yields are generally high, making it suitable for industrial production. The use of anhydrous HF necessitates stringent safety precautions.
Step 2: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine via Cross-Coupling
The conversion of the 2-chloro substituent to a methyl group can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
-
Suzuki Coupling Protocol (Proposed):
-
To a solution of 2-chloro-6-(trifluoromethyl)pyridine in a suitable solvent (e.g., toluene, dioxane), add trimethylboroxine as the methyl source.
-
Add a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or GC).
-
After workup and purification by column chromatography, 2-methyl-6-(trifluoromethyl)pyridine is obtained.
-
-
Stille Coupling Protocol (Proposed):
-
In a similar setup, use a methyltin reagent, such as trimethyl(phenyl)stannane, in the presence of a palladium catalyst.
-
The reaction conditions are typically mild, and the yields for Stille couplings on chloropyridines can be high.
-
-
Causality and Efficiency: Cross-coupling reactions are powerful tools for C-C bond formation. The choice between Suzuki and Stille coupling may depend on the availability and toxicity of the reagents (organotin compounds are generally more toxic). The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, and base. While Suzuki coupling is often preferred due to the lower toxicity of boronic acid derivatives, Stille coupling can sometimes offer higher yields and tolerance to a broader range of functional groups.
Step 3: Nitration of 2-Methyl-6-(trifluoromethyl)pyridine
The final step involves the regioselective introduction of a nitro group. The directing effects of the existing substituents are crucial here. The methyl group at the 2-position is an activating ortho-, para-director, while the trifluoromethyl group at the 6-position is a deactivating meta-director. This combination strongly favors the introduction of the nitro group at the 3-position.
-
Experimental Protocol:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.
-
Slowly add 2-methyl-6-(trifluoromethyl)pyridine to the cooled nitrating mixture while maintaining the temperature.
-
Allow the reaction to proceed at a controlled temperature until completion (monitor by TLC or HPLC).
-
Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the product.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Causality and Efficiency: The nitration of pyridine rings can be challenging due to the electron-deficient nature of the heterocycle. However, the presence of the activating methyl group facilitates the reaction. The use of a strong nitrating mixture (H₂SO₄/HNO₃) is typically required. The regioselectivity is a key advantage of this step, leading predominantly to the desired 3-nitro isomer.
Route 2: An Alternative Sequence
This route explores the possibility of introducing the nitro group before the methylation step.
Step 1: Nitration of 2-Chloro-6-(trifluoromethyl)pyridine
Nitrating the 2-chloro-6-(trifluoromethyl)pyridine directly would be the initial step. Both the chloro and trifluoromethyl groups are deactivating, making this nitration potentially more challenging than in Route 1. The directing effects would favor nitration at the 3- or 5-position.
Step 2: Synthesis of this compound via Cross-Coupling
The resulting 2-chloro-3-nitro-6-(trifluoromethyl)pyridine would then undergo a cross-coupling reaction to introduce the methyl group. The presence of the strongly electron-withdrawing nitro group ortho to the chlorine could potentially affect the efficiency of the cross-coupling reaction.
-
Comparative Analysis: While theoretically plausible, Route 2 presents significant challenges. The nitration of a doubly deactivated pyridine ring would likely require harsh conditions and may lead to a mixture of isomers, reducing the overall efficiency. Furthermore, the subsequent cross-coupling on an electron-deficient and sterically hindered substrate could be sluggish and result in lower yields compared to Route 1.
Alternative Approach: Ring Synthesis
A convergent approach involves constructing the pyridine ring with the desired substituents already in place or introduced during the cyclization process. This can be achieved through various condensation reactions using trifluoromethylated building blocks. For example, a reaction of a trifluoromethyl-containing β-ketoester with an enamine could lead to a dihydropyridine intermediate, which can then be oxidized to the desired pyridine.
-
Potential Advantages: Ring synthesis can offer a more convergent and potentially shorter route.
-
Potential Disadvantages: The synthesis of the required substituted precursors can be complex, and the cyclization and subsequent aromatization steps may have variable yields.
Quantitative Data Summary
| Step | Route 1 (Yield) | Route 2 (Projected Yield) | Reagents & Conditions |
| Intermediate 1 Synthesis | High | N/A | 2-chloro-6-(trichloromethyl)pyridine, anhy. HF, high T & P |
| Nitration | Good | Low | H₂SO₄, HNO₃, low temperature |
| Cross-Coupling (Methylation) | Good | Moderate | Pd catalyst, methylboronic acid derivative or methyltin reagent, base |
| Overall Efficiency | Favorable | Less Favorable |
Note: The yields for Route 2 are projected based on the expected challenges in the nitration and cross-coupling steps.
Conclusion and Recommendations
Based on the analysis of the synthetic strategies, Route 1 emerges as the most synthetically efficient and practical approach for the production of this compound. This route benefits from:
-
Well-established initial steps: The synthesis of the key intermediate, 2-chloro-6-(trifluoromethyl)pyridine, is a known industrial process.
-
Favorable regioselectivity: The directing effects of the methyl and trifluoromethyl groups ensure the desired regiochemistry in the final nitration step.
-
Versatile cross-coupling methods: The methylation step can be achieved using various well-established cross-coupling protocols.
While Route 2 and ring synthesis approaches are chemically plausible, they present significant challenges in terms of reaction conditions, regioselectivity, and overall yield, making them less attractive for efficient production.
For researchers and drug development professionals, focusing on the optimization of the cross-coupling and nitration steps in Route 1 is the most promising strategy for obtaining this compound in a reliable and scalable manner. Careful consideration of catalyst selection for the cross-coupling reaction and precise control of the nitration conditions will be key to maximizing the overall synthetic efficiency.
References
- Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. WO2015151116A2.
Sources
A Comparative Analysis of the Electronic Effects of Substituents in Trifluoromethylpyridines: A Guide for Researchers
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. Among the privileged structural motifs, trifluoromethylpyridines (TFMPs) stand out for their profound impact on a molecule's physicochemical and biological properties. The trifluoromethyl group (CF3), a potent electron-withdrawing substituent, dramatically alters the electronic character of the pyridine ring, influencing its reactivity, basicity, and intermolecular interactions.[1] This guide provides a comprehensive comparative analysis of the electronic effects of various substituents on the trifluoromethylpyridine core, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Foundational Influence of the Trifluoromethyl Group
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily exerting its influence through a strong negative inductive effect (-I).[1] Unlike a single fluorine atom, which also possesses a resonance effect (+M), the CF3 group's resonance contribution is negligible. This potent and purely inductive electron withdrawal significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution and decreasing the basicity of the pyridine nitrogen.[1]
The position of the CF3 group on the pyridine ring (2-, 3-, or 4-position) dictates the extent and distribution of its electron-withdrawing effects, which in turn modulates the influence of other substituents. Understanding this interplay is critical for the fine-tuning of molecular properties.
Quantifying Electronic Effects: A Multi-faceted Approach
To objectively compare the electronic influence of substituents, we rely on a combination of experimental parameters that provide quantitative insights into the electron distribution within the molecule.
Acidity and Basicity (pKa)
The pKa of the pyridinium ion is a direct measure of the basicity of the pyridine nitrogen. A lower pKa value indicates a less basic nitrogen, a consequence of electron-withdrawing substituents that destabilize the positive charge of the pyridinium ion. The strong -I effect of the CF3 group significantly lowers the pKa of pyridine. For instance, the pKa of 3-trifluoromethylpyridine has been determined, and as expected, it is considerably lower than that of pyridine itself. The introduction of additional substituents will further modulate this value.
-
Electron-donating groups (EDGs) , such as methyl (-CH3) or methoxy (-OCH3), will increase the electron density on the ring, thereby increasing the basicity (higher pKa) compared to the parent trifluoromethylpyridine.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN), will further decrease the electron density, leading to a significant decrease in basicity (lower pKa).
Hammett Substituent Constants (σ)
The Hammett equation provides a framework for quantifying the electronic effect of a substituent on the reactivity of an aromatic system. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent.
-
Positive σ values indicate an electron-withdrawing group.
-
Negative σ values indicate an electron-donating group.
The magnitude of σ reflects the strength of the electronic effect. The total electronic effect is a combination of inductive (σI) and resonance (σR) effects.
The table below presents the Hammett constants (σp and σm) for a range of common substituents. These values, while traditionally determined on benzene systems, provide a valuable predictive tool for understanding the electronic perturbations on a trifluoromethylpyridine ring.
| Substituent | σm | σp | Electronic Effect |
| -NH2 | -0.16 | -0.66 | Strong Electron-Donating |
| -OH | +0.12 | -0.37 | Electron-Donating (resonance) |
| -OCH3 | +0.12 | -0.27 | Electron-Donating (resonance) |
| -CH3 | -0.07 | -0.17 | Weak Electron-Donating |
| -H | 0.00 | 0.00 | Reference |
| -Cl | +0.37 | +0.23 | Electron-Withdrawing (inductive) |
| -Br | +0.39 | +0.23 | Electron-Withdrawing (inductive) |
| -CN | +0.56 | +0.66 | Strong Electron-Withdrawing |
| -NO2 | +0.71 | +0.78 | Very Strong Electron-Withdrawing |
| -CF3 | +0.43 | +0.54 | Very Strong Electron-Withdrawing |
Data sourced from various compilations of Hammett constants.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts (δ) of ¹H, ¹³C, and ¹⁹F are highly sensitive to the local electron density.
-
¹H and ¹³C NMR: Electron-withdrawing groups deshield adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups cause an upfield shift.
-
¹⁹F NMR: The chemical shift of the CF3 group is also sensitive to the electronic effects of other substituents on the ring. Electron-donating groups will generally cause the ¹⁹F signal to shift to a higher field (less positive or more negative ppm value), while electron-withdrawing groups will cause a downfield shift. The large chemical shift dispersion of ¹⁹F NMR makes it an exceptionally sensitive probe for electronic perturbations.
Positional Isomerism: The Impact of Substituent Placement
The electronic interplay between the CF3 group and another substituent is highly dependent on their relative positions on the pyridine ring.
2-Trifluoromethylpyridines
When the CF3 group is at the 2-position, its strong inductive effect is most pronounced at the adjacent 3- and the remote 6-positions. A substituent at the 4- or 6-position will have a significant electronic influence on the pyridine nitrogen.
3-Trifluoromethylpyridines
With the CF3 group at the 3-position, its inductive effect strongly influences the 2-, 4-, and 6-positions. A substituent at the 2- or 6-position will have the most direct impact on the basicity of the nitrogen.
4-Trifluoromethylpyridines
A CF3 group at the 4-position exerts a strong deactivating effect on the entire ring through its inductive pull. This deactivation is particularly felt at the 2- and 6-positions, making them more susceptible to nucleophilic attack.
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines a robust method for determining the pKa of trifluoromethylpyridine derivatives. The causality behind this choice is its precision and the direct measurement of the equilibrium between the protonated and neutral species.
Materials and Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Jacketed titration vessel connected to a constant temperature water bath
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
High-purity water (degassed)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
The trifluoromethylpyridine compound of interest
Procedure:
-
Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh a precise amount of the trifluoromethylpyridine derivative to prepare a solution of known concentration (typically 1-10 mM) in degassed, high-purity water. Add KCl to a final concentration of 0.1 M to maintain a constant ionic strength.
-
Titration Setup: Transfer a known volume of the sample solution to the jacketed titration vessel. Place a magnetic stir bar in the vessel and begin gentle stirring. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.
-
Titration:
-
For basic pKa determination, titrate the solution with the standardized 0.1 M HCl solution.
-
Add the titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume. The peak of this plot corresponds to the equivalence point. The pKa is then determined from the pH at half of this volume.
-
Protocol 2: NMR Spectroscopic Analysis
This protocol provides a standardized procedure for acquiring high-quality ¹H, ¹³C, and ¹⁹F NMR spectra to probe the electronic effects of substituents. The choice of these nuclei provides a comprehensive picture of the electron distribution throughout the molecule.
Instrumentation and Software:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
NMR data processing software.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified trifluoromethylpyridine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet, simplifying the spectrum.
-
Reference the spectrum to the solvent peak.
-
Note the significant downfield shifts of carbons attached to or near the electron-withdrawing CF3 group and other substituents.
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0.00 ppm) or a suitable internal standard.
-
The chemical shift of the CF3 group will provide valuable information about the overall electronic environment of the pyridine ring.
Visualizing Electronic Effects and Experimental Workflows
Caption: Interplay of substituent electronic effects on trifluoromethylpyridines.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Conclusion
The electronic landscape of the pyridine ring is profoundly shaped by the presence of a trifluoromethyl group. This guide has provided a framework for understanding and comparing the electronic effects of additional substituents on this important molecular scaffold. By leveraging a combination of pKa measurements, Hammett constants, and NMR spectroscopy, researchers can gain a detailed understanding of structure-activity relationships. The provided experimental protocols offer a validated starting point for obtaining reliable and reproducible data. As the demand for novel pharmaceuticals and advanced materials continues to grow, a deep understanding of the electronic principles governing trifluoromethylpyridines will remain an invaluable asset in the pursuit of molecular innovation.
References
-
Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]
-
Klumpp, D. A., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 132(21), 7404-7405. Available at: [Link]
-
Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Syracuse University. Available at: [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. Available at: [Link]
-
Wikipedia contributors. (2023). Hammett equation. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
-
Dalvit, C., & Vulpetti, A. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS omega, 7(15), 12836-12844. Available at: [Link]
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine
This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine. As a specialized heterocyclic compound used in research and development, its unique chemical structure—incorporating a pyridine ring with nitro, methyl, and trifluoromethyl functional groups—necessitates a rigorous and informed approach to its handling and disposal to ensure personnel safety and environmental protection.
Hazard Profile and Chemical Rationale
Understanding the hazardous nature of this compound is foundational to its safe management. The molecule's properties are derived from its constituent functional groups:
-
Pyridine Ring: A basic heterocyclic aromatic compound. Many pyridine derivatives are classified as hazardous substances.
-
Nitro Group (-NO₂): This strong electron-withdrawing group often imparts toxicity and can make compounds thermally sensitive. Nitropyridines are noted for their potential genotoxicity.[1]
-
Trifluoromethyl Group (-CF₃): A highly electronegative group that increases the molecule's stability and lipophilicity, which can enhance its biological activity and potential toxicity.[2] The strong C-F bonds make these compounds persistent in the environment.[2]
-
Combined Structure: Analogs such as 2-Chloro-6-(trifluoromethyl)pyridine and 2-Fluoro-6-(trifluoromethyl)pyridine are classified as toxic or harmful if swallowed, inhaled, or in contact with skin, and cause serious eye and skin irritation.[3][4] Therefore, this compound must be treated as a hazardous substance with a similar or greater hazard profile.
Based on this analysis, the compound should be presumed to be:
Immediate Safety & Handling Protocols
Safe disposal begins with safe handling. All operations involving this compound must be conducted with the assumption that it is hazardous.
2.1. Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent exposure. The rationale is to create a complete barrier between the researcher and the chemical.
| PPE Item | Specification | Purpose & Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent dermal absorption, which is a likely route of exposure for toxic pyridine derivatives.[3] |
| Eye Protection | Chemical splash goggles or a face shield | To protect against splashes that can cause serious, irreversible eye damage, a known risk with similar compounds.[3] |
| Lab Coat | Chemical-resistant, solid front, with tight cuffs | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not required if handled within a certified fume hood | If there is a risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator is necessary. |
2.2. Engineering Controls: The Chemical Fume Hood
All handling of this compound, including weighing, transferring, and preparing waste containers, must be performed inside a certified chemical fume hood.[5] This is a non-negotiable control to prevent the inhalation of potentially toxic and irritating vapors or dusts.[3] The work area within the hood should be lined with absorbent, plastic-backed pads to contain minor drips and simplify cleanup.
Spill Management Protocol
Accidental spills must be managed immediately and safely. Your laboratory should have a spill kit readily accessible that contains the materials listed below.
3.1. For Small Spills (within a chemical fume hood):
-
Containment: Use an inert, non-combustible absorbent material like vermiculite, sand, or earth to cover the spill.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[6] Avoid creating dust if the compound is a solid.[6]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soapy water), collecting the cleaning materials as hazardous waste.
-
Disposal: Place all contaminated materials, including gloves and absorbent pads, into the hazardous waste container.
3.2. For Large Spills (or any spill outside a fume hood):
-
Evacuate: Immediately alert personnel in the area and evacuate the immediate vicinity.
-
Isolate: Restrict access to the area. If safe to do so, shut down any ignition sources.[4]
-
Ventilate: Increase ventilation to the area.
-
Contact EHS: Do not attempt to clean up a large spill yourself. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
Step-by-Step Disposal Protocol
The guiding principle for disposal is that this compound is a hazardous waste. Under regulations set by the Environmental Protection Agency (EPA), the generator of the waste is responsible for its management from "cradle-to-grave".[7]
Step 1: Waste Segregation and Collection
-
Action: Collect all waste containing this compound in a dedicated, compatible, and properly sealed hazardous waste container.[8] This includes the pure compound, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads, glassware).
-
Causality: Proper segregation prevents unintentional chemical reactions and ensures the waste stream is correctly identified for the disposal facility. The container must be chemically compatible to prevent degradation and leaks.
Step 2: Labeling
-
Action: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Toxic," "Irritant").
-
Causality: Accurate labeling is a legal requirement and is critical for communicating hazards to everyone who will handle the container, from lab personnel to waste disposal technicians.
Step 3: Storage
-
Action: Store the sealed waste container in a designated satellite accumulation area within or near the lab. This area should be a secondary containment bin to prevent the spread of material in case of a leak. Store away from incompatible materials, such as strong oxidizing agents.[4]
-
Causality: Safe storage minimizes the risk of spills, reactions, and exposure. Secondary containment is a standard best practice for hazardous waste.
Step 4: Arrange for Pickup and Disposal
-
Action: Once the container is full or is no longer being used, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Causality: This compound must be disposed of through a licensed hazardous waste management facility. The most appropriate disposal method for nitropyridine and fluorinated aromatic compounds is high-temperature incineration in a unit equipped with afterburners and scrubbers to handle the toxic combustion byproducts (e.g., NOx, HF).[4][7] Never pour this chemical down the drain or place it in regular trash. [8]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
References
- Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
- ChemicalBook. (2023). 2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet.
- Acros PharmaTech Limited. (2018). SAFETY DATA SHEET: 2-hydroxy-6-(trifluoromethyl)pyridine.
- Apollo Scientific. (2022). 2-Hydroxy-6-(trifluoromethyl)pyridine Safety Data Sheet.
- Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET: 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE.
- Hawkins, R. T., & McMurry, T. B. H. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 31(12), 1184-1188.
- ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- Google Patents. (n.d.).
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage.
- ResearchGate. (2012).
- Agency for Toxic Substances and Disease Registry. (1989). PRODUCTION, IMPORT, USE, AND DISPOSAL.
- ResearchGate. (2009). Nitropyridines: Synthesis and reactions.
- PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine.
Sources
- 1. chempanda.com [chempanda.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. canbipharm.com [canbipharm.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. acrospharma.co.kr [acrospharma.co.kr]
Mastering the Safe Handling of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are paramount to innovation. 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine, a substituted pyridine derivative, presents significant potential in various research and development applications, likely as a building block in medicinal chemistry and materials science.[1] However, its structural motifs—a nitropyridine core and a trifluoromethyl group—necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the required precautions for handling this compound.
Hazard Analysis: Understanding the Reactivity and Toxicity Profile
Pyridine and its Derivatives: Pyridine and its derivatives are known to be hazardous.[2] They can be absorbed through the skin and are often associated with a strong, unpleasant odor.[3] Inhalation of pyridine vapors may lead to respiratory irritation, headaches, and dizziness.[4][5] Chronic exposure can potentially lead to liver and kidney damage.[4]
Nitropyridines: The presence of a nitro group on the pyridine ring can increase the compound's reactivity and toxicity. Nitropyridines are often classified as toxic if swallowed and can cause skin and eye irritation.[6] Some nitropyridines may also cause respiratory irritation.[7]
Trifluoromethyl Compounds: The trifluoromethyl group is generally considered to be metabolically stable. However, compounds containing this group should be handled with care, as their overall toxicity will be influenced by the entire molecular structure. Safe handling practices for trifluoromethyl compounds include avoiding the creation of dust and aerosols and using adequate ventilation.[8]
Predicted Hazards of this compound: Based on the analysis of its structural components, this compound should be treated as a hazardous substance with the following potential risks:
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful or toxic if swallowed, inhaled, or absorbed through the skin.[6][9][10]
-
Skin and Eye Irritation: Expected to be a skin and eye irritant.[6][7]
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or vapors.[7]
-
Flammability: While not definitively known without testing, many organic pyridine derivatives are flammable liquids.[10][11]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing. This provides a robust barrier against direct contact with the eyes and face. |
| Hand Protection | Nitrile or neoprene gloves are recommended.[3] Latex gloves are not suitable as they offer poor resistance to many organic chemicals.[3] Double gloving is a prudent practice to mitigate the risk of exposure from a single glove failure. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A flame-resistant laboratory coat is essential.[12] For operations with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. Full-length pants and closed-toe shoes are mandatory laboratory attire. |
| Respiratory Protection | All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[12][13] If there is a potential for aerosol generation outside of a fume hood, a properly fitted respirator with an appropriate organic vapor cartridge is required. |
Operational Plan: From Receipt to Reaction
A meticulous operational plan ensures that safety is integrated into every step of the workflow.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard pictograms.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][14] The storage location should be in a designated cabinet for toxic and hazardous chemicals.
Handling and Weighing
Workflow for Handling this compound
Sources
- 1. mdpi.com [mdpi.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. carlroth.com [carlroth.com]
- 12. hmc.edu [hmc.edu]
- 13. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
